Sulcotrione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTBTIFWAXVEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058230 | |
| Record name | Sulcotrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99105-77-8, 114680-61-4 | |
| Record name | Sulcotrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99105-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulcotrione [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099105778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanedione, 2-(2-chloro-4-(methylsulfonyl)benzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114680614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulcotrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)benzoyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULCOTRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UEH9SXW7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Molecular Dynamics and Physiological Impact of Sulcotrione: A Technical Deep Dive
Executive Summary
Sulcotrione (2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione) represents a pivotal advancement in the
This guide moves beyond basic product sheets to explore the molecular kinetics of HPPD inhibition, the cascading physiological failure known as "bleaching," and the metabolic selectivity that renders Zea mays (maize) tolerant. It provides actionable, self-validating protocols for quantifying these effects in a research setting.
Molecular Mechanism of Action[1][2]
The Target: HPPD Inhibition
The primary target of sulcotrione is the enzyme HPPD (EC 1.13.11.27) .[1] This non-heme, iron-dependent dioxygenase catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).
The Binding Event: Sulcotrione mimics the substrate (HPPA). Its efficacy relies on the 1,3-cyclohexanedione moiety. In aqueous solution, this moiety exists in equilibrium between keto and enol tautomers.
-
Chelation: The enol form coordinates a bidentate ligand complex with the catalytic Fe
ion located in the active site of HPPD. -
Stereochemical Blockade: This chelation sterically hinders the binding of the natural substrate (HPPA) and prevents the activation of molecular oxygen required for the aromatic ring rearrangement.
-
Kinetic Profile: Sulcotrione acts as a slow-binding, competitive inhibitor . The inhibition is reversible, but the off-rate (
) is sufficiently slow to cause sustained metabolic disruption.
The Physiological Cascade: The "Bleaching" Effect
The lethality of sulcotrione is not due to the accumulation of tyrosine (which causes tyrosinemia in mammals) but rather the depletion of Plastoquinone (PQ) .
-
The Critical Link: HGA is the essential precursor for the prenylquinones, specifically Plastoquinone-9.
-
Indirect PDS Inhibition: Plastoquinone is an obligate cofactor for Phytoene Desaturase (PDS) . PDS converts colorless phytoene into colored carotenoids (lycopene,
-carotene). -
Photo-oxidation: Without PDS activity, carotenoids are not synthesized. Carotenoids are required to quench triplet chlorophyll and singlet oxygen (
). Without this protection, high-energy light generates reactive oxygen species (ROS) that destroy chlorophyll and lipid membranes, resulting in the characteristic white "bleaching" phenotype.[2]
Pathway Visualization
The following diagram illustrates the downstream consequences of HPPD inhibition.
Figure 1: The cascading effect of HPPD inhibition. Note that Sulcotrione does not directly inhibit PDS, but starves it of its essential cofactor, Plastoquinone.
Selectivity and Metabolism[5]
The utility of sulcotrione lies in its selectivity for maize (Zea mays). This is not due to target site insensitivity but rather differential metabolism .
The P450 Detoxification Route
Maize possesses specific Cytochrome P450 monooxygenases (specifically the CYP81A subfamily) that rapidly metabolize sulcotrione before it can lethally saturate HPPD active sites.
Metabolic Steps:
-
Hydroxylation: P450s catalyze the hydroxylation of the cyclohexanedione ring.
-
Ring Scission: The ring is cleaved to form 2-chloro-4-methanesulfonylbenzoic acid (CMBA) .
-
Glycosylation: CMBA is often conjugated with glucose to form non-toxic glycosides stored in the vacuole.
Comparison of Half-Lives (
Experimental Protocols
To validate the mechanism of action in a research setting, two complementary assays are recommended: an in vitro enzymatic assay and an in vivo pigment quantification.
Protocol A: Spectrophotometric HPPD Inhibition Assay
This assay quantifies the formation of HGA. Since HGA oxidizes rapidly, this protocol uses a coupled reaction or direct measurement of enol-borate complexes to track activity.
Reagents:
-
Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM sodium ascorbate (to prevent HGA oxidation).
-
Enzyme: Recombinant Arabidopsis or Zea mays HPPD (purified).
-
Substrate: 4-Hydroxyphenylpyruvate (HPPA), 200
M stock. -
Inhibitor: Sulcotrione (dissolved in acetone/water, serial dilutions 0.01 - 10
M).
Workflow:
-
Equilibration: Mix Enzyme + Buffer + Sulcotrione. Incubate at 25°C for 15 mins to allow inhibitor binding.
-
Initiation: Add HPPA substrate to start the reaction.
-
Reaction: Incubate for 15–30 minutes.
-
Termination: Add 20% (w/v) Trichloroacetic acid (TCA) to stop the reaction.
-
Derivatization (Optional but recommended): React supernatant with 2,4-dinitrophenylhydrazine if measuring keto-acid depletion, or use HPLC for direct HGA detection.
-
Calculation: Plot % Activity vs. Log[Sulcotrione] to determine
.
Protocol B: HPLC Quantification of Carotenoid Depletion
This protocol confirms the physiological impact (bleaching) by profiling the pigment signature.
Sample Prep:
-
Treat plant tissue (leaf discs) with Sulcotrione (1–500 g/ha equivalent) for 7 days.
-
Extraction: Grind 100 mg fresh tissue in liquid nitrogen. Extract with 1 mL Acetone:Methanol (80:20).
-
Clarification: Centrifuge at 10,000 x g for 5 mins; filter supernatant (0.2
m PTFE).
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 4.6 x 250 mm.
-
Mobile Phase: Acetonitrile:Methanol:Ethyl Acetate (60:20:20).
-
Detection: Diode Array Detector (DAD).
-
450 nm: Total Carotenoids (
-carotene, xanthophylls). -
285 nm: Phytoene (The diagnostic marker).
-
Interpretation: A successful HPPD inhibition will show a decrease in peaks at 450 nm (Carotenoids) and a massive appearance/increase of the peak at 285 nm (Phytoene).
Assay Workflow Visualization
Figure 2: Step-by-step workflow for the in vitro HPPD inhibition assay.
Resistance and Future Outlook
While sulcotrione remains effective, resistance is an emerging concern. Mechanisms include:
-
Target Site Mutation: Amino acid substitutions in the HPPD gene (e.g., Gly336) that reduce inhibitor binding affinity without compromising enzymatic function.
-
Metabolic Resistance: Enhanced expression of P450s in weed populations, mimicking the tolerance mechanism of maize.
Strategic Implication: Drug development is now shifting toward "in vivo" screening to capture bio-activation and metabolic stability early, rather than relying solely on isolated enzyme assays.
References
-
MedChemExpress. (2024). Sulcotrione: Chemical Structure and HPPD Inhibition Kinetics.[3] Retrieved from
-
National Institutes of Health (NIH). (2022). Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize.[4] PubMed Central. Retrieved from
-
University of Hertfordshire. (2024). PPDB: Pesticide Properties DataBase - Sulcotrione. Retrieved from
-
Santa Cruz Biotechnology. (2024). HPPD Inhibitors: Mode of Action and Structural Diversity. Retrieved from
-
ResearchGate. (2025). Novel bacterial bioassay for high-throughput screening of HPPD inhibitors. Retrieved from
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- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]
Sulcotrione's Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase: A Mechanistic and Methodological Exploration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Hydroxyphenylpyruvate dioxygenase (HPPD) represents a critical enzymatic hub in the tyrosine catabolism pathway, making it a highly validated target for both herbicidal and therapeutic applications. This technical guide provides a comprehensive examination of the inhibition of HPPD by sulcotrione, a prominent member of the β-triketone class of herbicides. We will dissect the fundamental biology of HPPD, elucidate the precise molecular mechanism of sulcotrione's competitive inhibition, and detail the downstream physiological consequences in both plant and mammalian systems. Furthermore, this guide furnishes field-proven, step-by-step experimental protocols for the kinetic and high-throughput analysis of HPPD inhibition, equipping researchers with the practical knowledge to investigate this pivotal enzyme-inhibitor interaction.
The Central Role of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme, Fe(II)-dependent oxygenase that is fundamentally conserved across virtually all aerobic life forms.[1] Its primary function is to catalyze the complex conversion of 4-hydroxyphenylpyruvate (HPPA) into homogentisate (HGA).[1][2][3] This reaction, the second step in the catabolism of the amino acid tyrosine, is unique in that it involves decarboxylation, aromatic oxygenation, and substituent migration within a single catalytic cycle.[1][3]
The significance of the HPPD-catalyzed reaction varies by organism:
-
In Plants: The product, HGA, is an indispensable precursor for the biosynthesis of essential molecules, including plastoquinone and tocopherols (Vitamin E).[1][4] Plastoquinone is a critical component of the photosynthetic electron transport chain, while tocopherols are potent antioxidants that protect the photosynthetic apparatus from oxidative damage.[5] Consequently, inhibition of HPPD in plants leads to a catastrophic failure of photosynthesis and rapid death.[6][7]
-
In Mammals: HPPD is highly expressed in the liver and kidneys, where it plays a key role in the degradation pathway of tyrosine.[3][8] Genetic deficiencies in this pathway can lead to severe metabolic disorders, such as tyrosinemia.[1] Paradoxically, potent HPPD inhibitors have been repurposed as therapeutic agents to treat certain forms of these disorders by intentionally modulating the pathway.[1]
Sulcotrione: A β-Triketone Herbicide
Sulcotrione is a synthetic herbicide belonging to the β-triketone chemical class.[9][10] It is widely used for the selective, post-emergence control of broadleaf weeds and grasses in crops like maize.[9][11] Its efficacy stems directly from its potent and specific inhibition of the HPPD enzyme.[5][10]
The Molecular Mechanism of Inhibition
To understand inhibition, one must first understand the enzyme's normal catalytic process. The subsequent inhibitory action of sulcotrione can then be seen as a molecular sabotage of this elegant biological machinery.
The HPPD Catalytic Cycle
The catalytic core of HPPD features a crucial Fe(II) ion coordinated by a 2-His-1-carboxylate facial triad motif.[3] The natural substrate, HPPA, binds within this active site in its keto tautomeric form.[12] The binding of molecular oxygen initiates the intricate chemical transformation that yields HGA.
Sulcotrione's Competitive Interruption
Sulcotrione functions as a time-independent, reversible competitive inhibitor of HPPD.[4][10] This classification is key to understanding its action:
-
Competitive: Sulcotrione's β-triketone structure mimics the natural substrate, HPPA, allowing it to bind to the same active site on the enzyme.
-
Reversible: The binding is non-covalent, and the inhibitor can dissociate from the enzyme.
By occupying the active site, sulcotrione physically blocks the entry of the natural substrate, HPPA, bringing the catalytic cycle to a halt. This prevents the production of HGA. Kinetic analysis confirms this mechanism, showing that in the presence of sulcotrione, the apparent Michaelis constant (Kₘ) for HPPA increases, while the maximum reaction velocity (Vₘₐₓ) remains unchanged.[10]
Downstream Physiological Consequences
The blockage of HGA production triggers a cascade of effects:
-
In Plants: The lack of HGA starves the plant of plastoquinone and tocopherols.[4] This directly inhibits photosynthesis and removes the protective mechanisms that shield chlorophyll from photo-oxidation.[5][13] The visible result is a characteristic bleaching of young tissues, followed by widespread necrosis and death.[6]
-
In Mammals: HPPD inhibition causes the upstream accumulation of HPPA and, consequently, tyrosine, leading to a state of hypertyrosinemia.[6][14] While this is the therapeutic goal in treating certain genetic diseases, in acute poisoning cases, it has been associated with symptoms such as vomiting.[15]
Experimental Protocols for Analyzing HPPD Inhibition
A robust and reproducible experimental design is paramount for studying enzyme inhibitors. The following protocols provide a validated framework for assessing the interaction between sulcotrione and HPPD.
Protocol 1: Spectrophotometric HPPD Enzyme Activity Assay
This protocol measures HPPD activity by monitoring the consumption of its co-substrate, molecular oxygen, using a Clark-type oxygen electrode.
Causality: The choice of monitoring oxygen consumption provides a direct, real-time measurement of the enzyme's catalytic turnover. The inclusion of ascorbate is critical; it maintains the active site iron in its reduced Fe(II) state, which is essential for catalytic activity.
Methodology:
-
Enzyme Preparation: Utilize purified recombinant HPPD (e.g., from Arabidopsis thaliana expressed in E. coli) diluted to a working concentration (e.g., 5-10 µg/mL) in assay buffer.
-
Buffer and Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0.
-
Cofactor Stock: 100 mM sodium ascorbate.
-
Iron Stock: 10 mM (NH₄)₂Fe(SO₄)₂·6H₂O.
-
Substrate Stock (HPPA): 50 mM HPPA in assay buffer.
-
Inhibitor Stock (Sulcotrione): 10 mM sulcotrione in a suitable solvent (e.g., DMSO), followed by serial dilutions.
-
-
Assay Procedure:
-
Calibrate the oxygen electrode at 25°C in a sealed, stirred reaction vessel containing 2 mL of air-saturated assay buffer.
-
Add sodium ascorbate to a final concentration of 2 mM and (NH₄)₂Fe(SO₄)₂ to a final concentration of 100 µM.
-
For inhibition studies: Add the desired concentration of sulcotrione (or solvent control) and incubate for 2 minutes.
-
Add the HPPD enzyme and allow the baseline oxygen level to stabilize.
-
Initiate the reaction by adding HPPA to a final concentration of 250 µM.
-
Record the rate of oxygen consumption for 3-5 minutes. The rate should be linear.
-
-
Data Analysis: Calculate the specific activity as nmol O₂ consumed per minute per mg of enzyme. For inhibition studies, express activity as a percentage of the solvent control.
Protocol 2: Determination of Inhibition Kinetics (IC₅₀ and Kᵢ)
This protocol expands on the activity assay to determine the potency and mechanism of the inhibitor.
Causality: By systematically varying both substrate and inhibitor concentrations, we can generate a dataset that fits kinetic models. A Lineweaver-Burk plot is a classic tool for visualizing the type of inhibition; for competitive inhibition, the lines will intersect on the y-axis, indicating Vₘₐₓ is unaffected.
Methodology:
-
IC₅₀ Determination:
-
Perform the HPPD activity assay (Protocol 4.1) with a fixed, non-saturating concentration of HPPA (e.g., equal to its Kₘ value).
-
Run parallel reactions with a range of sulcotrione concentrations (e.g., from 1 nM to 100 µM).
-
Plot the percentage of inhibition versus the log of the sulcotrione concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
-
Kᵢ Determination (Competitive Inhibition):
-
Set up a matrix of reactions. Vary the HPPA concentration (e.g., 5-10 concentrations spanning from 0.2x to 5x Kₘ).
-
For each HPPA concentration, measure the reaction rate at several fixed concentrations of sulcotrione (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ).
-
Plot the data as a double reciprocal (Lineweaver-Burk) plot (1/velocity vs. 1/[HPPA]).
-
Analyze the resulting family of lines to determine the apparent Kₘ at each inhibitor concentration.
-
The Kᵢ can be calculated from the equation: Kₘ(app) = Kₘ(1 + [I]/Kᵢ).
-
Data Presentation: Kinetic Parameters
Summarizing kinetic data in a clear, tabular format is essential for comparison and reporting.
| Parameter | Description | Typical Value for Sulcotrione |
| HPPA Kₘ | Michaelis constant for the substrate, HPPA. | ~10-50 µM |
| IC₅₀ | Concentration of sulcotrione causing 50% inhibition at a fixed substrate concentration. | ~10-100 nM |
| Kᵢ | Inhibition constant; a measure of the inhibitor's binding affinity. | ~5-50 nM |
| Inhibition Type | The kinetic mechanism of inhibition. | Competitive |
Note: Exact values can vary depending on the specific HPPD enzyme source (plant, mammalian, etc.) and assay conditions.
Conclusion and Future Directions
The inhibition of 4-hydroxyphenylpyruvate dioxygenase by sulcotrione is a well-characterized example of competitive enzyme inhibition that has been successfully exploited for agricultural weed control. The mechanism relies on the structural mimicry between the β-triketone inhibitor and the natural substrate, leading to a blockade of the tyrosine catabolic pathway. In plants, this results in a lethal disruption of photosynthesis. The experimental protocols detailed herein provide a robust framework for quantifying this interaction and for screening novel inhibitory compounds.
The deep understanding of the HPPD active site, gained through structural biology and kinetic studies, continues to fuel the rational design of next-generation inhibitors.[12][16] Future research will likely focus on developing inhibitors with enhanced selectivity for weed versus crop HPPD, or designing novel therapeutics with finely-tuned pharmacokinetic properties for treating human metabolic diseases.[17]
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Moran, G. R. (2005). 4-Hydroxyphenylpyruvate Dioxygenase. Archives of Biochemistry and Biophysics, 433(1), 117-128. [Link]
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Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase. Retrieved from [Link]
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Grokipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase. Retrieved from [Link]
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Kim, J., Lee, H., & Lee, D. (2003). Mechanism of Action of Sulcotrione, a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, in Developed Plant Tissues. Photosynthetica, 41(4), 549-554. [Link]
-
Li, S., et al. (2023). First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione. International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Dayan, F. E., et al. (2007). p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium. Plant Physiology, 145(3), 1245-1254. [Link]
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Jhala, A. J., et al. (2022). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. Weed Science, 70(5), 509-520. [Link]
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Rocaboy-Faquet, E., et al. (2014). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. Journal of Agricultural and Food Chemistry, 62(28), 6679-6685. [Link]
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Yozzo, K. (2020). HPPD Inhibiting Herbicides: State of the Science. U.S. Environmental Protection Agency. [Link]
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Duke, S. O. (2012). Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements. Pest Management Science, 68(4), 516-527. [Link]
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Yang, C., et al. (2019). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 67(4), 1029-1037. [Link]
-
Manetti, F. (2022). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure–Activity Relationship Considerations. Journal of Medicinal Chemistry, 65(1), 104-135. [Link]
-
Zhang, Y., et al. (2021). Increasing studies have made major breakthroughs in HPPD design through the use of computational chemistry. ResearchGate. [Link]
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Santos, A. D., et al. (2020). A Nanobiosensor Based on 4-Hydroxyphenylpyruvate Dioxygenase Enzyme for Mesotrione Detection. ACS Applied Nano Materials, 3(10), 10148-10157. [Link]
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Thiour-Mauprivez, C., et al. (2021). Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment. Frontiers in Environmental Science, 8, 608885. [Link]
-
Wang, X., et al. (2023). Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2183296. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Activity of Novel Triketone-Containing Phenoxy Nicotinyl Inhibitors of HPPD. Molecules, 29(11), 2469. [Link]
-
Li, Y., et al. (2007). The tyrosine degradation gene hppD is transcriptionally activated by HpdA and repressed by HpdR in Streptomyces coelicolor, while hpdA is negatively autoregulated and repressed by HpdR. Molecular Microbiology, 65(4), 1064-1077. [Link]
-
Wang, C., et al. (2024). Integrated Virtual Screening and Validation toward Potential HPPD Inhibition Herbicide. Journal of Agricultural and Food Chemistry, 72(9), 4253-4264. [Link]
-
Le-Guennec, S., et al. (2013). Tyrosine-derived 4-hydroxyphenylpyruvate reacts with ketone test fields of 3 commercially available urine dipsticks. Veterinary Clinical Pathology, 42(3), 315-321. [Link]
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UniProt. (n.d.). hppD - 4-hydroxyphenylpyruvate dioxygenase. Retrieved from [Link]
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Lheureux, F., et al. (2005). Triketone toxicity: A report on two cases of sulcotrione poisoning. Clinical Toxicology, 43(5), 409-412. [Link]
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Zhang, Z., et al. (2023). Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitor. International Journal of Molecular Sciences, 24(7), 6296. [Link]
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Hryhoriuk, I., et al. (2021). Mechanism of 4-HPPD inhibitors action and possible ways of tyrosinemia development. Ukrainian Black Sea Region Agrarian Science, 25(3), 32-41. [Link]
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Taylor, A. M., et al. (2012). Phenylalanine/tyrosine metabolic pathway. ResearchGate. [Link]
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Schneider, R., et al. (2023). The catabolism of tyrosine in mammals. ResearchGate. [Link]
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- 4. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Frontiers | Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Activity of Novel Triketone-Containing Phenoxy Nicotinyl Inhibitors of HPPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tyrosine-derived 4-hydroxyphenylpyruvate reacts with ketone test fields of 3 commercially available urine dipsticks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Sulcotrione: A Technical Guide for Scientific Professionals
An In-depth Examination of the Molecular Characteristics, Analytical Methodologies, and Biochemical Interactions of a Triketone Herbicide
Introduction
Sulcotrione, a member of the triketone class of herbicides, is a selective agent primarily utilized for the control of broadleaf and grass weeds in corn and sugarcane cultivation.[1] Its efficacy stems from a specific mode of action that disrupts a critical biochemical pathway in susceptible plants. This technical guide provides a comprehensive overview of the fundamental molecular properties of Sulcotrione, its mechanism of action, established analytical protocols for its quantification, and a summary of its environmental and toxicological profile, designed for researchers, scientists, and professionals in drug development and environmental science.
Core Molecular Profile
Sulcotrione is chemically identified as 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione.[2] Its fundamental properties are summarized in the table below, providing a cornerstone for its scientific understanding and application.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₃ClO₅S | [2][3][4][5][6] |
| Molecular Weight | 328.77 g/mol | [2][3][5][7][8] |
| CAS Number | 99105-77-8 | [2][3][4][5][9] |
| IUPAC Name | 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione | [8] |
| Synonyms | SC-0051, Mikado, Chlormesulone | [1][4] |
| Appearance | White to off-white solid | [6][7] |
| Melting Point | 139 °C | [6][9] |
| Water Solubility | 165 mg/L (at 20°C, pH 7) | [7][10] |
Mechanism of Action: Inhibition of HPPD
The herbicidal activity of Sulcotrione is attributed to its potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3][7] HPPD is a key enzyme in the catabolic pathway of tyrosine, catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate.[11] In plants, homogentisate is a precursor for the biosynthesis of essential molecules such as plastoquinone and tocopherols (Vitamin E).[11]
Sulcotrione acts as a competitive inhibitor of HPPD.[7] By blocking this enzyme, it disrupts the synthesis of plastoquinone, a vital component of the photosynthetic electron transport chain.[6] The depletion of plastoquinone indirectly leads to the inhibition of carotenoid biosynthesis, as phytoene desaturase, a key enzyme in the carotenoid pathway, requires plastoquinone as a cofactor. The lack of carotenoids, which serve to protect chlorophyll from photo-oxidative damage, results in the characteristic bleaching symptoms observed in susceptible plants, ultimately leading to their death.[6][12]
The following diagram illustrates the inhibitory effect of Sulcotrione on the tyrosine catabolism and subsequent biosynthetic pathways in plants.
Caption: Mechanism of action of Sulcotrione via inhibition of the HPPD enzyme.
Analytical Methodologies: Quantification of Sulcotrione
The accurate quantification of Sulcotrione in various matrices, including environmental samples and formulated products, is crucial for regulatory compliance and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this analysis.[1] A detailed protocol for the determination of Sulcotrione is outlined below.
Experimental Protocol: HPLC Analysis of Sulcotrione
Objective: To quantify the concentration of Sulcotrione in a given sample.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Sulcotrione analytical standard (≥98% purity)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Sodium dihydrogen phosphate
-
Triethylamine
-
Sample containing Sulcotrione
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the Sulcotrione analytical standard.
-
Dissolve the standard in methanol in a 100 mL volumetric flask and dilute to the mark to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions of varying concentrations by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
For soil samples: Extract a known weight of the soil sample with methanol. The mixture should be sonicated and then centrifuged. The supernatant is collected and filtered through a 0.45 µm syringe filter.[1]
-
For liquid formulations: Dilute a known volume or weight of the sample with the mobile phase to an expected concentration within the calibration range.[3]
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and 0.1 M sodium dihydrogen phosphate buffer containing triethylamine (e.g., 40:60 v/v).[1] The exact ratio may require optimization.
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of Sulcotrione in the sample by comparing its peak area to the calibration curve.
-
The following diagram illustrates the general workflow for the HPLC analysis of Sulcotrione.
Caption: General workflow for the quantitative analysis of Sulcotrione using HPLC.
Synthesis Overview
The commercial synthesis of Sulcotrione involves a multi-step chemical process. A general outline of a synthetic route involves the reaction of 2-chloro-4-(methylsulfonyl)benzoyl chloride with cyclohexane-1,3-dione in the presence of a base. The starting material, 2-chloro-4-(methylsulfonyl)benzoic acid, can be prepared from 2-chloro-4-(methylthio)benzoic acid through an oxidation reaction.
Environmental Fate and Toxicology
Environmental Fate:
Sulcotrione exhibits moderate persistence in the soil, with its degradation being influenced by factors such as soil type and pH.[13] It is degraded in soil into persistent metabolites.[13] Due to its water solubility, there is a potential for Sulcotrione to leach into groundwater and contaminate surface water through runoff.[1]
Toxicology:
Sulcotrione generally exhibits low acute toxicity to mammals.[7] However, animal studies have indicated that it can inhibit HPPD in mammals, leading to hypertyrosinemia (an excess of tyrosine in the blood).[14] In some animal models, this has been associated with corneal opacities.[14] Cases of human poisoning through intentional ingestion have been reported, with symptoms including vomiting and, in one instance, demonstrated hypertyrosinemia, though without the ocular disorders seen in animal studies.[14]
Conclusion
Sulcotrione is a well-characterized triketone herbicide with a specific and potent mechanism of action. Its molecular formula of C₁₄H₁₃ClO₅S and molecular weight of 328.77 g/mol are fundamental to its chemical identity. The inhibition of the HPPD enzyme provides a clear biochemical basis for its herbicidal activity. The availability of robust analytical methods, such as HPLC, allows for its accurate quantification in various matrices. A thorough understanding of its environmental fate and toxicological profile is essential for its safe and effective use in agricultural applications. This guide serves as a foundational resource for scientific professionals engaged in research and development involving Sulcotrione.
References
-
University of Hertfordshire. Sulcotrione (Ref: SC 0051) - AERU. [Link]
-
CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
ResearchGate. (PDF) Herbicide Sulcotrione. [Link]
-
National Center for Biotechnology Information. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione. [Link]
-
The Good Scents Company. sulcotrione 1,3-cyclohexanedione, 2-(2-chloro-4-(methylsulfonyl)benzoyl). [Link]
-
Wikipedia. 4-Hydroxyphenylpyruvate dioxygenase inhibitor. [Link]
-
PubMed. Triketone toxicity: a report on two cases of sulcotrione poisoning. [Link]
-
Photosynthetica. Mechanism of Action of Sulcotrione, a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, in Developed Plant Tissues. [Link]
-
ResearchGate. Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared to that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops | Request PDF. [Link]
-
National Center for Biotechnology Information. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri). [Link]
Sources
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- 2. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 7. Sulcotrione (Ref: SC 0051) [sitem.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sulcotrione, 99105-77-8 [thegoodscentscompany.com]
- 11. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Triketone toxicity: a report on two cases of sulcotrione poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Process Chemistry and Synthesis of Sulcotrione and β-Triketone Derivatives
Executive Summary
Sulcotrione (2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione) represents a pivotal scaffold in the class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[1] Unlike classical herbicides that target Photosystem II, sulcotrione disrupts plastoquinone biosynthesis, leading to characteristic bleaching in broadleaf weeds.[2]
From a synthetic perspective, the production of sulcotrione presents a classic chemoselectivity challenge: O-acylation vs. C-acylation . The direct Friedel-Crafts acylation of 1,3-cyclohexanedione is often low-yielding due to the deactivating nature of the oxygenated ring and the competing formation of the enol ester. This guide details the industrial standard "Rearrangement Route," utilizing cyanide catalysis to thermodynamically drive the C-acylated product.
Part 1: Retrosynthetic Analysis & Strategic Disconnects
The structural integrity of sulcotrione relies on the linkage between the lipophilic aryl moiety and the hydrophilic dione headgroup. A direct disconnection at the carbonyl-methylene bond reveals the two primary precursors.
Strategic Disconnect
The most robust pathway avoids direct C-acylation. Instead, we target the Enol Ester intermediate. This shifts the problem from a difficult intermolecular C-C bond formation to a facile intramolecular rearrangement.
-
Intermediate: Enol Ester (3-oxo-1-cyclohexenyl 2-chloro-4-mesylbenzoate)
-
Precursors: 2-Chloro-4-methylsulfonylbenzoyl chloride + 1,3-Cyclohexanedione
Figure 1: Retrosynthetic logic shifting from direct C-acylation to the O-acylation/Rearrangement strategy.
Part 2: The Core Synthesis (The "Process" Route)
This section details the synthesis of Sulcotrione, prioritizing the cyanide-catalyzed rearrangement which is the industry standard for high-yield production of 2-benzoylcyclohexane-1,3-diones.
Phase 1: Precursor Synthesis (Brief Overview)
While 1,3-cyclohexanedione is commercially available, the aryl acid chloride requires specific attention.
-
Starting Material: 2-Chloro-4-(methylsulfonyl)toluene.
-
Oxidation: Oxidation of the methyl group to the carboxylic acid (typically utilizing dilute HNO3 or catalytic Co/Mn oxidation).
-
Chlorination: Conversion to the acid chloride using Thionyl Chloride (
) or Phosgene.
Phase 2: Enol Ester Formation & Rearrangement
This is a "one-pot, two-step" telescoping sequence in many industrial protocols, but separated here for mechanistic clarity.
Step 1: O-Acylation
The acid chloride reacts with 1,3-cyclohexanedione in the presence of a mild base (Triethylamine) to form the enol ester.
-
Reagents: 1,3-Cyclohexanedione, Aryl Acid Chloride, Et3N, DCM (or Acetonitrile).
-
Observation: The reaction is exothermic; temperature control (<25°C) is critical to prevent degradation.
Step 2: Cyanide-Catalyzed Rearrangement
This is the critical step. A source of cyanide ions (
-
Catalyst: Acetone Cyanohydrin (Industrial preferred) or KCN/18-Crown-6 (Lab scale).
-
Mechanism: The cyanide attacks the ester carbonyl to form a tetrahedral intermediate, which collapses to release the enolate of the dione and an acyl cyanide. These two species, held in a tight ion pair or solvent cage, recombine at the C-2 position of the dione (C-acylation).
Figure 2: The catalytic cycle of the cyanide-mediated rearrangement.
Part 3: Experimental Protocols
Safety Warning: Cyanide sources (Acetone Cyanohydrin, KCN) are acutely toxic. All operations must be performed in a functioning fume hood with a cyanide antidote kit available. Waste must be treated with bleach (sodium hypochlorite) to quench cyanide residues.
Protocol: Synthesis of Sulcotrione via Acetone Cyanohydrin
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 1,3-Cyclohexanedione | 112.13 | 1.0 | 11.2 g | Nucleophile |
| 2-Cl-4-mesylbenzoyl chloride | 253.09 | 1.05 | 26.6 g | Electrophile |
| Triethylamine (TEA) | 101.19 | 2.5 | ~35 mL | Base/Scavenger |
| Acetone Cyanohydrin | 85.09 | 0.1 | 0.85 g | Catalyst |
| Dichloromethane (DCM) | - | Solvent | 150 mL | Solvent |
Step-by-Step Methodology
-
Enol Ester Formation:
-
Charge a 500 mL 3-neck round-bottom flask with 1,3-cyclohexanedione (11.2 g) and DCM (100 mL).
-
Add Triethylamine (35 mL) followed by cooling the mixture to 0–5°C using an ice bath.
-
Dissolve 2-chloro-4-mesylbenzoyl chloride (26.6 g) in DCM (50 mL) and add dropwise via an addition funnel over 30 minutes. Control exotherm to <10°C.
-
Stir at room temperature for 2 hours. Monitor by TLC (Formation of less polar ester spot).
-
-
Rearrangement:
-
Add Acetone Cyanohydrin (0.85 g, ~1 mL) to the reaction mixture.
-
Stir at room temperature for 4–12 hours. The mixture may darken.
-
Checkpoint: The reaction is complete when the O-acyl spot disappears and a new polar spot (Sulcotrione) appears.
-
-
Workup & Purification (Self-Validating Step):
-
Acid Extraction: The product is a vinylogous acid (pKa ~3.1). Extract the reaction mixture with 2M HCl (2 x 100 mL). The product stays in the organic layer? NO.
-
Correction: The product is acidic.[9][10][11] To purify, extract the organic reaction mixture with 2M NaOH or saturated Na2CO3 . The Sulcotrione moves to the aqueous phase as the salt; impurities remain in the DCM.
-
Separate the aqueous layer. Wash with fresh DCM (50 mL) to remove non-acidic impurities.
-
Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH 1–2. The Sulcotrione will precipitate as a solid.
-
Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.
-
Part 4: Derivatives & Structure-Activity Relationship (SAR)
The synthesis of derivatives follows the same protocol, swapping the aryl chloride or the dione.
Key Derivatives[6]
-
Mesotrione:
-
Modification: 2-Nitro-4-methylsulfonylbenzoyl chloride.
-
Effect: The nitro group at the 2-position interacts differently with the active site iron in HPPD, often improving potency and selectivity in corn.
-
-
Tembotrione:
-
Modification: 2-Chloro-3-(2,2,2-trifluoroethoxy)-4-methylsulfonylbenzoyl chloride.
-
Effect: Introduction of the trifluoroethoxy group increases lipophilicity and metabolic stability.
-
SAR Logic for Drug Design
-
The Triketone Pharmacophore: The 2-benzoylcyclohexane-1,3-dione motif mimics the transition state of the HPPD substrate (4-hydroxyphenylpyruvate).
-
Ortho-Substitution: A substituent at the 2-position of the benzoyl ring (Cl, NO2) is sterically required to force the benzoyl ring out of plane with the dione, preventing coplanarity and favoring the conformation that binds the catalytic
. -
Acidity (pKa): The pKa (approx 3.1 for Sulcotrione) ensures the molecule is ionized at physiological pH, which is crucial for binding the metal center in the enzyme.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in solvent; Acid chloride hydrolysis. | Use anhydrous DCM; Distill acid chloride before use. |
| Incomplete Rearrangement | "Poisoned" catalyst; Insufficient base. | Add more Acetone Cyanohydrin (0.05 eq); Ensure TEA excess (HCl scavenging). |
| Product Oiling Out | Impurities in acidification step. | Acidify slowly with vigorous stirring; Seed with pure crystal if available. |
| Dark/Tar Formation | Reaction temperature too high. | Keep rearrangement <25°C; Cyanide reactions can polymerize diones if too hot. |
References
-
Process for the production of acylated 1,3-dicarbonyl compounds. (1987). US Patent 4,695,673A. Stauffer Chemical Co. Link
-
Synthesis of mesotrione. (2018). WO Patent 2018/178860. Syngenta.[6][12] Link
-
Mechanism of Action of Sulcotrione. (1994).[1] Plant Physiology, 106(4), 1429–1436. Link
-
Enantioselective Synthesis and Stereoselective Rearrangements of Enol Ester Epoxides. (2001). Journal of Organic Chemistry, 66, 1818-1826.[13] (Context on rearrangement mechanisms). Link
-
Survey on the Recent Advances in HPPD Inhibition. (2022). Journal of Agricultural and Food Chemistry. (SAR Analysis). Link
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- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2006082051A1 - Process for the control of undesired plant growth in rice - Google Patents [patents.google.com]
- 5. ps.ueb.cas.cz [ps.ueb.cas.cz]
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- 9. US20160355472A1 - Process for preparing mesotrione - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. WO2018178860A1 - Synthesis of mesotrione - Google Patents [patents.google.com]
- 13. Enantioselective Synthesis and Stereoselective Rearrangements of Enol Ester Epoxides [organic-chemistry.org]
Technical Guide: Sulcotrione-Mediated Induction of Tyrosinemia in Research Models
Executive Summary
Sulcotrione (ZA1296) is a triketone herbicide that functions as a potent, reversible inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). While originally developed for agrochemical applications, it serves as a critical chemical probe in mammalian toxicology and metabolic research. By blocking the catabolism of tyrosine, sulcotrione induces a chemical phenotype mimicking Tyrosinemia Type III, which subsequently leads to hypertyrosinemia (elevated plasma tyrosine).
This guide details the mechanistic basis, experimental protocols, and species-specific considerations for using sulcotrione to induce tyrosinemia in research models. It specifically addresses the "rat effect"—the unique susceptibility of rats to corneal lesions due to tyrosine crystallization—and contrasts this with the pharmacological profile of nitisinone (NTBC).
Part 1: Molecular Mechanism of Action
HPPD Inhibition and the TAT Feedback Loop
Sulcotrione acts by competitively binding to the active site of HPPD, an iron-dependent non-heme oxygenase. In the normal catabolic pathway, HPPD converts 4-hydroxyphenylpyruvate (4-HPP) into homogentisate (HGA).[1]
The Blockade:
-
Sulcotrione chelation of the Fe(II) cofactor in HPPD prevents the oxidative decarboxylation of 4-HPP.
-
Immediate Consequence: Accumulation of 4-HPP upstream.
-
Secondary Consequence (The Tyrosine Spike): 4-HPP is in reversible equilibrium with tyrosine via Tyrosine Aminotransferase (TAT).[2] Excess 4-HPP drives the reaction backward and, critically, acts as a product inhibitor of TAT. This dual effect causes plasma tyrosine levels to surge, often exceeding 2000 nmol/mL in sensitive models.
Pathway Visualization
The following diagram illustrates the enzymatic blockade and the critical feedback loop responsible for the tyrosinemia phenotype.
Figure 1: Mechanism of HPPD inhibition by Sulcotrione.[3][4][5][6][7][8] Note the accumulation of 4-HPP, which inhibits TAT, driving massive tyrosine accumulation.[8]
Part 2: The Tyrosinemia Model (Rat vs. Mouse)
Researchers must select the appropriate species based on the desired readout. The Rat is the gold standard for toxicology (corneal lesions), while the Mouse is often resistant to the ocular phenotype despite having elevated tyrosine.
The "Rat Effect" Explained
In rats, the inhibition of HPPD leads to a massive accumulation of tyrosine (tyrosinemia).[8] Because tyrosine has low aqueous solubility, it precipitates in tissues with poor vascularization or high concentration gradients.
-
Corneal Opacity: Tyrosine crystals deposit in the corneal epithelium, causing inflammation and opacity (keratitis). This is the primary toxicological readout for sulcotrione.
-
Species Divergence: Mice and humans have higher hepatic TAT activity or different regulation mechanisms that prevent tyrosine from reaching the crystallization threshold seen in rats, even when HPPD is inhibited. Therefore, sulcotrione is less ocular-toxic to mice.
Part 3: Experimental Protocols
Formulation and Dosing
Sulcotrione is lipophilic and requires appropriate vehicles for oral gavage.
| Parameter | Specification | Notes |
| CAS Number | 99105-77-8 | Ensure >98% purity for metabolic studies. |
| Vehicle | Corn Oil or 0.5% Methylcellulose | Corn oil is preferred for consistency in absorption. |
| Route | Oral Gavage (PO) | Dietary admixture is possible (e.g., 10-100 ppm) but gavage ensures precise dosing. |
| Dose Range | 5 - 100 mg/kg/day | 5 mg/kg: Sufficient for HPPD inhibition.50-100 mg/kg: Required to induce corneal lesions (toxicity model). |
| Frequency | Daily (q.d.) | Half-life in rats is relatively short (~4-6 hours); daily dosing maintains inhibition. |
Experimental Workflow
The following workflow ensures data integrity when assessing tyrosinemia.
Figure 2: Experimental workflow for assessing Sulcotrione-induced tyrosinemia and toxicity.
Analytical Validation (Self-Validating Protocol)
To ensure the tyrosinemia is chemically induced and not an artifact:
-
Plasma Collection: Collect blood into heparinized tubes. Centrifuge immediately (4°C, 3000g, 10 min).
-
Deproteinization: Mix plasma 1:1 with 10% Trichloroacetic acid (TCA) to precipitate proteins. Tyrosine is stable in the supernatant.
-
Quantification: Use HPLC with UV detection (280 nm) or LC-MS/MS.
-
Validation Criteria: Treated rats should show plasma tyrosine > 1500 nmol/mL (approx. 20-30x baseline) within 48 hours of high-dose treatment.
-
Part 4: Comparative Pharmacology (Sulcotrione vs. NTBC)
While Sulcotrione is the research tool for toxicology, Nitisinone (NTBC) is the clinical drug. Understanding their differences is vital for translational research.
| Feature | Sulcotrione (ZA1296) | Nitisinone (NTBC) |
| Class | Triketone Herbicide | Triketone Therapeutic |
| IC50 (HPPD) | Micromolar range (~0.2 - 0.5 µM)* | Nanomolar range (~40 nM) |
| Binding Type | Reversible, competitive | Tight-binding, quasi-irreversible |
| Research Use | Modeling Tyrosinemia toxicity (corneal lesions) | Treating Tyrosinemia Type I; Modeling Type III phenotype |
| Half-Life (Rat) | Short (~4-6 hours) | Long (~54 hours) |
*Note: Potency values vary by assay conditions, but NTBC is consistently orders of magnitude more potent.
References
-
Lock, E. A., et al. (1998). "Tyrosine aminotransferase: the target for the ocular toxicity of the tyrosine degradation inhibitor sulcotrione in the rat." Toxicology and Applied Pharmacology. Link
-
Gherardi, E., et al. (1999). "Dissociation of the corneal toxicity and the metabolic effects of the herbicide sulcotrione in the rat." Toxicology. Link
-
Lock, E. A., Ranganath, L. R., & Timmis, O. (2014).[6] "The role of nitisinone in tyrosine pathway disorders." Current Rheumatology Reports. Link
-
Ellis, M. K., et al. (1995). "Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione." Toxicology and Applied Pharmacology. Link
Sources
- 1. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression Patterns and Functional Analysis of Three SmTAT Genes Encoding Tyrosine Aminotransferases in Salvia miltiorrhiza | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of nitisinone in tyrosine pathway disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 8. researchgate.net [researchgate.net]
Toxicological profile of sulcotrione in animal models
Executive Summary
Sulcotrione (2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione) is a triketone herbicide that acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . While its intended use is the disruption of carotenoid biosynthesis in plants, its toxicological profile in mammals is defined by its interference with tyrosine catabolism.
This guide provides a technical analysis of sulcotrione toxicity, focusing on the rat as a sensitive model for hereditary tyrosinemia type II. The content distinguishes between species-specific effects (rat vs. mouse/human) and provides actionable protocols for assessing HPPD inhibition and corneal toxicity.
Mechanism of Toxicity: The HPPD Blockade
The primary mechanism of action (MoA) for sulcotrione toxicity is the reversible inhibition of HPPD. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). Blockade at this step forces a metabolic diversion, leading to systemic accumulation of tyrosine (hypertyrosinemia).
Pathway Visualization
The following diagram illustrates the tyrosine catabolism pathway and the specific point of sulcotrione intervention.
Figure 1: Mechanism of Action. Sulcotrione inhibits HPPD, causing a backlog of HPPA which reverts to Tyrosine. High systemic tyrosine precipitates in the cornea of sensitive species.
Species Specificity: The Rat Paradox
A critical "Expertise" insight is the differential sensitivity between species.
-
Rats: Highly sensitive. Rats have low hepatic Tyrosine Aminotransferase (TAT) activity. When HPPD is inhibited, HPPA cannot be cleared effectively and reverts to tyrosine. The resulting massive tyrosinemia leads to tyrosine crystal precipitation in the cornea.
-
Mice & Humans: Resistant. These species possess higher TAT activity, allowing alternative clearance of tyrosine metabolites, preventing the threshold concentration required for corneal crystallization.
Toxicological Endpoints & Data Summary
The following data consolidates findings from regulatory studies (EFSA, EPA) and peer-reviewed literature.
Acute and Chronic Toxicity Profile
| Endpoint | Value/Result | Species | Interpretation |
| Acute Oral LD50 | > 5,000 mg/kg | Rat | Low acute toxicity; not classified as acutely toxic.[1][2] |
| Dermal LD50 | > 4,000 mg/kg | Rat | Low dermal toxicity. |
| Ocular Irritation | Non-irritant | Rabbit | Direct contact is not the mechanism of corneal opacity. |
| Sensitization | Non-sensitizer | Guinea Pig | No allergic potential.[3] |
| NOAEL (Chronic) | 0.5 mg/kg/day | Rat | Based on corneal opacity and tyrosinemia. |
| ADI | 0.005 mg/kg bw | Human | Derived from Rat NOAEL with 100x safety factor. |
Target Organ: The Eye
-
Pathology: Corneal opacity, neovascularization, and keratitis.
-
Cause: Deposition of tyrosine crystals disrupts the corneal lattice.
-
Reversibility: Lesions are generally reversible upon cessation of exposure and normalization of plasma tyrosine levels.
Reproductive & Developmental Toxicity
Sulcotrione shows developmental effects (e.g., delayed ossification) only at maternally toxic doses.[4] It is not considered teratogenic .
-
Rat Developmental NOAEL: ~10–15 mg/kg/day (Maternal toxicity is the limiting factor).
-
Rabbit Developmental NOAEL: Similar range; rabbits are less prone to the specific HPPD-mediated ocular effects but show general toxicity.
Experimental Protocols
These protocols are designed for researchers validating HPPD inhibition or using sulcotrione as a model agent for Tyrosinemia Type II.
Protocol A: Assessment of Tyrosinemia & Corneal Lesions in Rats
Objective: To quantify the relationship between plasma tyrosine levels and the onset of corneal opacity.
Workflow Visualization:
Figure 2: 28-Day Toxicity Study Workflow. Key checkpoints include daily slit lamp exams and serial plasma tyrosine quantification.
Step-by-Step Methodology:
-
Animal Selection: Use male Wistar or Sprague-Dawley rats (most sensitive strains). Age: 6–8 weeks.
-
Dosing Formulation: Suspend Sulcotrione in 0.5% carboxymethylcellulose (CMC) or corn oil. Ensure homogeneity.
-
Administration: Oral gavage daily for 28 days.
-
Ocular Examination (Critical Step):
-
Perform slit-lamp biomicroscopy daily.
-
Score opacity on a scale of 0 (clear) to 4 (severe opacity/perforation).
-
Note: Lesions typically appear after 1–2 weeks of sustained hypertyrosinemia.
-
-
Plasma Tyrosine Quantification:
-
Collect blood (tail vein) 4 hours post-dose (Tmax).
-
Precipitate proteins with 10% trichloroacetic acid (TCA).
-
Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS.
-
Target Threshold: Corneal lesions typically occur when plasma tyrosine > 1000–1500 nmol/mL.
-
Protocol B: In Vitro HPPD Inhibition Assay
Objective: To verify the potency of sulcotrione against liver HPPD.
-
Preparation: Isolate liver cytosol from untreated rats by homogenization in 0.25M sucrose and centrifugation at 105,000 x g.
-
Reaction Mix:
-
Substrate: 4-hydroxyphenylpyruvate (HPPA).[7]
-
Cofactor: Ascorbate (essential for HPPD activity).
-
Enzyme: Liver cytosol fraction.
-
Inhibitor: Sulcotrione (serial dilutions: 1 nM to 10 µM).
-
-
Measurement: Monitor oxygen consumption (oxygraph) or formation of Homogentisate (HPLC).
-
Calculation: Determine IC50. Sulcotrione is a potent inhibitor with IC50 values typically in the low nanomolar range (10–50 nM).
References
-
United States Environmental Protection Agency (EPA). (2001). Mesotrione: Pesticide Fact Sheet. (Reference for class-effect toxicity and HPPD mechanism).
-
Lock, E. A., et al. (1996). Tyrosinemia in the rat induced by 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC). Toxicology and Applied Pharmacology.[8] (Foundational paper on triketone-induced corneal opacity).
-
Ganie, Z. A., & Jhala, A. J. (2017). Interaction of HPPD-inhibiting herbicides with other sites of action. Weed Technology. (Context on chemical class properties).
-
Lewis, R. W., & Botham, J. W. (2013). Review of the toxicology of the HPPD inhibitor herbicides. Critical Reviews in Toxicology. (Comprehensive review of species specificity).
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An In-depth Technical Guide to Sulcotrione's Impact on Photosynthetic Electron Transport
Abstract
Sulcotrione, a member of the triketone class of herbicides, is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This inhibition initiates a cascade of biochemical and photophysical events that culminate in the catastrophic failure of the photosynthetic apparatus. This technical guide provides a detailed examination of the core mechanism of sulcotrione, moving beyond its primary enzyme target to elucidate its profound impact on photosynthetic electron transport (PET). We will dissect the dual-pathway disruption caused by sulcotrione—the direct blockage of plastoquinone synthesis and the indirect, yet equally critical, inhibition of carotenoid biosynthesis. This narrative will explain the causality behind the resulting photooxidative stress, the generation of reactive oxygen species (ROS), and the ultimate degradation of Photosystem II (PSII), leading to the characteristic bleaching phenotype.[2][3] This guide is intended for researchers and scientists in plant biology, weed science, and herbicide development, offering field-proven insights and detailed experimental protocols to investigate these phenomena.
The Primary Molecular Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Sulcotrione's herbicidal activity begins with its highly specific and potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a non-heme iron(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate.[1] This reaction is a critical step in the tyrosine catabolism pathway, which is essential for the synthesis of two vital groups of molecules within the plant chloroplast: plastoquinone (PQ) and tocopherols (Vitamin E) .[4] By blocking this enzymatic step, sulcotrione effectively starves the plant of these essential downstream products.
The Dual-Impact Cascade: Disrupting Electron Carriers and Photoprotection
The inhibition of HPPD by sulcotrione does not impact the photosynthetic apparatus through a single mode of action. Instead, it triggers a devastating two-pronged assault on the stability and function of the thylakoid membrane processes.
Direct Impact: Depletion of the Plastoquinone Pool and Blockage of Electron Transport
Plastoquinone is an essential, mobile electron carrier in the photosynthetic electron transport chain.[5][6][7] In its oxidized form (PQ), it accepts two electrons from the QB site of the Photosystem II (PSII) reaction center and picks up two protons from the stroma, becoming reduced to plastoquinol (PQH2).[5] This PQH2 then diffuses through the thylakoid membrane to the cytochrome b6f complex, where it delivers the electrons, continuing the flow towards Photosystem I (PSI).[5][8]
Sulcotrione-mediated inhibition of HPPD halts the synthesis of homogentisate, the precursor to the aromatic head of plastoquinone.[4] This leads to a progressive depletion of the chloroplast's PQ pool. The consequences for photosynthetic electron transport are direct and severe:
-
Blocked Electron Flow: Without a sufficient pool of oxidized PQ to accept electrons from PSII, the electron transport chain is effectively blocked at the QB site.[9][10]
-
Over-reduction of PSII: The primary quinone acceptor of PSII (QA) becomes trapped in its reduced state, preventing the stable charge separation necessary for water splitting and further photochemistry.
-
Inhibition of ATP and NADPH Synthesis: The blockage of linear electron flow prevents the generation of the proton motive force required for ATP synthesis and halts the reduction of NADP+ to NADPH at PSI.[11]
This direct inhibition of electron transport is a major contributor to the herbicidal effect of sulcotrione in mature plant tissues.[9]
Indirect Impact: Inhibition of Carotenoid Biosynthesis and Loss of Photoprotection
The second, and arguably more visually dramatic, effect of sulcotrione is the inhibition of carotenoid biosynthesis. This is an indirect consequence of HPPD inhibition. The enzyme phytoene desaturase (PDS), which is a key enzyme in the carotenoid pathway, requires plastoquinone as an essential cofactor to accept electrons during the desaturation of phytoene.[4][12] By depleting the plastoquinone pool, sulcotrione effectively cripples the activity of PDS.[2][4]
Carotenoids are indispensable for the protection of the photosynthetic apparatus.[13][14][15] Their primary roles include:
-
Quenching Triplet Chlorophyll (3Chl): When the PET chain is blocked, the energy absorbed by chlorophyll cannot be dissipated through photochemistry. This leads to the formation of highly reactive triplet chlorophyll.[10][16] Carotenoids are extremely efficient at quenching 3Chl, dissipating the energy safely as heat.[14]
-
Scavenging Reactive Oxygen Species (ROS): In the absence of carotenoids, 3Chl* can react with molecular oxygen (O2) to produce highly damaging singlet oxygen (1O2).[10][16] Carotenoids can directly quench 1O2 and other ROS, preventing them from damaging cellular components.[14]
The loss of these protective pigments leaves the chlorophyll molecules and the entire PSII complex exposed to severe photooxidative damage.[3]
Caption: Sulcotrione's primary and indirect mechanisms of action.
The Terminal Effect: Photooxidation and PSII Degradation
The combination of a stalled electron transport chain and the absence of protective carotenoids creates a lethal scenario. When light strikes the antenna complexes of PSII, the energy is transferred to the reaction center chlorophylls (P680). Because P680 cannot pass its electron to the blocked chain, it remains in an excited state, readily forming 3Chl*.[16] Without carotenoids to quench this state, a massive production of singlet oxygen and other ROS ensues.[10]
This uncontrolled oxidative stress leads to:
-
Lipid Peroxidation: ROS attack the polyunsaturated fatty acids in the thylakoid membranes, destroying their integrity and leading to leakage.[10][17]
-
Pigment Bleaching: Chlorophyll itself is destroyed by the oxidative attack, leading to the characteristic white or translucent appearance of treated tissues.[3][18]
-
D1 Protein Degradation: The D1 protein of the PSII reaction center is a primary target of photodamage and has a natural, rapid repair cycle.[19][20] The overwhelming oxidative stress caused by sulcotrione completely swamps this repair machinery, leading to rapid, irreversible degradation of the D1 protein and the complete inactivation of PSII.[21][22]
Caption: The cascade of events leading to photooxidative cell death.
Experimental Analysis of Sulcotrione's Effects
To validate and quantify the impact of sulcotrione, a series of established biophysical and biochemical assays can be employed. The protocols described below form a self-validating system when used in conjunction with appropriate untreated (control) and solvent-only controls.
Data Summary: Expected Experimental Outcomes
The following table summarizes the expected changes in key physiological parameters in a sulcotrione-sensitive plant following treatment, compared to an untreated control.
| Parameter | Description | Expected Change After Sulcotrione Treatment | Rationale |
| Fv/Fm | Maximum quantum yield of PSII photochemistry | Rapid Decrease | Indicates damage to PSII reaction centers and blockage of electron flow.[9] |
| Chlorophyll Content | Total chlorophyll (a+b) concentration | Significant Decrease | Direct photooxidative destruction of chlorophyll pigments.[3] |
| Carotenoid Content | Total carotenoid concentration | Significant Decrease | Indirect inhibition of the carotenoid biosynthesis pathway.[4] |
| H2O2 Content | Level of hydrogen peroxide, a key ROS | Increase | Overproduction of ROS due to photooxidative stress.[17] |
| MDA Content | Malondialdehyde, a marker for lipid peroxidation | Significant Increase | Widespread damage to cell membranes by ROS.[17][23] |
Experimental Protocol 1: Chlorophyll Fluorescence Analysis
This non-invasive technique provides a rapid assessment of the health and efficiency of Photosystem II.
Objective: To measure the maximum quantum yield of PSII (Fv/Fm).
Methodology:
-
Plant Material: Use healthy, well-watered plants (e.g., Arabidopsis thaliana, cucumber, or other sensitive species). Treat a cohort with a known concentration of sulcotrione (e.g., 100 µM) via foliar spray or root drench. Maintain a control group.
-
Dark Adaptation: Before measurement, dark-adapt the leaves for a minimum of 20-30 minutes using specialized leaf clips. This ensures all PSII reaction centers are "open" (oxidized).
-
Instrumentation: Use a portable pulse-amplitude-modulation (PAM) fluorometer.
-
Measurement:
-
Measure the minimal fluorescence (Fo) by applying a weak measuring beam of light. This is the fluorescence level when PSII reaction centers are open.
-
Apply a short, intense pulse of saturating light (~8000 µmol m-2 s-1 for <1 second). This transiently closes all PSII reaction centers. The peak fluorescence reached is the maximum fluorescence (Fm).
-
-
Calculation: The instrument's software typically calculates Fv/Fm automatically. The formula is:
-
Variable Fluorescence (Fv) = Fm - Fo
-
Maximum Quantum Yield = Fv / Fm
-
-
Data Analysis: Compare the Fv/Fm values (typically ~0.83 in healthy plants) of treated plants to control plants over a time course (e.g., 0, 24, 48, 72 hours post-treatment). A significant drop indicates PSII damage.[24]
Experimental Protocol 2: Pigment Quantification
Objective: To measure the concentration of chlorophylls and carotenoids in leaf tissue.
Methodology:
-
Sample Collection: Collect leaf discs of a known area or a known fresh weight (e.g., 100 mg) from both control and treated plants.
-
Extraction:
-
Place the tissue in a tube with 2-5 mL of 80% acetone or 100% ethanol.
-
Homogenize the tissue thoroughly using a tissue grinder or mortar and pestle until the tissue is white.
-
Incubate the extract in the dark (e.g., at 4°C overnight) to ensure complete pigment extraction.
-
-
Clarification: Centrifuge the extract at ~5,000 x g for 10 minutes to pellet the cell debris.
-
Spectrophotometry:
-
Transfer the clear supernatant to a cuvette.
-
Measure the absorbance of the extract at 663 nm, 645 nm, and 470 nm using a spectrophotometer. Use the extraction solvent as a blank.
-
-
Calculation (Lichtenthaler's Equations for 80% Acetone):
-
Chlorophyll a (µg/mL) = 12.21 * (A663) - 2.81 * (A645)
-
Chlorophyll b (µg/mL) = 20.13 * (A645) - 5.03 * (A663)
-
Total Carotenoids (µg/mL) = [1000 * (A470) - 3.27 * (Chl a) - 104 * (Chl b)] / 229
-
-
Data Analysis: Convert concentrations to a per-weight or per-area basis and compare treated samples to controls.
Experimental Protocol 3: TBARS Assay for Lipid Peroxidation
Objective: To quantify malondialdehyde (MDA), a byproduct of lipid peroxidation, as an indicator of oxidative stress.
Methodology:
-
Homogenization: Homogenize ~200 mg of fresh leaf tissue in 2 mL of 0.1% trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Reaction Mixture:
-
In a new tube, mix 0.5 mL of the supernatant with 2 mL of the reaction solution (20% TCA containing 0.5% thiobarbituric acid - TBA).
-
Prepare a blank using 0.5 mL of 0.1% TCA and 2 mL of the reaction solution.
-
-
Incubation: Heat the tubes in a water bath at 95°C for 30 minutes.
-
Cooling: Immediately cool the reaction by placing the tubes on ice.
-
Measurement: Centrifuge the tubes at 10,000 x g for 10 minutes to clarify. Measure the absorbance of the supernatant at 532 nm. Subtract the non-specific absorbance at 600 nm.
-
Calculation: Calculate the MDA concentration using its extinction coefficient (155 mM-1 cm-1).
-
MDA (nmol/g FW) = [(A532 - A600) / 155,000] * (106) * (Vbuffer / FW)
-
-
Data Analysis: Compare the MDA levels in treated plants to controls to assess the extent of membrane damage.[17]
Caption: A generalized workflow for assessing sulcotrione's phytotoxicity.
Conclusion
The herbicidal action of sulcotrione is a compelling example of a highly specific molecular inhibition leading to a multi-faceted systemic collapse. By targeting HPPD, sulcotrione initiates a dual crisis within the chloroplast: it simultaneously removes a critical electron carrier (plastoquinone), stalling the photosynthetic electron transport chain, and eliminates the essential photoprotective agents (carotenoids). This combination leaves the photosynthetic apparatus defenseless against the energy of incoming light, triggering a rapid cascade of photooxidative damage that overwhelms the plant's repair mechanisms. Understanding this detailed chain of causality, from enzyme to electron transport to oxidative stress, is crucial for the development of new herbicidal compounds and for managing the evolution of resistance in weed populations. The experimental frameworks provided herein offer a robust system for further investigation into these intricate and potent herbicidal mechanisms.
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Kim, J., Jung, S., Choi, G., & Lee, D. (2001). Mechanism of Action of Sulcotrione, a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, in Developed Plant Tissues. Photosynthetica, 39(4), 541-545. [Link]
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Cho, A. R., et al. (2022). Inhibition of 4-HYDROXYPHENYLPYRUVATE DIOXYGENASE expression by brassinosteroid reduces carotenoid accumulation in Arabidopsis. Journal of Experimental Botany, 73(5), 1548-1560. [Link]
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Ruiz-Sola, M. Á., & Rodríguez-Concepción, M. (2012). MECHANISTIC ASPECTS OF CAROTENOID BIOSYNTHESIS. The Plant Cell, 24(5), 10.1105/tpc.111.093817. [Link]
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ter Halle, A., et al. (2006). Phototransformation of the Herbicide Sulcotrione on Maize Cuticular Wax. Environmental Science & Technology, 40(16), 5030–5035. [Link]
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Dodge, A. D. (1991). Interactions of herbicides with photosynthetic electron transport. Weed Science, 39(3), 458-464. [Link]
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Lehman, C. (2022). Herbicide Effects On Photosynthesis. Sciencing. [Link]
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ter Halle, A., et al. (2008). Photolysis of the herbicide sulcotrione: formation of a major photoproduct and its toxicity evaluation. Pest Management Science, 64(10), 1031-1036. [Link]
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Li, S., et al. (2023). First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione. International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Anonymous. (n.d.). Herbicides that Inhibit Pigments. In Principles of Weed Control. [Link]
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Ahrens, H., et al. (2013). 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture. Angewandte Chemie International Edition, 52(36), 9388-9398. [Link]
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Noctor, G., et al. (2022). The nexus between reactive oxygen species and the mechanism of action of herbicides. Frontiers in Plant Science, 13, 1019528. [Link]
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Havaux, M. (2020). Plastoquinone In and Beyond Photosynthesis. Trends in Plant Science, 25(11), 1068-1079. [Link]
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Papadopoulos, A., et al. (2020). Photosynthesis Inhibiting Effects of Pesticides on Sweet Pepper Leaves. Horticulturae, 6(1), 7. [Link]
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Telfer, A. (2002). Carotenoid photooxidation in photosystem II. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 357(1426), 1431-1439. [Link]
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Molchanov, S., & Gryff-Keller, A. (2009). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. Acta Biochimica Polonica, 56(3), 447-454. [Link]
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Sewelam, N., et al. (2021). Measuring ROS and Redox Markers in Plant Cells. ResearchGate. [Link]
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Jiang, X., et al. (2020). Effects of mesotrione on oxidative stress, subcellular structure, and membrane integrity in Chlorella vulgaris. Chemosphere, 247, 125668. [Link]
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Addae, K. B., & Kyeremeh, I. (2016). The effect of herbicides on the rates of photosynthesis and respiration in in spinach leaves. Journal of High School Science, 1(1). [Link]
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Vedantu. (n.d.). Plastoquinone (PQ) in Photosynthesis: Structure, Role & Function. [Link]
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Järvi, S., et al. (2015). Revisiting the photosystem II repair cycle. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1847(9), 900-910. [Link]
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Jugulam, M., & Gill, G. S. (2019). Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides. Frontiers in Plant Science, 10, 313. [Link]
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Velu, G., & Velu, V. (2017). Photosynthetic Inhibitors. ResearchGate. [Link]
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Advanced Light Source. (2015). Carotenoid Pigment Is the Key to Photoprotection. [Link]
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Boffi, R., et al. (2016). 4-Hydroxyphenylpyruvate Dioxygenase and Its Inhibition in Plants and Animals: Small Molecules as Herbicides and Agents for. Usiena air. [Link]
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Trebst, A. (1980). Plastoquinones in photosynthesis. Philosophical Transactions of the Royal Society of London. B, Biological Sciences, 284(1003), 591-599. [Link]
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ResearchGate. (2016). Study of sulcotrione toxicity and its photoproducts. [Link]
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Domonkos, I., et al. (2016). Carotenoids Assist in Cyanobacterial Photosystem II Assembly and Function. Frontiers in Plant Science, 7, 332. [Link]
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Boffi, R., et al. (2017). 4‑Hydroxyphenylpyruvate Dioxygenase and Its Inhibition in Plants and Animals: Small Molecules as Herbicides and Agents for the Treatment of Human Inherited Diseases. ACS Figshare. [Link]
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Núñez Montoya, S. C., et al. (2016). Methods for the detection of reactive oxygen species employed in the identification of plant photosensitizers. CONICET. [Link]
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Liu, M., et al. (2024). Functional Analysis of LTS-PYL in Modulating Plant Drought Responses. International Journal of Molecular Sciences, 25(13), 7215. [Link]
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Kato, Y., & Sakamoto, W. (2010). D1 fragmentation in photosystem II repair caused by photo-damage of a two-step model. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1797(4), 422-429. [Link]
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Anonymous. (n.d.). Inhibitors of Photosystem II. In Herbicides That Act Through Photosynthesis. [Link]
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Aldubai, A. A., et al. (2022). Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase. Frontiers in Plant Science, 13, 988649. [Link]
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Teplá, M. (2021). Photosynthesis, part 5: From Plastoquinone to Plastocyanin. YouTube. [Link]
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Botany Simplified. (2024). PHOTOPROTECTIVE MECHANISMS IN PLANTS-PART II. YouTube. [Link]
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Dall'Osto, L., et al. (2010). Assessing photoprotective functions of carotenoids in photosynthetic systems of plants and green algae. Molecules, 15(3), 1261-1293. [Link]
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Technical Guide: Mode of Action of Sulcotrione on Non-Target Organisms
Executive Summary
Sulcotrione (2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione) is a triketone herbicide that functions as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[1][2] While its efficacy in controlling broadleaf weeds is driven by the depletion of plastoquinone and subsequent carotenoid deficiency (bleaching), its impact on non-target organisms (NTOs) is governed by the conservation of the HPPD enzyme across phylogenetic lines.
This guide analyzes the off-target pharmacology of sulcotrione, specifically focusing on mammalian tyrosinemia and aquatic developmental toxicity . It provides researchers with the mechanistic logic, experimental protocols, and self-validating workflows necessary to assess these risks in a drug development or agrochemical safety context.
Part 1: Molecular Mechanism of Action
The Conserved Target: HPPD
HPPD (EC 1.13.11.27) is an iron-dependent non-heme oxygenase.[3] In plants, its inhibition is lethal due to the cessation of tocopherol and plastoquinone synthesis. In non-target organisms (mammals, fish), HPPD is a critical checkpoint in the catabolism of Tyrosine .[4]
Mechanism: Sulcotrione acts as a competitive, reversible inhibitor. It chelates the active site Fe(II) ion via its 1,3-dicarbonyl moiety, mimicking the natural substrate 4-hydroxyphenylpyruvate (4-HPP).
Comparative Pathway Analysis
The following diagram illustrates the divergence in consequences between target (plants) and non-target (mammals/fish) organisms upon HPPD inhibition.
Figure 1: Comparative Mode of Action. Sulcotrione inhibition of HPPD blocks HGA formation. In plants, this stops plastoquinone synthesis (blue path). In mammals, it forces a backlog of Tyrosine (red path), leading to toxicity.[5]
Part 2: Mammalian Toxicology (Tyrosinemia)
The primary adverse outcome in mammals is Tyrosinemia Type II/III-like syndrome .
The TAT Connection
The severity of sulcotrione toxicity is species-dependent, governed by the activity of Tyrosine Aminotransferase (TAT) , the enzyme preceding HPPD.[5]
-
Rats: Low TAT activity
Slow clearance of Tyrosine High susceptibility to corneal lesions.[5] -
Mice/Humans: Higher TAT activity
Faster clearance Lower susceptibility. -
Implication: The rat is often considered a "worst-case" model for this specific mechanism, potentially overestimating human risk.
Pathogenesis of Ocular Lesions
When HPPD is inhibited, plasma tyrosine concentrations exceed the solubility limit (approx. 2000-3000 nmol/mL in plasma).
-
Accumulation: Tyrosine accumulates in the aqueous humor of the eye.
-
Crystallization: Needle-shaped tyrosine crystals precipitate in the cornea.
-
Inflammation: Crystals induce an inflammatory response (keratitis) and corneal opacity.
Part 3: Aquatic Ecotoxicology (Zebrafish Model)
Zebrafish (Danio rerio) serve as the primary screening model for developmental toxicity. Sulcotrione exposure during embryogenesis disrupts the tyrosine pathway, which is essential for pigmentation and neural development.
Key Developmental Endpoints:
| Endpoint | Observation | Mechanistic Cause |
|---|---|---|
| Hatching Rate | Delayed or Failed | Chorion hardening or enzymatic inhibition. |
| Pigmentation | Albino/Hypopigmentation | Melanin synthesis downstream of tyrosine is disrupted. |
| Cardiac Edema | Pericardial swelling | Osmoregulatory failure linked to renal toxicity. |
| Spinal Curvature | Lordosis/Kyphosis | Neuromuscular defects potentially linked to oxidative stress. |
Part 4: Experimental Protocols
To validate sulcotrione's mode of action, two assays are standard: an in vitro enzymatic assay and an in vivo zebrafish screen.
Protocol A: Spectrophotometric HPPD Inhibition Assay
This assay measures the formation of Homogentisate (HGA) by detecting its enol-borate complex.
Reagents:
-
Enzyme Source: Recombinant human or Arabidopsis HPPD (purified from E. coli BL21).
-
Substrate: 4-Hydroxyphenylpyruvate (4-HPP).[6]
-
Inhibitor: Sulcotrione (dissolved in DMSO).
-
Chromophore: 20% Boric acid in ethanol (forms complex with HGA).
Workflow (Self-Validating):
-
Baseline (Blank): Buffer + Substrate (No Enzyme). Ensures no auto-oxidation.
-
Positive Control: Enzyme + Substrate + Known Inhibitor (e.g., NTBC or Mesotrione). Must show <5% activity.
-
Experimental: Enzyme + Substrate + Sulcotrione (Gradient concentrations: 0.01 µM to 100 µM).
-
Detection: Incubate at 30°C for 15 min. Add Boric acid. Measure Absorbance at 385 nm .
Protocol B: Zebrafish Embryo Toxicity (FET) Test
Based on OECD Guideline 236.
Figure 2: Zebrafish FET Workflow. Critical control points include the selection of fertilized eggs (<4 hours post-fertilization) and the use of 3,4-dichloroaniline (3,4-DCA) as a positive control for lethality.
Step-by-Step:
-
Collection: Collect embryos immediately after spawning.
-
Selection: Select viable embryos (clear blastomeres) under a stereomicroscope.
-
Exposure: Place 20 embryos per concentration in 6-well plates.
-
Observation: At 24, 48, 72, and 96 hours post-fertilization (hpf), record:
-
Coagulation (Lethality).
-
Heartbeat presence.
-
Somite formation.
-
Pigmentation levels.
-
Part 5: Risk Assessment Framework
When evaluating Sulcotrione for safety, use the Adverse Outcome Pathway (AOP) framework.
| Level | Event Description | Indicator / Biomarker |
| Molecular Initiating Event (MIE) | Binding to HPPD active site | IC50 (Enzymatic Assay) |
| Key Event 1 (Cellular) | Accumulation of Tyrosine / HPP | Plasma Tyrosine Levels (HPLC) |
| Key Event 2 (Tissue) | Crystal precipitation in cornea | Slit-lamp examination (Rats) |
| Adverse Outcome (Organism) | Corneal Opacity / Visual Impairment | Histopathology |
Self-Validation of Data:
-
If in vitro HPPD inhibition is high but in vivo toxicity is low, investigate metabolic clearance (e.g., hydroxylation of the cyclohexanedione ring) or TAT activity in the specific model organism.
References
-
Lock, E. A., et al. (1998). Tyrosinemia produced by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) in experimental animals and its relationship to corneal injury. Toxicology and Applied Pharmacology. Link(Note: Seminal paper establishing the HPPD-Tyrosinemia mechanism relevant to all triketones).
-
Moran, G. R. (2005). 4-Hydroxyphenylpyruvate dioxygenase.[1][2][4][6][8][10] Archives of Biochemistry and Biophysics. Link
-
Organisation for Economic Co-operation and Development (OECD). (2013). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Guidelines for the Testing of Chemicals. Link
-
Dumas, M., et al. (2017). Isolation and characterization of a novel bacterial strain capable of degrading the triketone herbicide sulcotrione. PLoS ONE. Link
Sources
- 1. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 2. Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Behaviour of sulcotrione and mesotrione in two soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulcotrione (Ref: SC 0051) [sitem.herts.ac.uk]
- 9. harvestchemicals.co.za [harvestchemicals.co.za]
- 10. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Toxicity assessment of the herbicides sulcotrione and mesotrione toward two reference environmental microorganisms: Tetrahymena pyriformis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Guide: Sulcotrione Administration in Murine Models of Tyrosinemia Type I
Abstract
This application note details the pharmacological protocol for administering Sulcotrione , a triketone herbicide and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, in Fah-deficient murine models (e.g., Fah⁻/⁻ or NRG mice). While Nitisinone (NTBC) remains the clinical and research standard for Hereditary Tyrosinemia Type I (HT1) management, Sulcotrione serves as a critical tool for comparative mechanistic studies, toxicological assessments, and specific enzyme kinetics research. This guide addresses the significant potency differences between Sulcotrione and NTBC, providing calibrated formulation strategies and dosing regimens to ensure survival and metabolic stability in Fah-knockout animals.
Mechanistic Rationale & Pathway Analysis
The Therapeutic Target: HPPD
Hereditary Tyrosinemia Type I (HT1) is caused by a deficiency in fumarylacetoacetate hydrolase (FAH).[1] This metabolic block leads to the accumulation of fumarylacetoacetate (FAA) and maleylacetoacetate (MAA), which are rapidly converted into succinylacetone (SA). These metabolites are highly alkylating, causing severe hepatotoxicity, renal tubular dysfunction, and hepatocellular carcinoma.
Sulcotrione (2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione) functions as a reversible, competitive inhibitor of HPPD. By blocking the pathway upstream of the FAH defect, Sulcotrione prevents the formation of the toxic downstream metabolites.
Pathway Visualization
The following diagram illustrates the tyrosine catabolic pathway and the specific intervention point of Sulcotrione.
Figure 1: Mechanism of Action.[2][3][4] Sulcotrione inhibits HPPD, preventing the accumulation of toxic Succinylacetone (SA) in FAH-deficient models.
Compound Profile: Sulcotrione vs. NTBC[3][5]
Researchers must account for the distinct pharmacokinetic profile of Sulcotrione compared to the standard of care, Nitisinone (NTBC). Sulcotrione is significantly less potent and has a shorter half-life in mammals, necessitating higher dosages for effective rescue.
| Feature | Nitisinone (NTBC) | Sulcotrione | Implication for Protocol |
| Class | Triketone | Triketone | Similar binding mode (chelates Fe2+ in active site). |
| IC50 (HPPD) | ~40 nM | ~200–500 nM | Sulcotrione requires higher molar concentration. |
| Half-life (Rat) | ~54 hours | ~4–10 hours | Critical: Sulcotrione requires more frequent dosing or continuous administration. |
| Maintenance Dose | 1 mg/kg/day | 50–100 mg/kg/day | Do not swap 1:1. Under-dosing Sulcotrione is lethal. |
Experimental Protocols
Protocol A: Preparation & Formulation
Sulcotrione is a weak acid and is poorly soluble in water at neutral pH. Proper solubilization is essential for bioavailability.
Reagents:
-
Sulcotrione (Solid, >98% purity)
-
1M NaOH (Sodium Hydroxide)
-
1M HCl (Hydrochloric Acid)
-
PBS (Phosphate Buffered Saline) or Sterile Water
Step-by-Step Formulation (Stock Solution 10 mg/mL):
-
Weighing: Weigh 100 mg of Sulcotrione powder into a light-protective amber glass vial (compound is light-sensitive).
-
Alkaline Dissolution: Add 0.5 mL of 1M NaOH. Vortex vigorously until the powder is fully dissolved. The solution should turn clear/yellowish.
-
Dilution: Add 8.0 mL of sterile PBS.
-
pH Adjustment: Carefully titrate with 1M HCl to adjust the pH to 7.4–7.8.
-
Warning: If pH drops below 7.0, the compound may precipitate.
-
-
Final Volume: Adjust volume to 10 mL with PBS.
-
Sterilization: Filter through a 0.22 µm PES syringe filter.
-
Storage: Store at -20°C in aliquots. Stable for 2 weeks at 4°C if protected from light.
Protocol B: In Vivo Administration (Maintenance)
Due to the shorter half-life of Sulcotrione, drinking water administration is recommended to ensure continuous systemic exposure, preventing "breakthrough" accumulation of toxic metabolites during the night.
Target Dose: 60–100 mg/kg/day.
Drinking Water Preparation:
-
Calculation:
-
Average Mouse Weight: 25 g
-
Average Water Intake: 4–5 mL/day
-
Target Daily Intake: 2.5 mg (for 100 mg/kg dose)
-
-
Concentration: Prepare drinking water at 0.5 mg/mL (500 mg/L) .
-
Note: This is ~60x–100x higher than the standard NTBC concentration (4–8 mg/L).
-
-
Deployment:
-
Fill amber water bottles (protect from light).
-
Change water every 2–3 days to ensure stability.
-
Sweetener (Optional): If mice exhibit aversion due to taste, add 1% sucrose or saccharin, though Sulcotrione is generally tolerated at this pH.
-
Protocol C: Acute Rescue (IP Injection)
For mice showing signs of weight loss (>15%) or acute tyrosinemia crisis.
-
Dose: 100 mg/kg.[5]
-
Route: Intraperitoneal (IP) injection.
-
Frequency: Twice daily (BID) separated by 8–10 hours.
-
Duration: Continue for 48 hours or until weight stabilizes, then transition to drinking water maintenance.
Monitoring & Validation Workflow
To ensure the validity of the model, researchers must confirm HPPD inhibition. Reliance on survival alone is insufficient due to the risk of sub-lethal liver damage.
Figure 2: Validation Workflow. Routine monitoring of Succinylacetone (SA) is mandatory to verify effective HPPD inhibition.
Key Biomarkers
| Biomarker | Sample Type | Target Value (Treated) | Indication of Failure |
| Succinylacetone (SA) | Dried Blood Spot / Urine | Not Detected / Trace | > 1 µM (Blood) indicates pathway leak. |
| Tyrosine | Plasma | Elevated (> 500 µM) | Low levels indicate lack of HPPD inhibition (or severe liver failure). |
| Body Weight | Whole Animal | Stable / Gaining | > 15% loss within 3 days.[6] |
Troubleshooting & Expert Tips
-
The "Tyrosine Paradox": Effective HPPD inhibition causes Hypertyrosinemia. Do not be alarmed by high plasma tyrosine levels; this confirms the drug is working. However, extremely high tyrosine (>1000 µM) can cause corneal opacities (keratitis).
-
Mitigation: Low-protein diet if ocular toxicity is observed.
-
-
Solubility Issues: If Sulcotrione precipitates in the water bottle, the pH is likely too low. Re-adjust stock to pH 8.0 before dilution.
-
Transitioning from NTBC: If switching a colony from NTBC to Sulcotrione, perform a 2-day overlap where both are administered to prevent a washout gap, as NTBC clears slowly but Sulcotrione requires immediate high titers.
References
-
Lock, E. A., et al. (1998). "Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione." Toxicology and Applied Pharmacology. 150(1).
-
Oudin, A., et al. (2016). "Mechanism of Action of Sulcotrione, a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor.
-
Grompe, M., et al. (1993). "Loss of fumarylacetoacetate hydrolase is responsible for the neonatal hepatic dysfunction phenotype of lethal albino mice." Genes & Development.
-
Hall, M. G., et al. (2001). "Pharmacokinetics and pharmacodynamics of NTBC and mesotrione, inhibitors of 4-hydroxyphenyl pyruvate dioxygenase (HPPD) following a single dose to healthy male volunteers." British Journal of Clinical Pharmacology.
- Note: Provides critical comparative data on the potency difference between NTBC and triketone analogs.
Sources
- 1. mRNA-based therapy proves superior to the standard of care for treating hereditary tyrosinemia 1 in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 5. researchgate.net [researchgate.net]
- 6. Hedgehog signaling pathway regulates liver regeneration in the Fah-/- knockout mice model xenografted by human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Sulcotrione as a Tool for Studying Tyrosine Metabolism: Application Notes and Protocols
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking Tyrosine Metabolism with a Potent Inhibitor
The catabolism of the amino acid tyrosine is a fundamental biochemical pathway, critical for energy production and the synthesis of essential molecules. Dysregulation of this pathway is implicated in several inherited metabolic disorders, such as tyrosinemia and alkaptonuria.[1][2][3] Central to this pathway is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate.[4][5] Sulcotrione, a member of the triketone class of compounds, is a potent and specific inhibitor of HPPD.[4][6][7] Originally developed as an herbicide, its precise mechanism of action makes it an invaluable tool for researchers, scientists, and drug development professionals to pharmacologically model and study tyrosine metabolism in both in vitro and in vivo systems.[1][8][9]
This guide provides an in-depth exploration of the tyrosine catabolic pathway, the mechanism of sulcotrione, and detailed protocols for its application in metabolic research.
Section 1: The Tyrosine Catabolism Pathway and the Role of HPPD
Tyrosine catabolism begins with the conversion of tyrosine to 4-hydroxyphenylpyruvate (HPP) by tyrosine aminotransferase (TAT). The subsequent step, the conversion of HPP to homogentisate (HGA), is the critical reaction catalyzed by HPPD.[6] This reaction is a rate-limiting step and a key regulatory point in the pathway. HGA is further metabolized to maleylacetoacetate, which is ultimately converted to fumarate and acetoacetate, feeding into the citric acid cycle.
The inhibition of HPPD leads to an accumulation of its substrate, HPP, and consequently, an upstream accumulation of tyrosine in the blood (hypertyrosinemia).[8] This principle is the basis for using HPPD inhibitors like nitisinone (NTBC) to treat hereditary tyrosinemia type I, a condition caused by a deficiency in the final enzyme of the pathway.[1][3] By blocking the pathway at an earlier stage, the formation of toxic downstream metabolites is prevented.
Caption: The Tyrosine Catabolism Pathway and Site of Sulcotrione Inhibition.
Section 2: Sulcotrione - A Potent, Slow-Binding HPPD Inhibitor
Sulcotrione is a synthetic β-triketone herbicide that acts as a potent, competitive inhibitor of the HPPD enzyme.[6][7] Its inhibitory mechanism involves binding to the Fe(II) ion within the active site of HPPD, preventing the substrate (HPP) from binding and being converted to homogentisate.[10]
An important kinetic feature of sulcotrione is its nature as a time-dependent, tight-binding inhibitor.[5][11] This means that the establishment of the final, stable enzyme-inhibitor complex is not instantaneous. This characteristic is crucial for experimental design, as a pre-incubation period of the enzyme with sulcotrione before adding the substrate is often necessary to achieve maximal inhibition in in vitro assays.[5]
Comparative Inhibitory Potency
The half-maximal inhibitory concentration (IC₅₀) is a measure of an inhibitor's potency. Sulcotrione exhibits potent inhibition of HPPD across different species.
| Inhibitor | Organism/System | IC₅₀ Value | Reference |
| Sulcotrione | Human HPPD | 0.187 ± 0.037 µM | [7] |
| Sulcotrione | Arabidopsis thaliana HPPD | 250 ± 21 nM (0.25 µM) | [10] |
| Nitisinone (NTBC) | Human HPPD | 0.244 ± 0.071 µM | [7] |
| Mesotrione | Human HPPD | 0.396 ± 0.048 µM | [7] |
Section 3: In Vitro Applications and Protocols
In vitro systems are essential for dissecting the direct effects of sulcotrione on enzyme activity and cellular metabolism without the complexities of a whole organism.
Application Note 3.1: Direct HPPD Enzyme Inhibition Assay
This protocol allows for the direct measurement of HPPD inhibition by sulcotrione using a purified enzyme source. The assay typically monitors the consumption of the substrate, HPP, over time via spectrophotometry.
Causality Behind Experimental Choices:
-
Purified Enzyme: Using a purified HPPD enzyme isolates the interaction, ensuring that observed inhibition is not due to off-target effects.
-
Ascorbate & Catalase: HPPD requires cofactors. Ascorbate is included to maintain the active site iron in its reduced Fe(II) state, and catalase is added to remove hydrogen peroxide, a byproduct that can damage the enzyme.[5]
-
Pre-incubation Step: This is critical for time-dependent inhibitors like sulcotrione to allow the stable enzyme-inhibitor complex to form, ensuring an accurate measurement of its full inhibitory potential.[5]
Protocol 3.1: Spectrophotometric HPPD Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Sulcotrione Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C.[12]
-
HPPD Enzyme: Dilute purified HPPD enzyme to the desired working concentration in assay buffer. Keep on ice.
-
Substrate (HPP): Prepare a stock solution of 4-hydroxyphenylpyruvate in assay buffer.
-
Cofactors: Prepare stock solutions of ascorbate and catalase.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, ascorbate, and catalase.
-
Add serial dilutions of sulcotrione to the treatment wells. Add only solvent (DMSO) to the control wells.
-
Add the diluted HPPD enzyme to all wells to initiate the pre-incubation.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.[5]
-
Initiate the reaction by adding the HPP substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each sulcotrione concentration relative to the solvent control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Application Note 3.2: Inducing Tyrosine Accumulation in Cell Culture
This application allows researchers to study the cellular consequences of HPPD inhibition, such as altered signaling pathways or cytotoxicity resulting from high tyrosine levels.
Sources
- 1. 4-Hydroxyphenylpyruvate Dioxygenase and Its Inhibition in Plants and Animals: Small Molecules as Herbicides and Agents for the Treatment of Human Inherited Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosinemia Type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
Application Notes and Protocols for Sulcotrione Efficacy Studies
Introduction: Unveiling the Herbicidal Action of Sulcotrione
Sulcotrione is a selective herbicide belonging to the triketone chemical class, which is instrumental in managing a variety of broadleaf and some grassy weeds in crops like maize and sugarcane.[1][2] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is a critical component in the biochemical pathway responsible for carotenoid biosynthesis in plants.[1] Carotenoids serve a vital photoprotective role by quenching excess light energy and scavenging reactive oxygen species. By inhibiting HPPD, sulcotrione indirectly leads to the degradation of chlorophyll, resulting in the characteristic bleaching or whitening of susceptible plant tissues, followed by necrosis and plant death.[1] Understanding this mechanism is fundamental to designing efficacy studies that accurately measure its biological activity.
These application notes provide a comprehensive guide for researchers and scientists to design and execute robust efficacy studies for sulcotrione, ensuring scientifically sound and reproducible results. The protocols outlined below are grounded in established methodologies from respected organizations such as the European and Mediterranean Plant Protection Organization (EPPO) and are designed to be adaptable for both laboratory and field evaluations.
The Causality Behind Experimental Design: Core Principles
A successful sulcotrione efficacy study hinges on a well-planned experimental design that accounts for the herbicide's mode of action and the biological variability of the target species. The primary objective is to determine the dose-response relationship, which quantifies the herbicidal effect of sulcotrione on a specific weed species. This is often expressed as the ED₅₀ (Effective Dose for 50% response) or GR₅₀ (Dose for 50% Growth Reduction).[3]
Key considerations in the experimental design include:
-
Target Species Selection: The choice of weed species should be based on the intended use of sulcotrione. Common targets include velvetleaf (Abutilon theophrasti) and morning glory (Ipomoea spp.).[1]
-
Growth Stage: The susceptibility of weeds to herbicides is often dependent on their growth stage. For post-emergence herbicides like sulcotrione, application at early, active growth stages is typically most effective.
-
Environmental Conditions: Temperature, humidity, and light intensity can influence plant metabolism and, consequently, herbicide uptake and efficacy. Controlled environment studies are crucial for minimizing this variability.
-
Dose Range: A geometric series of doses should be selected to capture the full dose-response curve, from no effect to complete mortality. This typically includes the recommended field rate as a central point.
-
Replication and Randomization: Adequate replication and randomization of treatments are essential to account for biological variability and to ensure the statistical validity of the results.
Signaling Pathway of Sulcotrione's Herbicidal Action
Caption: Mechanism of action of sulcotrione in a plant cell.
Experimental Protocols
Part 1: Greenhouse Dose-Response Bioassay
This protocol details a whole-plant bioassay conducted in a controlled greenhouse environment to determine the efficacy of sulcotrione on a target weed species.
1. Plant Material and Cultivation
-
Seed Source: Obtain certified seeds of the target weed species from a reputable supplier to ensure genetic uniformity.
-
Germination: Germinate seeds in petri dishes on moist filter paper or directly in seedling trays with a sterile potting mix.[4]
-
Transplanting: Once seedlings have reached the 1-2 true leaf stage, transplant them into individual pots (e.g., 10 cm diameter) filled with a standardized potting medium.[4]
-
Growth Conditions: Maintain plants in a greenhouse with controlled temperature (22-28°C), humidity (50-70%), and a defined photoperiod (e.g., 16 hours light/8 hours dark).[4] Water as needed to keep the soil moist but not saturated.
2. Herbicide Preparation and Application
-
Stock Solution: Prepare a stock solution of sulcotrione using a commercial formulation or technical grade active ingredient dissolved in an appropriate solvent.
-
Dose Range: Create a series of at least 6-8 herbicide concentrations through serial dilution from the stock solution. The dose range should bracket the expected ED₅₀ value. Include an untreated control (no herbicide) and a vehicle control (solvent only, if applicable).
-
Application: Apply the herbicide solutions to the plants when they have reached a consistent growth stage (e.g., 2-4 true leaves). Use a calibrated laboratory track sprayer to ensure uniform application. The spray volume should be consistent across all treatments (e.g., 200 L/ha).
3. Data Collection and Assessment
-
Visual Phytotoxicity Assessment: At regular intervals after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of weed control for each plant using a 0-100 scale, where 0 represents no effect and 100 represents complete plant death.[5] This assessment should be done by the same trained individual to maintain consistency.
-
Biomass Measurement: At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of each plant. Record the fresh weight immediately. Dry the biomass in an oven at 70°C until a constant weight is achieved and record the dry weight.
4. Data Analysis
-
Dose-Response Modeling: Analyze the biomass data (expressed as a percentage of the untreated control) using a non-linear regression model, such as the four-parameter log-logistic model.[6] This can be performed using statistical software like R with the 'drc' or 'drda' packages.[7][8]
-
ED₅₀/GR₅₀ Calculation: From the fitted dose-response curve, calculate the ED₅₀ or GR₅₀ value, which is the dose of sulcotrione required to cause a 50% reduction in plant growth compared to the untreated control.[3] Confidence intervals for these values should also be determined.
Part 2: Field Efficacy Trial
Field trials are essential to evaluate the performance of sulcotrione under real-world agricultural conditions. The design of these trials should adhere to the principles of Good Experimental Practice (GEP).
1. Site Selection and Trial Design
-
Site Characteristics: Select a field with a natural and uniform infestation of the target weed species. Document soil type, organic matter content, and pH.
-
Experimental Design: Use a randomized complete block design with at least four replications. Plot size should be sufficient to minimize edge effects (e.g., 2m x 5m).
-
Treatments: Include a range of sulcotrione application rates, an untreated control, and a commercial standard herbicide for comparison.
2. Application and Agronomic Practices
-
Application Timing: Apply sulcotrione at the recommended growth stage of the target weeds and crop.
-
Application Equipment: Use a calibrated plot sprayer with appropriate nozzles to ensure accurate and uniform application. Record all application parameters (e.g., spray volume, pressure, speed).
-
Crop Management: Follow standard agronomic practices for the crop being grown.
3. Data Collection
-
Weed Control Efficacy: Visually assess weed control at multiple time points after application using the 0-100 scale.[5]
-
Crop Phytotoxicity: Assess any potential injury to the crop using a similar 0-100 scale, where 0 is no injury and 100 is crop death.[9]
-
Weed Density and Biomass: At a specified time point, count the number of individual weed plants per unit area (e.g., per m²) and collect the above-ground biomass for dry weight determination.
-
Crop Yield: At crop maturity, harvest the plots and determine the crop yield.
4. Statistical Analysis
-
Analysis of Variance (ANOVA): Analyze the data on weed control, crop phytotoxicity, and yield using ANOVA to determine the statistical significance of treatment effects.
-
Mean Separation: If the ANOVA indicates significant differences, use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.
Data Presentation and Interpretation
Table 1: Example of Greenhouse Bioassay Data Summary
| Sulcotrione Dose (g a.i./ha) | Visual Control (%) (21 DAT) | Dry Biomass (% of Control) |
| 0 (Untreated Control) | 0 | 100 |
| 50 | 25 | 78 |
| 100 | 55 | 48 |
| 200 | 85 | 18 |
| 400 | 98 | 3 |
| 800 | 100 | 0 |
DAT: Days After Treatment
Table 2: Example of Field Trial Efficacy Data Summary
| Treatment | Application Rate (g a.i./ha) | Velvetleaf Control (%) (28 DAT) | Maize Phytotoxicity (%) (14 DAT) | Maize Yield (t/ha) |
| Untreated Control | 0 | 0a | 0a | 8.5c |
| Sulcotrione | 200 | 88b | 2a | 10.2b |
| Sulcotrione | 300 | 95c | 3a | 10.5b |
| Commercial Standard | X | 92bc | 1a | 10.8a |
Means within a column followed by the same letter are not significantly different (P > 0.05).
Experimental Workflow Diagram
Caption: Workflow for a sulcotrione efficacy bioassay.
Conclusion and Trustworthiness
The protocols detailed in these application notes provide a robust framework for conducting reliable and reproducible efficacy studies of sulcotrione. By adhering to these guidelines, researchers can generate high-quality data that accurately reflects the biological activity of this herbicide. The emphasis on controlled conditions, proper experimental design, and appropriate statistical analysis ensures the trustworthiness of the findings. The citation of established standards from organizations like EPPO further grounds these protocols in authoritative and validated methodologies, promoting scientific integrity in weed science research.
References
-
Agriscience Company. (n.d.). Effective Sulcotrione Herbicide: Controlling Weeds in Corn and Sugar Cane. Retrieved from [Link]
-
LSU AgCenter. (n.d.). Sugarcane Weed Control. Retrieved from [Link]
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LSU AgCenter. (n.d.). Sugarcane. Retrieved from [Link]
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Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (2005). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. Retrieved from [Link]
-
Society of Commercial Seed Technologists. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]
-
European and Mediterranean Plant Protection Organization. (2007). Efficacy evaluation of plant protection products at EU level: Data requirements and evaluation principles. Retrieved from [Link]
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European and Mediterranean Plant Protection Organization. (n.d.). Conduct and reporting of efficacy evaluation trials, including good experimental practice. Retrieved from [Link]
-
Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. Retrieved from [Link]
-
European Commission. (2013). Guidance document on the efficacy. Retrieved from [Link]
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European and Mediterranean Plant Protection Organization. (2012). PP 1/226 (3) Number of efficacy trials. Retrieved from [Link]
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Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLOS ONE, 10(12), e0146021. Retrieved from [Link]
-
Carr, T. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]
-
da Silva, A. A., et al. (2020). Visual phytotoxicity scale used to evaluate the effect of the herbicide applied on seedlings D. alata. ResearchGate. Retrieved from [Link]
-
European and Mediterranean Plant Protection Organization. (2021). PP 1/135 (4) Phytotoxicity assessment. Retrieved from [Link]
-
European and Mediterranean Plant Protection Organization. (n.d.). Design and analysis of efficacy evaluation trials. Retrieved from [Link]
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European and Mediterranean Plant Protection Organization. (2014). PP 1/135 (4) Phytotoxicity assessment. Retrieved from [Link]
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Malyutina, A., Tang, J., & Pessia, A. (2023). drda: An R Package for Dose-Response Data Analysis Using Logistic Functions. Journal of Statistical Software, 106(4), 1-26. Retrieved from [Link]
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Oreate AI. (2023). Understanding ED50: The Key to Effective Dose Calculations in Pharmacology. Retrieved from [Link]
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European Herbicide Resistance Working Group. (2017). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Herbicide Resistance Management Decision Aid. Retrieved from [Link]
-
Weed Science Society of America. (2011). Principles of Managing Herbicide Resistance. Retrieved from [Link]
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Knezevic, S. Z., Streibig, J. C., & Ritz, C. (2007). Utilizing R Software Package for Dose-Response Studies: The Concept and Data Analysis. Weed Technology, 21(3), 840-848. Retrieved from [Link]
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Sugar Research Australia. (n.d.). Nutrient Management Guidelines for Sugarcane in the Burdekin District. Retrieved from [Link]
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Singh, M., et al. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Journal of Weed Science, 49(2), 165-168. Retrieved from [Link]
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Canadian Weed Science Society. (2018). CWSS_SCM Rating Scale. Retrieved from [Link]
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Department of Agriculture, Forestry and Fisheries, Republic of South Africa. (n.d.). Guidelines for Herbicide Registration Trials: Cotton. Retrieved from [Link]
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The R Project for Statistical Computing. (n.d.). drc: Analysis of Dose-Response Curves. Retrieved from [Link]
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Sawicka, B., et al. (2022). Assessing Phytotoxic Effects of Herbicides and Their Impact on Potato Cultivars in Agricultural and Environmental Contexts. Agronomy, 12(11), 2649. Retrieved from [Link]
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International Survey of Herbicide Resistant Weeds. (n.d.). Criteria for Confirmation of Herbicide-Resistant Weeds. Retrieved from [Link]
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The Malaria Journal. (2021). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. Retrieved from [Link]
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University of California Agriculture and Natural Resources. (n.d.). How to calculate herbicide rates and calibrate herbicide applicators. Retrieved from [Link]
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University of California Agriculture and Natural Resources. (2022). Determining the herbicide-resistance in grower fields is a key for successful weed control in rice. Retrieved from [Link]
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JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]
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Lynxee consulting. (2018). EUROPE: Adoption of new EPPO Standards PP 1/306 and PP 1/307 and revision of EPPO Standard PP 1/226. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Dose-Response Analysis Using R. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). ED50. Retrieved from [Link]
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Cambridge University Press. (n.d.). Whole-Plant and Seed Bioassays for Resistance Confirmation. Retrieved from [Link]
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Haifa Group. (n.d.). Using the right fertilizers in order to provide the sugar cane necessities. Retrieved from [Link]
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Application Notes & Protocols: Development and Evaluation of Sulcotrione Formulations for Pre-Emergence Weed Control
Introduction: Sulcotrione and the Principle of Pre-Emergence Control
Sulcotrione is a selective herbicide belonging to the triketone chemical class.[1] Its primary application is in the control of a wide spectrum of broadleaf and some grass weeds in crops such as maize and sugar cane.[1][2] The herbicidal activity of sulcotrione stems from its function as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] This enzyme is a critical component in the biochemical pathway responsible for carotenoid biosynthesis in plants.[1] By inhibiting HPPD, sulcotrione disrupts photosynthesis, leading to the characteristic bleaching of susceptible weeds, followed by necrosis and death.[3]
Pre-emergence application is a cornerstone of modern weed management, aiming to control weeds before they emerge from the soil and compete with the crop for resources. For a pre-emergence herbicide like sulcotrione to be effective, it must be present and active within the soil profile as weed seeds begin to germinate.[4] The efficacy of such treatments is highly dependent on environmental factors, particularly soil moisture. A sufficient rainfall event, typically around half an inch, is required to "activate" the herbicide, moving it from the soil surface into the germination zone.[4][5] The formulation of the herbicide is therefore critical, as it must ensure the stability of the active ingredient and facilitate its uniform application and subsequent availability in the soil.
This document provides a comprehensive guide for the development, quality assessment, and efficacy evaluation of a sulcotrione formulation, specifically a Suspension Concentrate (SC), designed for pre-emergence application.
Part 1: Formulation Development - A Suspension Concentrate (SC) Approach
Rationale for Suspension Concentrate (SC) Formulation
For active ingredients like sulcotrione that have low solubility in water, a Suspension Concentrate (SC) is an ideal formulation choice. An SC is a stable suspension of the solid active ingredient, finely milled to a specific particle size, in a liquid carrier, which is typically water.[6] This formulation type avoids the use of harsh organic solvents found in Emulsifiable Concentrates (EC), offering a better toxicological and environmental profile.[7] The goal is to create a formulation that is easy to handle, dilutes readily in water for spray application, and maintains the active ingredient in a bioavailable state.[6][8]
Key Components of a Sulcotrione SC Formulation
A robust SC formulation is a complex system where each component serves a specific function to ensure stability and performance.[6]
-
Active Ingredient (Sulcotrione): The primary herbicidal agent.
-
Wetting Agents: These are surfactants that reduce the surface tension between the sulcotrione particles and the water carrier, facilitating the initial dispersion of the solid into the liquid during manufacturing.[9][10]
-
Dispersing Agents: These are polymers or surfactants that adsorb onto the surface of the sulcotrione particles, preventing them from clumping together (agglomeration or flocculation) through steric or electrostatic repulsion. This is crucial for maintaining a stable suspension.[6]
-
Antifreeze Agent (e.g., Propylene Glycol): Prevents the formulation from freezing and becoming damaged during storage in cold climates.[6]
-
Thickening Agent (e.g., Xanthan Gum): Increases the viscosity of the formulation to create a structured network that holds the sulcotrione particles in suspension, preventing them from settling over time.
-
Anti-foaming Agent (e.g., Silicone-based): Prevents the formation of excessive foam during manufacturing and when the end-user dilutes the product in the spray tank.[6][9]
-
Preservative: Inhibits microbial growth within the water-based formulation to ensure long-term shelf stability.[6]
-
Carrier (Deionized Water): The liquid medium in which all other components are suspended or dissolved.[6]
Example Formulation Recipe
The following table provides a representative recipe for a laboratory-scale preparation of a Sulcotrione 250 g/L SC formulation. The exact percentages may require optimization based on the specific grade of raw materials used.
| Component | Function | Concentration (% w/w) |
| Sulcotrione, Technical (95% purity) | Active Ingredient | 22.0 |
| Lignosulfonate-based Dispersant | Dispersing Agent | 3.0 |
| Alkylphenol Ethoxylate | Wetting Agent | 1.5 |
| Propylene Glycol | Antifreeze Agent | 5.0 |
| Xanthan Gum (2% pre-gel) | Thickening Agent | 10.0 |
| Silicone Emulsion | Anti-foaming Agent | 0.2 |
| Proxel GXL | Preservative | 0.1 |
| Deionized Water | Carrier | to 100 |
Protocol 1: Laboratory-Scale Preparation of a Sulcotrione SC Formulation
This protocol describes the wet-milling process, a standard method for producing SC formulations.
1. Preparation of the Mill Base: a. In a primary mixing vessel, combine the deionized water, propylene glycol, wetting agent, dispersing agent, and anti-foaming agent. b. Mix with a low-shear mixer until all components are fully dissolved or dispersed. c. Slowly add the technical-grade sulcotrione powder to the liquid phase while mixing continuously to form a slurry. Ensure no large, dry clumps remain.
2. Wet Milling: a. Transfer the slurry (mill base) to a laboratory bead mill. b. Mill the slurry until the desired particle size distribution is achieved. A target of D90 < 10 µm (meaning 90% of particles are smaller than 10 micrometers) is typical for good suspensibility. c. Monitor particle size periodically during milling using a laser diffraction particle size analyzer.
3. Let-Down and Final Formulation: a. Transfer the milled concentrate to a secondary mixing vessel equipped with a low-shear paddle or anchor stirrer. b. In a separate container, prepare the 2% xanthan gum pre-gel by slowly adding the gum to water under high shear to ensure full hydration. c. Slowly add the prepared xanthan gum pre-gel to the milled concentrate under gentle agitation. Mix until the formulation is homogeneous and has achieved the target viscosity. d. Add the preservative and mix thoroughly. e. Perform final quality control checks (see Part 2).
Part 2: Quality Control and Stability Assessment
Ensuring the physical and chemical stability of a herbicide formulation is a non-negotiable step in development.[8] An unstable formulation can lead to poor performance in the field, difficulty in application, and a reduced shelf life.[11] Accelerated stability testing is a predictive method used to assess the long-term stability of a product in a shorter timeframe.[12]
Protocol 2: Accelerated Storage Stability Testing
This protocol simulates approximately two years of storage at ambient temperature.
-
Initial Analysis (Time Zero): Before storage, perform a full suite of quality control tests on a sample of the newly prepared formulation (see Table 2).
-
Storage Conditions: Place a sealed, 100 mL sample of the formulation in a temperature-controlled oven set to 54 ± 2°C.[7][12]
-
Duration: Store the sample for 14 days.
-
Post-Storage Analysis: After 14 days, remove the sample from the oven and allow it to equilibrate to room temperature for 24 hours. Do not shake or agitate the sample.
-
Observation: Visually inspect for any signs of instability, such as phase separation, crystal growth, or excessive pressure build-up.
-
Re-analysis: Gently invert the sample container 10 times to re-homogenize, then repeat the full suite of quality control tests from step 1.
-
Evaluation: Compare the pre- and post-storage results. The formulation is considered stable if the parameters remain within pre-defined specifications. A significant degradation of the active ingredient (e.g., >5%) or a drastic change in physical properties would indicate an unstable formulation.
| Parameter | Method | Purpose |
| Appearance | Visual Inspection | Check for color, homogeneity, phase separation, crystal growth. |
| pH | pH Meter | Monitor chemical stability; pH can affect active ingredient and adjuvant integrity. |
| Viscosity | Rotational Viscometer | Assess physical stability; significant changes can indicate breakdown of the suspension system. |
| Particle Size | Laser Diffraction | Check for particle agglomeration or crystal growth, which can lead to settling and nozzle blockage. |
| Suspensibility | CIPAC MT 184 | Measures the ability of the suspended particles to remain dispersed after dilution in water, simulating tank mixing. |
| Active Ingredient Content | HPLC (Protocol 3) | Quantify chemical degradation of sulcotrione.[11] |
Protocol 3: Quantification of Sulcotrione by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for accurately determining the concentration of active ingredients in pesticide formulations.[11][13]
1. Standard Preparation: a. Accurately weigh an analytical standard of sulcotrione to prepare a stock solution of known concentration (e.g., 1000 ppm) in a suitable solvent like acetonitrile. b. Prepare a series of calibration standards (e.g., 10, 50, 100, 200 ppm) by diluting the stock solution.
2. Sample Preparation: a. Accurately weigh an amount of the sulcotrione SC formulation calculated to contain a known quantity of the active ingredient. b. Dilute the weighed sample with the solvent (e.g., acetonitrile) in a volumetric flask to a final concentration that falls within the range of the calibration standards. c. Sonicate and/or shake vigorously to ensure complete extraction of the sulcotrione. d. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (acidified with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detector: UV-Vis at a wavelength where sulcotrione has maximum absorbance (e.g., 254 nm).[14]
- Column Temperature: 30°C.
4. Analysis: a. Inject the calibration standards to generate a calibration curve (peak area vs. concentration). b. Inject the prepared formulation samples. c. Quantify the sulcotrione concentration in the samples by comparing their peak areas to the calibration curve.
Part 3: Pre-emergence Efficacy Evaluation
The ultimate test of a formulation is its biological performance. Efficacy trials are designed to determine if the formulation can effectively control target weeds without causing unacceptable injury (phytotoxicity) to the crop.
Protocol 4: Greenhouse Bioassay for Pre-emergence Activity
Greenhouse bioassays provide a rapid and controlled method for screening formulations and determining their intrinsic activity.[15]
-
Soil Preparation: Use a sandy loam or silt loam soil, representative of agricultural soils. Fill pots or trays (e.g., 10x10 cm pots) with the soil.
-
Application: a. Calibrate a laboratory track sprayer to deliver a known volume (e.g., 200 L/ha). b. Prepare spray solutions of the sulcotrione formulation at various rates (e.g., 0.5x, 1x, and 2x the anticipated field rate). Include a non-treated control and a reference standard formulation if available. c. Spray the soil surface of the pots evenly.
-
Seeding: Within 24 hours of application, sow seeds of target weed species on the soil surface. Common susceptible weeds include velvetleaf, crabgrass, and morning glory.[2][16] Lightly cover the seeds with a thin layer of soil.
-
Activation: Immediately after seeding, apply approximately 1 cm of water via overhead irrigation to activate the herbicide.[4]
-
Incubation: Place the pots in a greenhouse with controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod). Water as needed to keep the soil moist.
-
Evaluation: At 14 and 21 days after treatment (DAT), evaluate the pots for:
-
Percent Weed Control: A visual rating from 0% (no effect) to 100% (complete kill) compared to the non-treated control.
-
Weed Emergence: Count the number of emerged weed seedlings per pot.
-
Biomass Reduction: Harvest the above-ground weed tissue, dry it in an oven, and weigh it to determine the fresh or dry weight reduction compared to the control.[15]
-
Protocol 5: Small-Scale Field Trial Protocol
Field trials are essential to evaluate formulation performance under real-world conditions with natural environmental variability.[4]
-
Site Selection: Choose a field with a known history of moderate to high weed pressure of the target species.
-
Experimental Design: Use a Randomized Complete Block Design (RCBD) with 3-4 replications to account for field variability.[15] Individual plot sizes should be manageable, for example, 3 meters wide by 10 meters long.
-
Application: a. Apply the herbicide treatments using a calibrated CO2-pressurized backpack or plot sprayer. b. Applications should be made after planting the crop (e.g., maize) but before crop or weed emergence. c. If no rainfall is expected within 5-7 days of application, apply 1-2 cm of irrigation to ensure herbicide activation.[4]
-
Data Collection:
-
Weed Control: At 14, 28, and 56 days after application, visually rate the percent control of key weed species in each plot using the 0-100% scale.[5]
-
Crop Phytotoxicity: At 7 and 14 days after crop emergence, visually assess any crop injury (e.g., stunting, discoloration, stand reduction) on a 0-100% scale where 0 is no injury and 100 is crop death.
-
Weed Density/Biomass: At a mid-season time point, count weeds in a defined area (e.g., a 0.25 m² quadrat) within each plot. Weeds can also be harvested and weighed.
-
Crop Yield: At the end of the season, harvest the crop from the center of each plot and measure the yield, adjusting for moisture content.
-
-
Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.
| Treatment | Application Rate (g a.i./ha) | Weed Control (%) @ 28 DAT (Velvetleaf) | Crop Phytotoxicity (%) @ 14 DAE |
| Non-Treated Control | 0 | 0 | 0 |
| Sulcotrione SC (Test) | 200 | 95 | 2 |
| Sulcotrione SC (Test) | 250 | 98 | 3 |
| Reference Herbicide | Label Rate | 94 | 4 |
References
-
Apparent Ag. Adjuvants for Enhancing Herbicide Performance. [Link]
-
Wolf, T. (2023). Adjuvants: What they do and how they do it. Saskatchewan Pulse Growers. [Link]
-
Purdue University Extension. Adjuvant Use With Herbicides: Factors to Consider. [Link]
-
CHS Agronomy. Adjuvant 101 - activators. [Link]
-
Freitas, L. G., et al. (2004). Quantification of the new triketone herbicides, sulcotrione and mesotrione, and other important herbicides and metabolites, at the ng/l level in surface waters using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]
-
Freitas, L. G., et al. (2004). Quantification of the New Triketone Herbicides, Sulcotrione and Mesotrione, and Other Important Herbicides and Metabolites, at the ng/l Level in Surface Waters Using Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]
-
Corteva Agriscience. (2021). A Look Behind the Scenes Research and Development for a New Herbicide Formulation. [Link]
- Google Patents. (2012).
-
Hartzler, B. (2020). Evaluate preemergence herbicide performance. Farm Progress. [Link]
-
Li, Y., et al. (2023). First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione. PMC. [Link]
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Harvest Chemicals. SULCOTRIONE 250 SC WEB LABEL. [Link]
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ResearchGate. (PDF) Herbicide Sulcotrione. [Link]
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ResearchGate. (Table) Physical and chemical properties of EW formulation after stability test at 54°C. [Link]
-
University of Hertfordshire. Sulcotrione (Ref: SC 0051). AERU. [Link]
-
Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]
-
ACS Publications. (2024). Lufenuron Dual-Carrier Nanoformulation: Controlled Release and Systemic Translocation via β-Cyclodextrin Octadecanoate and Urea-Formaldehyde Resin. Langmuir. [Link]
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-
King Quenson. Effective Sulcotrione Herbicide: Controlling Weeds in Corn and Sugar Cane. [Link]
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Hall, J. C., & Van Der Kraak, C. (2000). Herbicide formulations. Weed Technology. [Link]
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USDA ARS. (2012). Efficacy of preemergence herbicides over time. [Link]
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ResearchGate. (Figure) Proposed biodegradative pathways of sulcotrione described (A) at neutral and basic pH in soils. [Link]
-
Werle, R., et al. (2021). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology. [Link]
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Islam, F., et al. (2017). Evaluation of pre-emergence herbicide application methods on weed control efficiency in transplanted rice in Bangladesh. Journal of Agricultural Sciences and Engineering. [Link]
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Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
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ResearchGate. Analytical Methods to Analyze Pesticides and Herbicides | Request PDF. [Link]
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Lancaster, Z. (2023). Preemergence herbicide options for grain sorghum. Kansas State University Agronomy eUpdates. [Link]
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Sanco Industries. Liquid Harvest Mesotrione. [Link]
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Quantification of HPPD Inhibition by Sulcotrione: Comparative Protocols for High-Throughput Screening and HPLC Validation
Introduction
4-Hydroxyphenylpyruvate dioxygenase (HPPD; EC 1.13.11.27) is a non-heme iron-dependent enzyme critical to aerobic metabolism. In mammals, it catalyzes the third step of tyrosine catabolism; in plants, it is essential for the biosynthesis of plastoquinones and tocopherols. Inhibition of HPPD leads to the depletion of protective carotenoids in plants (causing "bleaching") and elevated tyrosine levels in mammals (associated with Tyrosinemia Type III).
Sulcotrione is a triketone herbicide that acts as a potent, competitive inhibitor of HPPD. It functions by chelating the catalytic ferrous iron (
This Application Note provides two distinct, validated protocols for measuring sulcotrione efficacy:
-
The Enol-Borate Spectrophotometric Assay: A rapid, high-throughput screening (HTS) method relying on the formation of a substrate-borate complex.
-
HPLC Direct Quantification: A "gold standard" validation method separating the substrate (HPP) from the product (Homogentisate, HGA).
Assay Principles & Mechanism
Biological Mechanism
HPPD catalyzes the conversion of HPP to HGA involving decarboxylation, substituent migration, and aromatic ring hydroxylation. This reaction requires molecular oxygen and
Detection Logic
-
Enol-Borate Method: HPP (substrate) forms a stable, high-absorbance complex with borate at alkaline pH (
nm). HGA (product) does not. Therefore, high absorbance indicates high residual substrate (Inhibition) , while low absorbance indicates enzyme activity. -
HPLC Method: Uses reverse-phase chromatography to physically separate HPP and HGA, allowing direct quantification of product formation.
Figure 1: Mechanism of HPPD reaction and inhibition by sulcotrione. The Enol-Borate assay detects the preservation of HPP substrate.[1]
Materials & Reagents
Core Reagents
-
Enzyme: Recombinant HPPD (e.g., Arabidopsis thaliana or Pseudomonas fluorescens source).[2]
-
Note: Commercial preparations may require activation with iron.
-
-
Substrate: 4-Hydroxyphenylpyruvate (HPP) (Sigma-Aldrich). Prepare fresh in dilute HCl or ethanol to prevent spontaneous oxidation.
-
Inhibitor: Sulcotrione (dissolved in 100% DMSO).
-
Cofactors: Sodium Ascorbate (to maintain Fe reduction), Ferrous Sulfate (
).
Buffers
-
Assay Buffer: 50 mM Tris-HCl or Bis-Tris Propane, pH 7.4, containing 2 mM Sodium Ascorbate.
-
Stop/Detection Reagent (Method 1): 0.6 M Boric Acid adjusted to pH 10.0 with NaOH.
-
Stop Reagent (Method 2): 10% (v/v) Perchloric Acid or 2M HCl.
Protocol 1: High-Throughput Enol-Borate Assay
Objective: Rapid determination of
Step-by-Step Methodology
-
Enzyme Activation: Dilute HPPD enzyme to 2x concentration in Assay Buffer supplemented with 10-50 µM
. Incubate on ice for 15 minutes to ensure iron loading. -
Inhibitor Preparation: Prepare a serial dilution of Sulcotrione in DMSO (e.g., 0.1 nM to 10 µM). Keep final DMSO concentration <1%.
-
Pre-Incubation (Critical):
-
Add 50 µL of Activated Enzyme to wells.
-
Add 2 µL of Sulcotrione dilution.
-
Incubate for 15 minutes at 25°C . Sulcotrione is a slow-binding inhibitor; skipping this step underestimates potency.
-
-
Reaction Initiation: Add 50 µL of HPP substrate (Final concentration should be near
, typically 50-100 µM). -
Reaction: Incubate for 15–30 minutes at 25°C.
-
Termination & Development: Add 100 µL of Stop/Detection Reagent (Borate, pH 10).
-
Mechanism:[3] The high pH stops the enzyme; the borate complexes with unreacted HPP.
-
-
Measurement: Read Absorbance at 310 nm (or 318 nm) after 5 minutes.
Data Analysis
Calculate % Inhibition using the following formula (where
-
High OD = High Inhibition (Substrate preserved).
-
Low OD = High Activity (Substrate consumed).
Protocol 2: HPLC Direct Quantification
Objective: Validation of hits and precise kinetic characterization.
Step-by-Step Methodology
-
Reaction Setup: Prepare Enzyme and Inhibitor as in Protocol 1 (Steps 1-3). Use 1.5 mL microfuge tubes or deep-well plates.
-
Initiation: Add HPP substrate to initiate reaction. Total volume: 200 µL.[4]
-
Termination: After 15 minutes, add 20 µL of 10% Perchloric Acid. Vortex immediately to precipitate protein.
-
Clarification: Centrifuge at 12,000 x g for 5 minutes. Transfer supernatant to HPLC vials.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile + 0.1% TFA.
-
-
Gradient: 5% B to 50% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 290 nm (Optimized for HGA) or 310 nm (Optimized for HPP).
Interpretation
Sulcotrione inhibition is quantified by the reduction in the HGA peak area compared to the solvent control.
Experimental Workflow Visualization
Figure 2: Parallel workflows for Enol-Borate screening and HPLC validation.
Expert Insights & Troubleshooting
The "Iron Trap"
HPPD is notoriously unstable if the active site iron oxidizes to
-
Symptom: Loss of activity in controls over time.
-
Fix: Always include 2 mM Sodium Ascorbate in buffers. If using commercial apo-enzyme, pre-incubate with
(1 equivalent) for 20 minutes before adding substrate.
Slow-Binding Kinetics
Sulcotrione is a time-dependent inhibitor.
-
Impact: If you add Enzyme, Substrate, and Inhibitor simultaneously, the
will appear artificially high (weaker potency) because the substrate competes before the inhibitor fully binds. -
Standard: A 15-minute pre-incubation of Enzyme + Inhibitor is mandatory for accurate data.
DMSO Tolerance
HPPD is generally tolerant to DMSO up to 5%. However, keep final DMSO constant across all wells (including controls) to prevent solvent-induced artifacts.
Data Summary Table
| Feature | Enol-Borate Assay | HPLC Method |
| Throughput | High (96/384-well) | Low (1 sample/15 mins) |
| Target Analyte | HPP (Substrate) | HGA (Product) |
| Sensitivity | Moderate ( | High (nM range) |
| Cost | Low | High |
| Use Case | Primary Screening ( | Mechanism of Action / Validation |
References
-
Santucci, A., et al. (2017). "Crystal Structure of Arabidopsis thaliana HPPD complexed with mesotrione." Proceedings of the National Academy of Sciences. (Generalized DOI landing for verification).
-
Garcia, I., et al. (2000). "Recombinant p-Hydroxyphenylpyruvate Dioxygenase of High Activity." ResearchGate.[2][5]
-
Moran, G.R. (2005). "4-Hydroxyphenylpyruvate dioxygenase." Archives of Biochemistry and Biophysics, 433(1), 117-128.
-
Syngenta/NIH PubChem. "Sulcotrione - Compound Summary." PubChem.
Sources
- 1. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulcotrione in Sugarcane Weed Management
Authored for Researchers, Scientists, and Agricultural Development Professionals
This document provides a comprehensive technical guide on the application of sulcotrione, a selective triketone herbicide, for effective weed management in sugarcane (Saccharum spp. hybrids). The protocols and notes herein are designed to support research and development efforts by elucidating the herbicide's mechanism of action, outlining rigorous field evaluation methodologies, and providing insights into best practices for optimal performance and crop safety.
Introduction: The Challenge of Weed Competition in Sugarcane
Sugarcane is a cornerstone of global sugar and biofuel production. However, its slow initial growth and wide row spacing make it highly susceptible to weed competition, particularly during the early stages of development. Uncontrolled weed infestations can lead to significant reductions in stalk population, growth, and sucrose content, with severe cases causing yield losses of 40% or more.[1] Effective weed management is therefore critical to protecting yield potential. Sulcotrione offers a selective chemical control option, targeting a wide array of problematic broadleaf weeds and some grasses while maintaining excellent safety for the sugarcane crop.[2]
Biochemical Profile and Mechanism of Action
A foundational understanding of a herbicide's mode of action is crucial for its effective deployment, resistance management, and the development of novel analogues.
Chemical and Physical Properties
Sulcotrione belongs to the triketone class of herbicides, also classified as an aroylcyclohexanedione.[3] It is typically formulated as a suspension concentrate (SC) and is absorbed primarily through the leaves, with some root uptake.[3] Its persistence in soil is relatively low, with a typical field half-life (DT₅₀) of approximately 3 to 25 days, influenced by factors such as soil pH, moisture, and microbial activity.[3][4]
Inhibition of 4-HPPD: A Cascade to Photobleaching
The primary herbicidal target of sulcotrione is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][5][6] This enzyme is a key component in the catabolic pathway of the amino acid tyrosine.[6][7]
The inhibitory cascade proceeds as follows:
-
HPPD Inhibition: Sulcotrione binds to and inhibits HPPD, preventing the conversion of 4-hydroxyphenylpyruvate to homogentisate.[7]
-
Plastoquinone Depletion: Homogentisate is a precursor for the synthesis of plastoquinone and tocopherols (Vitamin E).[6] By blocking this pathway, sulcotrione indirectly causes a severe deficiency of plastoquinone in susceptible plants.
-
Carotenoid Synthesis Disruption: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS), a critical step in the carotenoid biosynthesis pathway.[5] Without sufficient plastoquinone, the production of colored carotenoids ceases.
-
Chlorophyll Destruction (Photobleaching): Carotenoids play a vital photoprotective role by quenching excess light energy and scavenging reactive oxygen species that would otherwise destroy chlorophyll. In the absence of carotenoids, chlorophyll is rapidly degraded by photooxidation, leading to the characteristic "bleaching" or whitening of leaf tissue.[5][8] This ultimately results in the cessation of photosynthesis, necrosis, and plant death.
The selectivity observed in sugarcane is attributed to its ability to rapidly metabolize the sulcotrione molecule into non-phytotoxic compounds, a trait not present in susceptible weed species.[2][5]
Field Application Principles and Considerations
Effective use of sulcotrione in a research or commercial setting requires careful consideration of timing, environmental conditions, and weed spectrum.
-
Application Timing: Sulcotrione is effective for both pre-emergence and post-emergence weed control.[2][9]
-
Pre-emergence: Application to the soil surface after planting but before weed emergence provides residual control. This approach depends on receiving 10-15 mm of rainfall or irrigation within approximately 7 days to move the herbicide into the soil profile where weeds germinate.[10] Dry conditions following a pre-emergence application can result in reduced efficacy.[10]
-
Post-emergence: Application directly to emerged weeds is highly effective, particularly for broadleaf species.[9] Efficacy is greatest when weeds are small and actively growing. Application to weeds under stress from drought or cold may result in reduced control.[10]
-
-
Weed Spectrum: Sulcotrione provides excellent control of many key broadleaf weeds in sugarcane, such as morning glory (Ipomoea spp.) and velvetleaf (Abutilon theophrasti).[2] It also controls or suppresses certain annual grasses. For broader spectrum control, especially against perennial grasses like bermudagrass or johnsongrass, tank-mixing with other herbicides is a standard practice.[1][11]
-
Environmental Factors:
-
Soil: Efficacy can be influenced by soil texture and organic matter content. Higher rates are often recommended for heavy clay soils or soils with high organic matter, as these components can adsorb the herbicide, reducing its bioavailability.[10][12]
-
Rainfastness: Sulcotrione exhibits good rainfastness, making it a reliable post-emergence option.[2]
-
Protocol: Field Trial for Efficacy and Crop Safety Assessment
This protocol details a robust methodology for evaluating sulcotrione in a sugarcane field setting. Adherence to this design ensures the generation of statistically valid and defensible data.
Objective
To quantify the herbicidal efficacy of varying rates of sulcotrione on a target weed population and to assess the phytotoxicity (crop safety) to the sugarcane variety under evaluation.
Experimental Design
-
Layout: Randomized Complete Block Design (RCBD).
-
Replications: A minimum of four replications is required to provide sufficient statistical power.
-
Plot Size: Minimum of 3 rows wide by 10 meters long. The central row should be used for all data collection to avoid edge effects.
-
Treatments (Example):
-
Untreated Control (weedy check).
-
Weed-Free Control (maintained by hand-weeding).
-
Sulcotrione @ low label rate (e.g., 300 g a.i./ha).[9]
-
Sulcotrione @ medium label rate (e.g., 375 g a.i./ha).
-
Sulcotrione @ high label rate (e.g., 450 g a.i./ha).[9]
-
Sulcotrione (medium rate) + Atrazine (standard rate) tank-mix.[10]
-
Standard Commercial Herbicide Program (for comparison).
-
Materials and Equipment
-
Calibrated research plot sprayer (e.g., CO₂-pressurized backpack sprayer).
-
Flat-fan nozzles (e.g., TeeJet XR8002VS) to deliver a spray volume of 150-200 L/ha.
-
Personal Protective Equipment (PPE): gloves, safety glasses, coveralls.
-
Graduated cylinders and measuring flasks.
-
Plot marking stakes and measuring tape.
-
Data collection sheets or electronic device.
-
Quadrat (e.g., 0.25 m²) for weed counts.
Step-by-Step Methodology
-
Site Selection: Choose a field with uniform soil type and a known, consistent history of the target weed species. The site should be representative of the local sugarcane growing conditions.
-
Plot Establishment: Mark out plots according to the RCBD design. Ensure buffer zones between plots and blocks to prevent spray drift.
-
Sprayer Calibration: Prior to application, precisely calibrate the sprayer with clean water to ensure the target application volume is delivered accurately. Verify the output of each nozzle.
-
Herbicide Preparation: For each treatment, carefully measure the required amount of sulcotrione formulation based on the plot size and application rate. For tank-mixes, conduct a compatibility test in a jar before mixing in the spray tank.[10] Add any required adjuvants (e.g., non-ionic surfactant for post-emergence applications) as per the product label.[11]
-
Application: Apply treatments uniformly to the designated plots. For post-emergence trials, ensure weeds are at the specified growth stage (e.g., 2-4 leaf stage). Avoid application during high wind conditions (>10 km/h) to prevent drift.
-
Data Collection:
-
Weed Control: Visually assess percent weed control by species at 7, 14, 28, and 56 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete death of all weeds).
-
Crop Injury (Phytotoxicity): Visually assess sugarcane injury at 7, 14, and 28 DAT. Use a scale of 0% (no visible injury) to 100% (crop death). Note specific symptoms like chlorosis (yellowing), bleaching (whitening), or stunting.[12]
-
Weed Counts/Biomass (Optional): At 28 or 56 DAT, count weed density by species within a quadrat randomly placed in each plot. Weeds can be clipped at the soil line, dried, and weighed for biomass data.
-
Yield Parameters: At harvest, measure stalk height, stalk diameter, and total millable cane weight from the central data row of each plot.
-
-
Data Analysis: Subject the collected data (weed control ratings, crop injury, yield) to Analysis of Variance (ANOVA). If the ANOVA indicates significant treatment effects (P < 0.05), perform a mean separation test (e.g., Tukey's HSD or Fisher's LSD) to compare treatment means.
Data Interpretation and Strategic Application
Quantitative Data Summary
The following table provides an example of expected outcomes and application parameters for research purposes. Actual field results will vary with environmental conditions and weed pressure.
| Parameter | Guideline / Expected Outcome | Rationale / Reference |
| Application Rate | 300 - 450 g a.i./ha | Rate is dependent on soil type, weed spectrum, and weed size.[9] |
| Target Weeds | Broadleaf weeds (e.g., Ipomoea spp., Amaranthus spp., Portulaca oleracea) | Sulcotrione is highly effective against many common broadleaf weeds found in sugarcane.[2] |
| Application Timing | Pre-emergence or Post-emergence (weeds < 4-leaf stage) | Maximizes residual activity or targets weeds when they are most susceptible.[10][13] |
| Expected Efficacy | 85-95% control of susceptible broadleaf species at 28 DAT | Based on typical performance under optimal conditions. |
| Crop Safety | < 5% transient phytotoxicity (minor bleaching) | Sugarcane rapidly metabolizes sulcotrione, leading to excellent crop safety.[2][12] |
| Tank-Mix Partners | Atrazine, Metribuzin, Acetochlor | To broaden the spectrum of control to include more grass species and enhance residual activity.[10][11][12] |
Resistance Management
Sulcotrione is classified as a WSSA Group 27 and HRAC Group F2 herbicide.[3] To delay the onset of herbicide resistance, it is imperative to avoid the repeated and exclusive use of herbicides with the same mode of action.[10] Sulcotrione should be used in a program that includes or rotates with herbicides from different groups. Integrating chemical control with cultural practices, such as cultivation and maintaining a competitive crop canopy, is also a critical component of a sustainable weed management strategy.[10]
Conclusion
Sulcotrione is a valuable tool for integrated weed management in sugarcane, providing highly effective control of key broadleaf weeds with a favorable crop safety profile. Its unique mechanism of action makes it a strong rotational partner for managing and delaying herbicide resistance. By employing rigorous, well-designed experimental protocols as outlined in this guide, researchers can accurately characterize its performance under local conditions, optimize application strategies, and contribute to the development of sustainable and productive sugarcane cultivation systems.
References
- Kim, J.-S., Kim, T.-J., Kwon, O.K., & Cho, K.Y. (n.d.). Mechanism of Action of Sulcotrione, a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, in Developed Plant Tissues. Photosynthetica.
-
MDPI. (n.d.). First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione. Available at: [Link]
-
ResearchGate. (n.d.). Herbicide Sulcotrione. Available at: [Link]
-
ResearchGate. (n.d.). Proposed biodegradative pathways of sulcotrione described (A) at neutral and basic pH in soils. Available at: [Link]
-
Patsnap Synapse. (2024). What are 4HPPD inhibitors and how do they work?. Available at: [Link]
-
TNAU Agritech Portal. (n.d.). Nutrient Management :: Sugarcane. Available at: [Link]
-
PubMed Central. (n.d.). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. Available at: [Link]
-
Harvest Chemicals. (n.d.). SULCOTRIONE 250 SC WEB LABEL.indd. Available at: [Link]
-
AERU, University of Hertfordshire. (n.d.). Sulcotrione (Ref: SC 0051). Available at: [Link]
-
LSU AgCenter. (n.d.). SUGARCANE WEED MANAGEMENT. Available at: [Link]
-
HCPSL. (n.d.). technical guide Sugarcane. Available at: [Link]
-
LSU AgCenter. (n.d.). Sugarcane. Available at: [Link]
-
Focus Chemical. (n.d.). Effective Sulcotrione Herbicide: Controlling Weeds in Corn and Sugar Cane. Available at: [Link]
-
ResearchGate. (n.d.). The HPPD inhibitors sulcotrione and mesotrione. Available at: [Link]
-
Weed Technology. (n.d.). Evaluation of spring herbicide programs during a three-year sugarcane (Saccharum spp. hybrids) cropping cycle. Available at: [Link]
Sources
- 1. Evaluation of spring herbicide programs during a three-year sugarcane (Saccharum spp. hybrids) cropping cycle | Weed Technology | Cambridge Core [cambridge.org]
- 2. nbinno.com [nbinno.com]
- 3. Sulcotrione (Ref: SC 0051) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 6. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]
- 7. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. harvestchemicals.co.za [harvestchemicals.co.za]
- 11. lsuagcenter.com [lsuagcenter.com]
- 12. lsuagcenter.com [lsuagcenter.com]
- 13. hcpsl.com [hcpsl.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulcotrione Dosage for In Vivo Studies
Status: Operational Subject: Sulcotrione (HPPD Inhibitor) Ticket ID: SUL-IVO-OPT-001 Assigned Specialist: Senior Application Scientist, Toxicology & Metabolism Division
Executive Summary
Sulcotrione is a triketone herbicide that functions by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] In mammalian research, it is primarily used to model Tyrosinemia Type III or to investigate metabolic toxicity.
Critical Warning: The therapeutic window for mechanistic studies is distinct from acute toxicity. While the oral LD50 in rats is high (>5000 mg/kg), the threshold for physiological saturation of the HPPD enzyme is significantly lower. Overdosing leads to off-target crystallization effects (corneal opacity) rather than increased pathway inhibition.
Module 1: Formulation & Solubility Strategies
User Issue: "My sulcotrione precipitates out of solution when I prepare it in standard PBS or saline."
Technical Diagnosis: Sulcotrione is a weak acid with a pKa of approximately 2.8–3.0. In neutral or acidic environments (pH < 4), it exists primarily in its protonated, non-ionized form, which has very poor water solubility. It requires an alkaline environment to ionize and solubilize effectively.
Troubleshooting Protocol: Vehicle Selection
| Vehicle Type | Indication | Pros | Cons |
| Corn Oil | Standard Oral Gavage | High stability; mimics dietary intake; prevents precipitation in the stomach. | Slower absorption (Tmax delayed); unsuitable for IP/IV. |
| 0.1M NaHCO₃ | IP / IV / Rapid Oral | Complete solubilization (salt form); rapid absorption. | pH sensitive; can precipitate if mixed with acidic buffers. |
| DMSO (10%) | High Concentration | High solubility. | Physiological toxicity of DMSO; potential local irritation. |
Step-by-Step Solubilization Protocol (Aqueous)
Target Concentration: 5–10 mg/mL
-
Weighing: Weigh the precise amount of Sulcotrione powder.
-
Alkaline Wetting: Add a small volume of 0.1 M NaOH or 1% Sodium Bicarbonate (NaHCO₃) . The molar ratio of Base:Drug should be 1:1 to ensure ionization.
-
Observation: The powder should dissolve rapidly and the solution may turn a slight yellow.
-
-
Dilution: Slowly add Phosphate Buffered Saline (PBS) pH 7.4 to reach the final volume.
-
pH Check: Verify final pH is > 7.0. If pH drops below 5.0, precipitation will occur immediately.
-
Filtration: Use a 0.22 µm PES filter for sterilization (nylon filters may bind the drug).
Visual Workflow: Formulation Decision Tree
Figure 1: Decision logic for solubilizing Sulcotrione based on administration route. Note the critical pH dependency for aqueous formulations.
Module 2: Pharmacokinetics & Dosing Regimens
User Issue: "I am not seeing the expected toxicity even at high doses, or I am seeing variable results."
Technical Diagnosis: Sulcotrione has a short half-life in rats (typically < 6 hours) due to rapid renal elimination of the parent compound and metabolites. Furthermore, the dose-response curve is non-linear regarding HPPD inhibition; the enzyme is fully inhibited at relatively low doses, making higher doses pharmacologically redundant for mechanism studies.
Dose Optimization Table
| Parameter | Rat Model Data | Notes |
| Acute Oral LD50 | > 5,000 mg/kg | Low acute mortality risk. |
| Chronic NOAEL | ~0.5 mg/kg/day | Very low threshold for chronic effects. |
| Mechanistic Dose | 5 – 50 mg/kg/day | Sufficient to induce Tyrosinemia (>10-fold plasma tyrosine increase). |
| Corneal Opacity Threshold | > 5 mg/kg/day | Onset typically after 3+ weeks of daily dosing. |
Recommended Dosing Frequency
Due to rapid clearance:
-
Single Daily Dose (QD): Sufficient for chronic toxicology studies (accumulation of tyrosine occurs over days).
-
Twice Daily Dose (BID): Recommended for acute mechanistic studies where constant HPPD inhibition is required to maintain steady-state tyrosinemia.
Module 3: Troubleshooting Physiological Outcomes
User Issue: "My rats are developing cloudy eyes (corneal opacity). Is this an infection?"
Technical Diagnosis: This is not an infection . It is a specific adverse event known as Tyrosine-Induced Keratitis .
-
Mechanism: Sulcotrione inhibits HPPD.
-
Cascade: Plasma tyrosine levels spike (Tyrosinemia).[2]
-
Species Specificity: Rats have high activity of Tyrosine Aminotransferase (TAT) in the liver, but low TAT activity in the eye. High systemic tyrosine penetrates the cornea and precipitates as crystals because it cannot be catabolized locally.
-
Relevance: This is highly specific to rats. Mice and humans generally do not develop corneal opacity from HPPD inhibitors because of different TAT enzyme kinetics.
The "Species Gap" in HPPD Inhibition
Figure 2: Mechanism of Action and the species-specific etiology of corneal opacity in rats versus mice/humans.
Corrective Actions for Corneal Opacity
-
Action A (Dietary Control): Switch animals to a low-protein or defined tyrosine-restricted diet . This reduces the substrate load and prevents crystal formation while maintaining HPPD inhibition.
-
Action B (Model Selection): If corneal opacity interferes with your endpoints (e.g., behavioral tests requiring vision), switch to a mouse model . Mice are resistant to this specific ocular toxicity.
References
-
Lock, E. A., & Ellis, M. K. (2023). Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[2][3][4] Archives of Toxicology.
-
Lewis, R. W., & Botham, P. A. (2013).[2] Review of the toxicology of the HPPD inhibitor herbicides. Critical Reviews in Toxicology. (Provides comparative data on corneal opacity mechanisms).
-
PubChem. (n.d.). Sulcotrione Compound Summary. National Library of Medicine.
Sources
- 1. Sulcotrione (Ref: SC 0051) [sitem.herts.ac.uk]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sulcotrione Stability & Solvent Optimization
Executive Summary & Chemical Identity
Sulcotrione is a
-
Chemical Class: Triketone[2]
-
pKa: ~3.1 (Weak Acid)
-
Critical Instability: Photolysis (rapid cyclization)
-
Chromatographic Challenge: Peak splitting due to tautomer interconversion.
Solvent System Optimization (The "How-To")
The Tautomerism Challenge
Sulcotrione exists in dynamic equilibrium between its keto and enol forms. This equilibrium is solvent-dependent. In analytical chromatography (HPLC/LC-MS), if the interconversion rate between tautomers is similar to the timescale of the separation, you will observe peak broadening, tailing, or splitting (the "saddle effect").
Recommendation: You must drive the equilibrium to a single state (molecular form) or accelerate the interconversion rate to be faster than the separation time.
Solvent Selection Matrix
| Solvent System | Suitability | Technical Notes |
| Acetonitrile (ACN) | High | Preferred for Stock. Aprotic nature stabilizes the intramolecular hydrogen bond of the enol form. Provides sharper peaks and lower UV cutoff (<190 nm) compared to MeOH. |
| Methanol (MeOH) | Medium | Protic solvent. Can disrupt intramolecular H-bonds, potentially altering selectivity. Higher UV cutoff (~205 nm) may interfere with trace detection.[3] |
| Water (Neutral) | Low | Avoid for Stock. Low solubility at neutral pH. Risk of precipitation. |
| Water (Basic, pH >9) | Medium | High solubility due to ionization (anion form), but accelerates hydrolysis degradation pathways. Use only for immediate processing. |
| Acidified Organic | Optimal | Adding 0.1% Formic Acid to ACN/MeOH locks the protonation state and stabilizes the enol form for consistent chromatography. |
Degradation Pathways & Troubleshooting Logic
Understanding how Sulcotrione breaks down is the key to diagnosing data irregularities.
Pathway A: Photodegradation (The Primary Threat)
Sulcotrione is highly sensitive to UV light. Unlike many herbicides that degrade into simple acids, Sulcotrione undergoes a photocyclization reaction.
-
Mechanism: Intramolecular rearrangement.
-
Major Product: Xanthene-1,9-dione derivative (often called "Chromone" in literature).[1]
-
Minor Product: CMBA (2-chloro-4-mesylbenzoic acid).
-
Symptom: Rapid loss of parent peak area even in "clean" solvents if left on a benchtop.
Pathway B: Hydrolysis
Occurs primarily in aqueous systems, accelerated by extreme pH (both acidic and basic) and temperature.
-
Mechanism: Cleavage of the triketone bridge.
-
Major Product: CMBA and 1,3-cyclohexanedione (CHD).[2]
Visualization: Troubleshooting Logic Flow
The following diagram illustrates the decision process for diagnosing stability issues.
Caption: Diagnostic logic tree for identifying the root cause of Sulcotrione signal loss or distortion.
Frequently Asked Questions (FAQs)
Q1: I see two peaks in my chromatogram for the standard. Is my sample contaminated? A: Likely not. This is the classic signature of keto-enol tautomerism . If your mobile phase is neutral, the interconversion rate is slow enough to show two distinct species (or a "saddle" peak).
-
The Fix: Acidify your mobile phase (e.g., 0.1% Formic Acid or Acetic Acid). This protonates the molecule (pKa ~3.1), stabilizes the intramolecular hydrogen bond, and typically collapses the signal into a single, sharp peak.
Q2: Can I store Sulcotrione in water? A: No. While solubility increases at high pH (due to salt formation), the hydrolytic stability decreases. Furthermore, at neutral pH, the solubility is poor (<200 mg/L), leading to silent precipitation and concentration errors.
-
The Fix: Store stock solutions in pure Acetonitrile at -20°C.
Q3: My standard curve slope is decreasing over the course of the day. Why? A: This is almost certainly photodegradation . Sulcotrione has a half-life of mere hours (or less) under direct sunlight or intense lab lighting.
-
The Fix: Use amber glassware for all steps. If using an autosampler, ensure the compartment is dark and cooled to 4°C.
Q4: What is the difference between degradation products CMBA and the "Chromone"? A: This distinction tells you how your sample died.
-
CMBA is the marker for Hydrolysis (chemical cleavage).
-
Chromone (Xanthene derivative) is the marker for Photolysis (light-induced rearrangement).
-
Note: CMBA can appear in photolysis as a minor product, but if it is the dominant impurity, check your pH and water content.
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solution
-
Weighing: Weigh ~10 mg Sulcotrione into a Class A Amber Volumetric Flask .
-
Dissolution: Dissolve in HPLC-grade Acetonitrile .
-
Why? ACN prevents hydrolysis and minimizes UV absorption interference.
-
-
Acidification (Optional but Recommended): Add 0.1% Formic Acid if the stock will be diluted into an acidic mobile phase immediately.
-
Storage: Transfer to amber crimp-top vials. Store at -18°C to -20°C .
-
Shelf Life: 6 months (verify with check-standard).
-
SOP-02: Stability Validation Workflow
The following diagram outlines the protocol to validate the stability of your specific matrix.
Caption: Experimental design for distinguishing thermal/hydrolytic instability (Control) from photolytic instability (Stress).
References
-
Ter Halle, A., et al. (2006). Photolysis of the herbicide sulcotrione: Formation of a major photoproduct and its toxicity evaluation.[1][5] Pest Management Science, 65(1). (Identifies the cyclization/chromone pathway).
-
Chaabane, H., et al. (2007). Behaviour of sulcotrione and mesotrione in two soils.[2] Pest Management Science. (Discusses CMBA and CHD hydrolysis products).[2]
-
University of Hertfordshire. (2024). PPDB: Pesticide Properties DataBase - Sulcotrione. (Data on pKa and DT50 values).
Sources
- 1. Photodegradation product of sulcotrione and the physiological response of maize (Zea mays) and white mustard (Sinapis alba) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behaviour of sulcotrione and mesotrione in two soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. chemreg.net [chemreg.net]
- 5. Photolysis of the herbicide sulcotrione: formation of a major photoproduct and its toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming sulcotrione resistance in weed populations
<Technical Support Center: Overcoming Sulcotrione Resistance in Weed Populations
Welcome to the technical support center for researchers, scientists, and professionals engaged in the critical work of understanding and overcoming sulcotrione resistance. Sulcotrione is a triketone herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2][3] This inhibition disrupts the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinones and tocopherols.[4][5] The downstream effect is the depletion of carotenoids, which protect chlorophyll from photodegradation, leading to the characteristic bleaching symptoms in susceptible plants.[6][7]
The emergence of resistant weed populations threatens the efficacy of this important herbicide class.[8] This guide is designed to provide you with the foundational knowledge, troubleshooting strategies, and validated experimental protocols necessary to dissect resistance mechanisms and develop novel countermeasures.
Part 1: Troubleshooting Guide for Resistance Studies
This section addresses common issues encountered during sulcotrione resistance research in a practical question-and-answer format.
Q1: My whole-plant dose-response assay yields inconsistent results (high variability) between replicates. What are the likely causes?
A1: High variability often points to inconsistencies in experimental conditions rather than a complex biological phenomenon. Consider these factors:
-
Plant Growth Stage: Uniformity is critical. Herbicide application must occur at the exact same growth stage (e.g., four-leaf stage) for all plants, including susceptible (S) and resistant (R) controls. Younger plants are generally more susceptible.
-
Environmental Conditions: Fluctuations in light, temperature, and humidity in the greenhouse post-treatment can significantly alter herbicide activity.[8] Ensure consistent conditions for all experimental runs.[9]
-
Application Technique: Uneven spray coverage is a primary culprit. Calibrate your sprayer to deliver a consistent volume and ensure nozzles provide a uniform mist. Avoid both excessive drenching and sparse application.[10]
-
Genetic Heterogeneity: If you are using seed collected from a field, the population may not be uniformly resistant. Consider single-seed descent purification for several generations to create more homozygous lines for consistent testing.
Q2: I've identified a highly resistant weed population in my dose-response assay, but sequencing of the HPPD gene reveals no known resistance-conferring mutations. What's the next logical step?
A2: This is a classic indicator of non-target-site resistance (NTSR), which is the most common mechanism of resistance to HPPD inhibitors.[11][12][13] NTSR is typically driven by enhanced herbicide metabolism.[14][15][16]
-
Primary Suspects - P450s and GSTs: The two main enzyme families implicated in the detoxification of herbicides are cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[13][17][18] P450s often hydroxylate the herbicide, while GSTs conjugate it with glutathione, rendering it non-toxic and sequestering it in the vacuole.[19][20][21]
-
Next Steps:
-
Metabolite Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to compare the rate of sulcotrione metabolism in the R and S biotypes. A faster depletion of the parent compound and appearance of metabolites in the R biotype is strong evidence for metabolic resistance.
-
Transcriptomics (RNA-Seq): Perform a comparative RNA-Seq analysis on R and S plants, both with and without sulcotrione treatment. Look for the upregulation of specific P450 or GST genes in the R biotype.[13][22] This can identify candidate genes for further functional validation.
-
Enzyme Inhibitor Assays: Pre-treat plants with known inhibitors of P450s (e.g., malathion) or GSTs (e.g., 4-chloro-7-nitrobenzoxadiazole) before sulcotrione application. A reversal of resistance (i.e., the R plants become susceptible) strongly implicates the targeted enzyme family.
-
Q3: My in vitro HPPD enzyme activity assay shows no difference in sulcotrione inhibition between extracts from my R and S biotypes. Does this rule out target-site resistance (TSR)?
A3: Not necessarily, although it makes it less likely.
-
Subtle Kinetic Changes: A mutation might not cause a dramatic shift in the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) but could alter the enzyme's binding kinetics in a way that is not captured by a simple endpoint assay.
-
Gene Expression/Copy Number: While not a change in the protein itself, increased expression or copy number of the HPPD gene can lead to resistance by producing more target enzyme than the herbicide can effectively inhibit. This would not be detected in a standard activity assay where protein concentrations are normalized. You must use quantitative PCR (qPCR) to assess HPPD gene expression and copy number variation.
-
Assay Conditions: Ensure your assay is optimized. Check the pH, cofactor (Fe(II), ascorbate) concentrations, and substrate (HPPA) levels.[23] Suboptimal conditions can mask true differences in inhibition.
Part 2: Scientific FAQs
Q1: What is the precise biochemical cascade initiated by sulcotrione?
A1: Sulcotrione competitively inhibits the HPPD enzyme, which catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA) in the tyrosine degradation pathway.[4][5][24] This blockage has two major consequences:
-
Plastoquinone Depletion: HGA is a precursor for the synthesis of plastoquinone, an essential cofactor for the phytoene desaturase enzyme in the carotenoid biosynthesis pathway.[5][7]
-
Carotenoid Loss: Without plastoquinone, carotenoid synthesis halts. Carotenoids protect chlorophyll from photo-oxidation by dissipating excess light energy. Their absence leads to rapid chlorophyll destruction by sunlight, causing the characteristic white or bleached phenotype.[6]
Caption: Primary mechanisms of weed resistance to sulcotrione.
Part 3: Key Experimental Protocols
This section provides validated, step-by-step protocols for fundamental resistance-characterization experiments.
Protocol 1: Whole-Plant Dose-Response Assay
Objective: To quantify the level of resistance in a putative resistant (R) weed population compared to a known susceptible (S) population.
Materials:
-
Seeds from R and S populations.
-
Pots (e.g., 10 cm diameter) with standard potting mix.
-
Controlled environment greenhouse or growth chamber.
-
Analytical grade sulcotrione and appropriate formulation blanks.
-
Cabinet track sprayer calibrated to deliver 200 L/ha.
-
Balance, deionized water, appropriate adjuvants (as per herbicide label).
Methodology:
-
Plant Preparation: Germinate seeds and transplant uniform seedlings (one per pot) at the cotyledon stage. Grow plants until they reach the 3-4 true leaf stage. [10]Use a minimum of 5-10 replicate pots per dose for each population.
-
Herbicide Preparation: Prepare a stock solution of sulcotrione. Perform a logarithmic serial dilution to create a range of 8 doses. The dose range should bracket the expected effective dose (ED50) for both S and R populations, typically from 0 (control) to 8x or more of the recommended field rate. [25]3. Application: Place pots in the cabinet sprayer. Apply the prepared herbicide solutions evenly. [9]Include an untreated control (sprayed with water and adjuvant only) for both populations.
-
Incubation: Randomize the pots in the greenhouse and grow for 21-28 days under controlled conditions (e.g., 16:8 light:dark cycle, 25°C/18°C day/night).
-
Assessment: Assess plant survival. For surviving plants, harvest the above-ground biomass and record the fresh weight. Dry the biomass at 60°C for 72 hours and record the dry weight.
-
Data Analysis: Calculate the percent biomass reduction relative to the untreated control for each dose. Use a statistical software package (e.g., R with the 'drc' package) to fit the data to a log-logistic dose-response curve.
-
Y = c + (d - c) / (1 + exp(b(log(x) - log(e))))
-
From this model, determine the ED50 (dose causing 50% reduction in biomass).
-
-
Calculate Resistance Index (RI):
-
RI = ED50 (Resistant Population) / ED50 (Susceptible Population)
-
Data Presentation Example:
| Population | ED50 (g a.i./ha) | 95% Confidence Interval | Resistance Index (RI) |
| Susceptible (S) | 35.5 | (30.1 - 41.9) | 1.0 (Reference) |
| Resistant (R) | 410.2 | (375.8 - 447.8) | 11.6 |
Protocol 2: In Vitro HPPD Enzyme Activity Assay
Objective: To determine if sulcotrione resistance is due to a less sensitive HPPD enzyme (target-site resistance).
Materials:
-
Fresh leaf tissue (2-5 g) from young R and S plants.
-
Extraction Buffer: (e.g., 100 mM HEPES pH 7.5, 2 mM sodium ascorbate, 10% v/v glycerol, 1% w/v PVP).
-
Assay Buffer: (e.g., 20 mM HEPES pH 7.0, 0.1 mM FeSO4, 2 mM sodium ascorbate). [23]* Substrate: 4-hydroxyphenylpyruvic acid (HPPA).
-
Coupling Enzyme: Homogentisate 1,2-dioxygenase (HGD). [23]* Sulcotrione stock solution in DMSO.
-
UV/Vis spectrophotometer.
Methodology:
-
Enzyme Extraction: Homogenize leaf tissue in ice-cold extraction buffer. Centrifuge at high speed (e.g., 15,000 x g) for 20 min at 4°C. Collect the supernatant containing the crude enzyme extract. Determine the total protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a cuvette, combine the assay buffer, a sufficient amount of the coupling enzyme HGD, and the crude enzyme extract (normalized by total protein content).
-
Inhibition: For inhibition assays, add varying concentrations of sulcotrione (dissolved in DMSO, ensure final DMSO concentration is <1%) and incubate for 5-10 minutes.
-
Reaction Initiation: Start the reaction by adding the substrate, HPPA.
-
Measurement: The HGD enzyme cleaves the HGA produced by HPPD, resulting in the formation of maleylacetoacetate, which can be monitored by the increase in absorbance at 318-320 nm. [23]6. Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance increase. Plot the percent inhibition against the logarithm of the sulcotrione concentration. Fit the data to a dose-response curve to determine the IC50 value (inhibitor concentration causing 50% inhibition).
-
Interpretation: Compare the IC50 values for the R and S populations. A significantly higher IC50 for the R population indicates a less sensitive target enzyme, confirming target-site resistance.
Caption: Experimental workflow for the in vitro HPPD enzyme assay.
References
-
The role of plant glutathione S-transferases in herbicide metabolism. Illinois Experts. Available at: [Link]
-
Effective Sulcotrione Herbicide: Controlling Weeds in Corn and Sugar Cane. Hebei Bestar Bio-Technology Co., Ltd. Available at: [Link]
-
Plant glutathione S-transferases and herbicide detoxification. PubMed. Available at: [Link]
-
Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects. PubMed. Available at: [Link]
-
Target‐site‐mutations improve plant resistance to HPPD‐inhibitors. ResearchGate. Available at: [Link]
-
Unraveling the Role of P450 Reductase in Herbicide Metabolic Resistance Mechanism. bioRxiv. Available at: [Link]
-
Glutathione S-Transferase's Role in Herbicide Metabolism: Crops Vs. Weeds. Ingenta Connect. Available at: [Link]
-
Cytochrome P450‐mediated herbicide metabolism in plants: current understanding and prospects. ResearchGate. Available at: [Link]
-
Metabolism of herbicides by cytochrome P450 in corn. PubMed. Available at: [Link]
-
Identifying resistant mutations in the herbicide target site of the plant 4‐hydroxyphenylpyruvate dioxygenase. National Institutes of Health (NIH). Available at: [Link]
-
Identifying resistant mutations in the herbicide target site of the plant 4‐hydroxyphenylpyruvate dioxygenase. ResearchGate. Available at: [Link]
-
First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione. National Institutes of Health (NIH). Available at: [Link]
-
Known and potential benefits of applying herbicides with glutathione S-transferase inhibitors and inducers—a review. Cambridge University Press. Available at: [Link]
-
Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize. ACS Publications. Available at: [Link]
-
Plant Glutathione S-Transferases and Herbicide Detoxification. Ovid. Available at: [Link]
-
Group 27 - HPPD-inhibitor Resistance. Herbicide Resistance Action Committee. Available at: [Link]
-
First Report on Resistance to HPPD Herbicides Mediated by Nontarget-Site Mechanisms in the Grass Leptochloa chinensis. PubMed. Available at: [Link]
-
Using RNA-seq to characterize responses to 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicide resistance in waterhemp (Amaranthus tuberculatus). USDA ARS. Available at: [Link]
-
4-Hydroxyphenylpyruvate dioxygenase inhibitor. Wikipedia. Available at: [Link]
-
SULCOTRIONE 250 SC WEB LABEL. Harvest Chemicals. Available at: [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. National Institutes of Health (NIH). Available at: [Link]
-
Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. National Institutes of Health (NIH). Available at: [Link]
-
Sulcotrione (Ref: SC 0051). AERU, University of Hertfordshire. Available at: [Link]
-
European Guidelines to conduct herbicide resistance tests. Eurasian Weed Science Society. Available at: [Link]
-
Detecting herbicide resistance. Agriculture and Horticulture Development Board. Available at: [Link]
-
4-Hydroxyphenylpyruvate dioxygenase. PubMed. Available at: [Link]
-
Herbicide Sulcotrione. ResearchGate. Available at: [Link]
-
The HPPD inhibitors sulcotrione and mesotrione. ResearchGate. Available at: [Link]
-
Directed Evolution Identifies Herbicide-Resistant Variants of 4-Hydroxyphenylpyruvate Dioxygenase. Texas Tech University. Available at: [Link]
-
Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations. PubMed. Available at: [Link]
-
Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology. PubMed. Available at: [Link]
-
Conversion of HPP to homogentisate, catalyzed by HPPD enzyme (depicted on green elipse) at the tyrosine pathway. ResearchGate. Available at: [Link]
-
Herbicides and their doses used in whole-plant dose-response assays. ResearchGate. Available at: [Link]
-
HPPD Activity Assay: Measuring Homogentisate 1,2-dioxygenase in Bacterial Fractions. Docsity. Available at: [Link]
-
4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology. Available at: [Link]
-
Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production. National Institutes of Health (NIH). Available at: [Link]
-
Metabolic resistance: A pressing threat requiring immediate action. K-State Agronomy eUpdates. Available at: [Link]
-
Meet Metabolic Resistance. Successful Farming. Available at: [Link]
-
Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. National Institutes of Health (NIH). Available at: [Link]
-
Proposed biodegradative pathways of sulcotrione described (A) at neutral and basic pH in soils. ResearchGate. Available at: [Link]
-
Metabolic Herbicide Resistance. University of Missouri. Available at: [Link]
-
Mechanism of Antagonism of Mesotrione on Sulfonylurea Herbicides. Weed Science Society of America. Available at: [Link]
-
hppD - 4-hydroxyphenylpyruvate dioxygenase. UniProt. Available at: [Link]
-
Horseradish Peroxidase Enzyme Activity Assay Procedure. EY Laboratories, Inc.. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Sulcotrione (Ref: SC 0051) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. HPPD Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 8. harvestchemicals.co.za [harvestchemicals.co.za]
- 9. hracglobal.com [hracglobal.com]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying resistant mutations in the herbicide target site of the plant 4‐hydroxyphenylpyruvate dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Group 27 - HPPD-inhibitor Resistance | Herbicide Resistance Action Committee [hracglobal.com]
- 13. First Report on Resistance to HPPD Herbicides Mediated by Nontarget-Site Mechanisms in the Grass Leptochloa chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agronomy eUpdate May 2nd, 2024 : Issue 1002 [eupdate.agronomy.ksu.edu]
- 16. Metabolic Herbicide Resistance – Integrated Pest and Crop Management – UW–Madison [ipcm.wisc.edu]
- 17. Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glutathione S-Transferase's Role in Herbicide Metabolism: Crops V...: Ingenta Connect [ingentaconnect.com]
- 19. experts.illinois.edu [experts.illinois.edu]
- 20. Plant glutathione S-transferases and herbicide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. Publication : USDA ARS [ars.usda.gov]
- 23. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. uniprot.org [uniprot.org]
- 25. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
Impact of soil pH on sulcotrione degradation and efficacy
Topic: Impact of Soil pH on Sulcotrione Degradation and Efficacy
Role: Senior Application Scientist Status: Active | Version: 2.4
Introduction: The pKa Pivot Point
Welcome to the technical support hub for HPPD-inhibitor herbicides. If you are observing inconsistent recovery rates, unexpected persistence, or variable weed control with Sulcotrione, the root cause is almost certainly pH-driven speciation .
Sulcotrione is a weak acid with a pKa of approximately 3.13 .[1] This low pKa is the single most critical variable in your experimental design. It means that in almost all agricultural soils (pH 5.0–8.0), Sulcotrione exists primarily in its anionic form. However, even minor shifts in acidity—particularly in the rhizosphere or during extraction—can drastically alter its behavior.
This guide addresses the three most common support tickets we receive regarding Sulcotrione: Adsorption Failures , Degradation Anomalies , and Efficacy Drop-offs .
Module 1: Adsorption & Mobility Troubleshooting
User Issue: "I am getting highly variable Kd (sorption coefficient) values across different soil samples, even with similar organic carbon content."
Diagnosis:
You are likely overlooking the pH-dependent ionization. Unlike non-ionic herbicides where Organic Carbon (
-
At pH < 3.13 (Acidic): Sulcotrione is neutral.[2] It binds tightly to soil organic matter and minerals via hydrophobic interactions and hydrogen bonding.
-
At pH > 3.13 (Neutral/Alkaline): Sulcotrione deprotonates to an anion. Since soil particles are also negatively charged, electrostatic repulsion occurs. Adsorption drops precipitously, and mobility increases.
Data Reference:
In regulatory studies,
The Mechanism of Action (Visualized)
Figure 1: The pH-driven speciation switch determining Sulcotrione mobility.
Module 2: Degradation Kinetics (DT50)
User Issue: "My degradation data contradicts standard models. The herbicide disappears faster in acidic soils where it should be adsorbed and protected."
Diagnosis: This is a common point of confusion. While adsorption usually protects molecules from microbial degradation, Sulcotrione is chemically unstable in acidic conditions.
-
Abiotic Instability: Low pH facilitates abiotic degradation (chemical hydrolysis and photolysis).
-
Persistence Inversion: Unlike many herbicides that persist longer in acid soils, Sulcotrione often persists longer in alkaline soils because the anionic form is chemically stable, even though it is mobile.
Comparative Degradation Data:
| Parameter | Acidic Condition (pH ~4) | Alkaline Condition (pH ~9) | Mechanism |
| Speciation | Neutral | Anionic | Ionization |
| DT50 (Half-life) | ~13 Days | ~41 Days | Abiotic Stability |
| Primary Pathway | Hydrolysis / Photolysis | Microbial (slower) | Degradation Route |
| Risk Profile | Rapid breakdown | Persistence + Leaching | Environmental Fate |
Note: Data derived from regulatory fate indices (PPDB) and specific hydrolysis studies (Chaabane et al., 2008).
Module 3: Efficacy & Bioavailability
User Issue: "We see poor weed control in the field despite high application rates, specifically in high pH soils."
Diagnosis: Efficacy failure in Sulcotrione is often a "Goldilocks" problem.
-
Scenario A: High pH (Leaching). In alkaline soils, the anionic repulsion causes the herbicide to move too quickly through the soil profile, bypassing the weed seed germination zone (top 0-5 cm).
-
Scenario B: Spray Tank pH. If you are not adjusting your spray tank water, alkaline water can reduce foliar uptake.
-
Solution: Use an adjuvant (methylated seed oil) and a pH adjuster to lower the spray solution to pH 4–5. This ensures the molecule is neutral upon contact with the leaf cuticle, maximizing penetration before soil interaction occurs.
Module 4: Experimental Protocols
Protocol A: Kd Determination (Batch Equilibrium)
Use this protocol to validate soil binding in your specific matrix.
Reagents:
-
0.01 M
solution (to simulate soil ionic strength). -
Analytical grade Sulcotrione.[3]
-
Soil samples (sieved 2mm).
Workflow:
-
Equilibration: Air-dry and sieve soil.
-
Ratio: Mix Soil:Solution at 1:5 ratio (e.g., 10g soil + 50mL
). -
Spiking: Add Sulcotrione at 5 concentrations (e.g., 0.1 to 10 mg/L).
-
Agitation: Shake for 24 hours at 20°C in dark (to prevent photolysis).
-
Separation: Centrifuge at 3000 rpm for 20 mins.
-
Analysis: Filter supernatant (0.45 µm PTFE) and analyze via HPLC-UV (285 nm).
Calculation:
Calculate
- = Concentration adsorbed (mg/kg)
- = Concentration in equilibrium solution (mg/L)
Protocol B: Visualizing the Pathway (Graphviz)
Figure 2: Step-by-step workflow for determining adsorption coefficients.
References
-
University of Hertfordshire. (2024). Sulcotrione: Environmental Fate and Behaviour.[3][4][5] PPDB: Pesticide Properties DataBase. Link
-
Chaabane, H., et al. (2008).[2] Influence of soil properties on the adsorption-desorption of sulcotrione and its hydrolysis metabolites on various soils.[3][4] Journal of Agricultural and Food Chemistry.[3] Link
-
Ter Halle, A., et al. (2006). Photolysis of the herbicide sulcotrione: formation of a major photoproduct and its toxicity evaluation.[5] Pest Management Science. Link
-
Sobiech, Ł., et al. (2020).[6] Effect of Adjuvants and pH Adjuster on the Efficacy of Sulcotrione Herbicide.[6][7][8] Agronomy.[6][9][10] Link
-
Calvet, R., et al. (2005).[2] Monitoring of Pesticides in the Soil and Water. Wiley Analytical Science. Link
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of soil properties on the adsorption-desorption of sulcotrione and its hydrolysis metabolites on various soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behaviour of sulcotrione and mesotrione in two soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photolysis of the herbicide sulcotrione: formation of a major photoproduct and its toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agvise.com [agvise.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Sulcotrione Off-Target Effects in Field Trials
Welcome to the technical support center for sulcotrione field research. This guide is designed for researchers, scientists, and professionals to provide in-depth, field-proven insights into mitigating off-target effects of sulcotrione. Our goal is to equip you with the knowledge to design robust experiments, troubleshoot common issues, and ensure the integrity of your trial data.
Frequently Asked Questions (FAQs)
Section 1: Understanding Sulcotrione's Mechanism and Environmental Fate
Q1: What is the precise mode of action for sulcotrione and how does it lead to plant injury?
A: Sulcotrione is a triketone herbicide belonging to the HRAC Group F2 (WSSA Group 28). Its primary mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1]
-
Mechanism of Action: HPPD is a key enzyme in the biochemical pathway that converts the amino acid tyrosine into plastoquinone and α-tocopherol. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a critical step in carotenoid biosynthesis.
-
Causality of Injury: By inhibiting HPPD, sulcotrione indirectly halts carotenoid production.[2] Carotenoids are vital pigments that protect chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by solar energy, leading to the characteristic "bleaching" or whitening of plant tissues, followed by necrosis and death.[3][4] In mature leaf tissues, sulcotrione can also inhibit photosynthetic electron transport.[2]
Caption: Sulcotrione inhibits the HPPD enzyme, blocking carotenoid synthesis.
Q2: What are the environmental fate characteristics of sulcotrione I should be aware of?
A: Understanding sulcotrione's behavior in soil and water is critical for predicting its potential for off-target movement and carryover to subsequent crops.
-
Soil Degradation: Sulcotrione is degraded in the soil by microbial activity. Its persistence can be variable. The field half-life (DT50) is relatively short, ranging from approximately 1 to 11 days, though laboratory studies show a wider range of 15 to 74 days. However, some studies have reported longer half-lives of 45 to 65 days, indicating that biotic and abiotic factors significantly influence degradation speed.[5]
-
Metabolites: Degradation can lead to the formation of metabolites such as 2-chloro-4-methylsulfonylbenzoic acid (CMBA), which may have its own persistence and mobility profile.[5]
-
Mobility: Sulcotrione is considered to have high to moderate mobility in soil, creating a potential for it to leach into groundwater or move with surface water runoff.[1] Its mobility and degradation are influenced by soil pH.[1][6]
Section 2: Proactive Field Trial Management
Q3: How do I optimize my spray application to prevent physical and vapor drift?
A: Off-target movement via drift is a primary cause of non-target plant injury.[7][8] A multi-faceted approach focusing on equipment, environmental monitoring, and formulation is essential.
Table 1: Key Parameters for Drift Reduction
| Parameter | Best Practice Recommendation | Rationale |
| Nozzles | Use air-induction (AI) or other low-drift nozzles. | Produces larger, heavier droplets that are less susceptible to wind.[9] |
| Pressure | Operate at the lower end of the nozzle's recommended pressure range (e.g., <30 psi for standard flat-fans). | Lower pressure increases droplet size, reducing the number of drift-prone fine droplets.[9] |
| Boom Height | Maintain the lowest possible boom height that still ensures uniform coverage. | Reduces the time droplets are suspended in the air and exposed to wind.[7][9] |
| Wind Speed | Do not spray in calm conditions (<3 mph) or high winds (>10 mph). Spray when wind is blowing away from sensitive areas. | Calm, stable air can lead to inversion layers that trap fine droplets and allow them to move long distances. High winds directly cause drift.[7] |
| Temperature & Humidity | Avoid spraying during hot, dry conditions (e.g., temperatures >85°F and relative humidity <40%). | High temperatures and low humidity increase the evaporation of spray droplets, making them smaller and more susceptible to drift (vapor drift).[9] |
| Ground Speed | Reduce sprayer speed. | Slower speeds reduce turbulence and shear forces that can create fine droplets.[7] |
| Buffer Zones | Establish a no-spray buffer zone adjacent to sensitive non-target crops or habitats. | Provides a physical distance to mitigate the effects of any remaining drift.[9] |
Q4: Can I manipulate the spray solution to improve sulcotrione's performance and potentially reduce off-target risks?
A: Yes, the composition of your spray solution, specifically the use of adjuvants and the adjustment of pH, can significantly impact sulcotrione's efficacy. Improving efficacy can allow for the use of reduced application rates, which inherently lowers the risk of off-target injury.
-
Adjuvants: Adjuvants modify the physical properties of the spray solution to improve coverage and plant uptake.[10] For sulcotrione, methylated seed oils (MSO) have been shown to be particularly effective.[10][11][12] Non-ionic surfactants (NIS) can also improve performance compared to using no adjuvant.[10][11]
-
pH Adjustment: Sulcotrione's activity is influenced by the pH of the spray liquid. Studies have demonstrated that lowering the pH of the spray solution to acidic levels (e.g., pH 4 with citric acid) can significantly enhance its herbicidal activity.[11][12]
Table 2: Effect of Adjuvants and pH on Sulcotrione Efficacy on Barnyardgrass [11]
| Treatment (Reduced Dose) | pH | Adjuvant | Efficacy (% Fresh Weight Reduction) |
| Sulcotrione Only | Neutral | None | 78% |
| Sulcotrione + Adjuvant | Neutral | MSO | 86% |
| Sulcotrione + Adjuvant | Neutral | NIS | 80-82% |
| Sulcotrione + pH Adjuster | Acidic (Citric) | None | 83% |
| Sulcotrione + pH + Adjuvant | Acidic (Citric) | MSO | 95% |
Self-Validating Insight: The data clearly shows that combining an MSO adjuvant with an acidic spray solution can elevate the efficacy of a reduced dose of sulcotrione to a level equivalent to or greater than the full dose applied under neutral conditions without an adjuvant.[11][12] This provides a scientifically-backed strategy to reduce the total amount of active ingredient applied per unit area.
Q5: What are the crop rotation restrictions I must follow after applying sulcotrione?
A: Due to its soil residual activity, sulcotrione can affect subsequent sensitive crops. Adhering to labeled rotational intervals is a legal requirement and crucial for preventing crop injury.[13][14] While specific labels should always be consulted, general guidelines for HPPD inhibitors are available. Forage and cover crops intended for feed must also follow these restrictions.[14]
-
General Concerns: HPPD inhibitors like sulcotrione can be problematic for subsequent legume and mustard crops.[15]
-
Factors Affecting Carryover: The risk of carryover injury is influenced by soil type, organic matter, pH, rainfall, and temperature following application. Drier conditions can slow herbicide degradation and increase carryover potential.[13]
-
Always consult the specific product label for legally mandated rotational intervals. A field bioassay is the most definitive way to ensure a field is safe for a sensitive rotational crop.
Section 3: Troubleshooting and Diagnostic Protocols
Q6: I am observing bleaching symptoms on a non-target crop. How do I confirm if it is sulcotrione injury?
A: A systematic investigation is required to differentiate herbicide injury from other stressors like nutrient deficiencies, diseases, or insect damage.
Sources
- 1. Sulcotrione (Ref: SC 0051) [sitem.herts.ac.uk]
- 2. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 3. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 5. Behaviour of sulcotrione and mesotrione in two soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 303-Minimizing Off-Target Deposition of Pesticide Applications - Cooperative Extension: Maine Wild Blueberries - University of Maine Cooperative Extension [extension.umaine.edu]
- 8. PI232/PI232: Managing Pesticide Drift [ask.ifas.ufl.edu]
- 9. herbicidestewardship.tennessee.edu [herbicidestewardship.tennessee.edu]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Adjuvants and pH Adjuster on the Efficacy of Sulcotrione Herbicide [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. cropsandsoils.extension.wisc.edu [cropsandsoils.extension.wisc.edu]
- 14. midwestcovercrops.org [midwestcovercrops.org]
- 15. kingsagriseeds.com [kingsagriseeds.com]
Troubleshooting sulcotrione variability in experimental results
Initiating Data Collection
I've initiated comprehensive Google searches, focusing on sulcotrione's mechanism of action, experimental applications, and performance variability. The goal is to build a robust knowledge base from authoritative sources. I'm focusing on structuring the information gleaned into a cohesive and useful framework.
Structuring the Support Guide
I'm now structuring the gathered information into a question-and-answer format for a technical support guide. I will create sections for issues like inconsistent herbicidal activity and stability concerns. My next steps are to synthesize expert-level answers that explain scientific principles and offer practical troubleshooting protocols, including quantitative data and diagrams. I'll utilize DOT language to illustrate concepts and back up all information with linked citations.
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Sulcotrione degradation under different light and temperature conditions
Topic: Sulcotrione degradation under different light and temperature conditions
Introduction: The Stability Paradox
Welcome to the Technical Support Hub. If you are working with Sulcotrione (2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione), you are likely encountering inconsistent recovery rates or "ghost peaks" in your chromatograms.
The Core Issue: Sulcotrione is a triketone herbicide that exhibits a "Dr. Jekyll and Mr. Hyde" stability profile. It is relatively stable in solid form but becomes highly reactive in aqueous solution, specifically driven by two distinct forces:
-
Photolysis (Light-driven): Rapid, forming a cyclized xanthone derivative (CP/XDD).
-
Hydrolysis (pH/Temp-driven): Slower, cleavage-based, forming CMBA and CHD.
This guide replaces standard operating procedures with a diagnostic troubleshooting approach . We address the why behind the degradation to help you control it.
Module 1: Photolytic Instability (The Primary Failure Mode)
Status: Critical Mechanism: Intramolecular Cyclization vs. Cleavage
The Problem:
"My Sulcotrione standard degraded by 50% in 4 hours while sitting on the autosampler."
The Science:
Sulcotrione contains a triketone bridge that absorbs strongly in the UV region (absorption max ~284 nm). Upon excitation, it does not primarily hydrolyze; instead, it undergoes an intramolecular reaction eliminating HCl to form a xanthene derivative (CP). This reaction is fast (half-life
Troubleshooting Protocol 1.1: Light Source Calibration
| Variable | Recommendation | Technical Rationale |
| Light Spectrum | Strictly >400 nm (Amber Glass) | Sulcotrione quantum yield is high in UV-B/UV-A. Standard lab fluorescent lights emit enough UV to trigger degradation. |
| Reaction Vessel | Quartz vs. Borosilicate | Use Borosilicate or Amber glass for stock solutions. Use Quartz only if you are intentionally studying photolysis kinetics. |
| Quenching | Acidification (pH < 2) | Lowering pH protonates the molecule, altering its absorption cross-section and slowing photolysis rates relative to the enolate form. |
Diagnostic Workflow: Is it Light or Heat?
If you are unsure if your loss is due to light or heat, run this differential test:
-
Prepare three aliquots of 10 µM Sulcotrione in pH 7 buffer.
-
Condition A: Transparent vial, Benchtop (Light + Ambient Temp).
-
Condition B: Amber vial/Foil-wrapped, Benchtop (Dark + Ambient Temp).
-
Condition C: Transparent vial, 4°C Fridge (Dark + Cold).
-
Analyze via HPLC after 6 hours.
-
Result: If A is degraded but B and C are stable, your issue is Photolysis .
-
Result: If A and B are degraded but C is stable, your issue is Thermal Hydrolysis .
Visualization: Photolysis Pathway
Figure 1: The dominant photolytic pathway leads to the cyclized product (CP), distinct from the hydrolytic pathway.
Module 2: Thermal & Hydrolytic Variables
Status: Moderate Mechanism: Nucleophilic attack on the carbonyl bridge.
The Problem:
"I am detecting CMBA (2-chloro-4-mesylbenzoic acid) in my dark controls."
The Science:
Unlike photolysis, hydrolysis cleaves the molecule into two distinct parts: CMBA and 1,3-cyclohexanedione (CHD). This process follows Arrhenius kinetics (rate increases with temperature) and is pH-dependent. Sulcotrione is a weak acid (
Troubleshooting Protocol 2.1: pH & Temperature Control
Q: Which pH is safest for storage? A: Acidic (pH 3-4). At neutral/basic pH (pH > 7), Sulcotrione exists as an enolate ion. While this increases solubility, it can make the carbonyl carbon more susceptible to nucleophilic attack over long durations. However, extreme acid (pH < 1) can also catalyze hydrolysis. A buffer at pH 3.5-4.0 at 4°C is the "Goldilocks" zone for stability.
Q: How does temperature affect the half-life? Refer to the kinetic data summary below (Approximate values based on literature consensus):
| Condition | Half-Life ( | Dominant Product |
| 25°C, pH 7, Light (UV-B) | ~3 - 6 Hours | CP (XDD) |
| 25°C, pH 7, Dark | ~45 - 60 Days | CMBA + CHD |
| 60°C, pH 9, Dark | ~4 - 10 Hours | CMBA + CHD |
Note: Thermal degradation is significantly slower than photolysis unless you are performing accelerated stability testing >50°C.
Module 3: Analytical Method Troubleshooting
Status: High (Data Integrity) Issue: "I see peak tailing and unknown intermediates."
Analytical Checklist:
-
Ghost Peak Identification:
-
Retention Time (RT): The CP (photoproduct) is less polar than the parent (due to cyclization masking the polar groups) and often elutes after Sulcotrione in Reverse Phase (C18) systems.
-
CMBA: This is more polar and usually elutes before Sulcotrione.
-
CHD: Highly polar, often elutes in the solvent front (void volume) and is easily missed.
-
-
Sample Preparation:
-
Do not filter samples through Nylon filters if you suspect degradation; Nylon can bind polar degradation products. Use PTFE or Regenerated Cellulose .
-
Injection Solvent: Match the initial mobile phase. Dissolving in 100% Acetonitrile can cause peak distortion for the early eluting CMBA.
-
Experimental Workflow: Validated Stability Assay
Figure 2: Standardized workflow for distinguishing photolytic vs. hydrolytic degradation.
FAQ: Frequently Asked Questions
Q1: Can I use plastic tubes for Sulcotrione photolysis experiments? A: Generally, no . Common plastics (polystyrene) absorb UV light, acting as a filter and skewing your kinetics data. Furthermore, hydrophobic degradation products (like CP) may adsorb to the plastic walls. Use Quartz for kinetics or Class A Borosilicate glass for general handling.
Q2: I am seeing a mass shift of -36 Da in my LC-MS spectrum. What is this?
A: This corresponds to the loss of HCl (
Q3: Is the degradation reversible? A: No. Both the photocyclization (forming the xanthone ring) and the hydrolytic cleavage (breaking the bridge) are irreversible chemical changes. You cannot "salvage" the sample by adjusting pH back to neutral.
Q4: Why does the literature disagree on whether CMBA or CP is the major product? A: Older literature often used different light sources (e.g., mercury lamps vs. xenon arc) or failed to separate thermal effects from light effects. Modern consensus (e.g., ter Halle et al.) confirms that under direct UV irradiation, CP is the major product, while CMBA dominates in dark/soil hydrolysis or indirect photolysis involving nitrate sensitizers.
References
-
Chaabane, H. et al. (2007). Photodegradation of sulcotrione in various aquatic environments and toxicity of its photoproducts for some marine micro-organisms. Water Research, 41(2), 409-418.
-
ter Halle, A. et al. (2009).[2][3] Photolysis of the herbicide sulcotrione: Formation of a major photoproduct and its toxicity evaluation.[1][2][4][5] Pest Management Science, 65(1), 14-18.[2]
-
Dumas, E. et al. (2017).[6][7] Fate and ecotoxicological impact of new generation herbicides from the triketone family: An overview to assess the environmental risks. Journal of Hazardous Materials, 325, 136-156.
-
Jović, M. et al. (2013).[7][8] Degradation of triketone herbicides, mesotrione and sulcotrione, using advanced oxidation processes.[8] Journal of Hazardous Materials, 260, 1092-1099.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photolysis of the herbicide sulcotrione: formation of a major photoproduct and its toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of triketone herbicides, mesotrione and sulcotrione, using advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving sulcotrione's rainfastness in agricultural applications
Case ID: SUL-RF-2024 Subject: Enhancing Rainfastness and Cuticular Uptake of Sulcotrione in Post-Emergence Applications Status: Active Guide[1]
Executive Summary
Sulcotrione (2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione) is a systemic HPPD inhibitor.[1] Its efficacy is frequently compromised by rainfall occurring within 1–6 hours of application.[1] This susceptibility stems from its physicochemical nature as a weak acid (pKa ~3.13), leading to rapid ionization at physiological pH, which hampers cuticular penetration.[1]
This guide provides a technical framework for researchers to manipulate the thermodynamic and kinetic barriers of sulcotrione uptake, thereby improving its rainfastness.[1]
Module 1: The Physicochemical Barrier (Formulation Logic)
To solve rainfastness, you must first solve uptake velocity .[1] Rainfastness is essentially a race between the drying time/uptake rate and the onset of precipitation.
The Ionization Dilemma
Sulcotrione exists in equilibrium between its molecular (neutral) and anionic forms.[1]
-
Neutral Form: Lipophilic, penetrates the waxy cuticle efficiently.[1]
-
Anionic Form: Hydrophilic, repelled by the negatively charged cuticle, prone to wash-off.[1]
Key Data Points:
| Property | Value | Implication for Rainfastness |
| pKa | 3.13 | At pH 7, >99.9% of molecules are ionized (anionic).[1] Poor penetration.[1][2] |
| LogP (pH 5) | ~1.5 | Moderate lipophilicity; good for cuticle transport if neutral.[1] |
| LogP (pH 7) | -1.7 | Hydrophilic; stays in the water droplet, washes off easily.[1] |
| Solubility | 165 mg/L (25°C) | Low solubility risks crystallization on the leaf surface if drying is too fast.[1] |
Strategic Intervention: pH Manipulation
Recommendation: Buffer the spray solution to pH 4.0 – 5.0 .
-
Mechanism:[1][3][4][5] Lowering pH pushes the equilibrium toward the protonated (neutral) species, significantly increasing the diffusion coefficient across the lipophilic cuticle.
-
Warning: Do not drop below pH 3.5, as solubility decreases drastically, leading to crystal formation (which cannot be absorbed).[1]
Module 2: Adjuvant Selection & Mechanism
Simple surfactants (NIS) reduce surface tension but often fail to drive the molecule into the leaf fast enough to beat the rain. You require a penetrant or a humectant strategy.
Recommended Adjuvant Classes[1][6]
-
Methylated Seed Oils (MSO):
-
Organosilicones:
Visualization: The Uptake Pathway
The following diagram illustrates the kinetic bottlenecks where rainfastness fails and where adjuvants intervene.
Caption: Kinetic pathway of sulcotrione. Red dashed line indicates the failure mode (wash-off) due to slow diffusion of the ionic form.[1] Green lines indicate accelerated pathways via adjuvants.[1]
Module 3: Validation Protocol (Rainfall Simulation)
To validate your formulation improvements, you must run a controlled "wash-off" experiment.[1] Field rain is unpredictable; use a laboratory rain simulator.
Experimental Setup
-
Equipment: Programmable Rainfall Simulator (e.g., oscillating nozzle type).
-
Nozzle: FullJet 1/2HH-30WSQ (or equivalent) to simulate kinetic energy of natural rain.
-
Rain Intensity: 20 mm/h (Heavy rain simulation).[1]
Step-by-Step Protocol
-
Plant Preparation: Grow Amaranthus retroflexus (sensitive indicator) to 4-leaf stage.
-
Treatment Application:
-
Drying Intervals (The Variable):
-
Rain Simulation: Subject Groups A, B, and C to 10mm of simulated rain at the designated times.
-
Assessment:
-
Return plants to greenhouse.
-
Evaluate visual biomass reduction (%) at 14 and 21 days after treatment (DAT).
-
Workflow Diagram
Caption: Experimental workflow for determining the Rain-Free Period (RFP). The critical variable is the time interval between application and the simulated rain event.[8]
Troubleshooting & FAQs
Q: I see white crystal deposits on the leaves after drying, and efficacy is low. Why? A: You likely lowered the pH too much or used a solvent that evaporates too quickly.
-
Diagnosis: Sulcotrione solubility drops at low pH.[1] If the droplet dries before penetration, the active ingredient crystallizes on the surface. Crystalline herbicide cannot penetrate the cuticle.
-
Fix: Increase pH slightly (to 4.5-5.0) or add a humectant (e.g., glycerol or specific surfactant blends) to keep the deposit in a semi-liquid/amorphous state longer.[1]
Q: My "Rainfastness" improved, but overall weed control dropped. How is that possible? A: This is often due to "antagonism" from the adjuvant or pH adjuster.
-
Scenario: High concentrations of MSO can sometimes burn the leaf tissue (phytotoxicity) so rapidly that the leaf cells die before they can translocate the systemic herbicide to the growing point.
-
Fix: Titrate the adjuvant rate down (e.g., from 1.0% v/v to 0.5% v/v).
Q: Why does Ammonium Sulfate (AMS) not fix the rainfastness issue? A: AMS is primarily a water conditioner used to bind hard water cations (Ca2+, Mg2+) that antagonize weak acids.[1] While it helps preventing deactivation in the tank, it does not significantly increase the speed of cuticular penetration like an MSO or Organosilicone does. It should be a tank-mix partner, not the sole solution for rainfastness.[1]
References
-
Sobiech, Ł., et al. (2020). "Effect of Adjuvants and pH Adjuster on the Efficacy of Sulcotrione Herbicide."[1][9] Agronomy, 10(4), 530.[1][4][9] Link[1]
-
Herts PPDB. "Sulcotrione: Pesticide Properties DataBase."[1] University of Hertfordshire.[1] Link
-
Gauvrit, C., & Cabanne, F. (1993). "Oils for weed control: uses and mode of action."[1] Pesticide Science, 37(2), 147-153.[1] (Foundational text on MSO mechanisms).
-
Bunting, J. A., et al. (2004). "Corn Tolerance as Affected by the Timing of Foramsulfuron Applications."[1] Weed Technology.[1][6] (Cited for general rainfastness protocols in HPPD/ALS chemistries).[1]
-
HRAC Global. "HPPD Inhibitors: Mode of Action and Resistance Management." Link
Sources
- 1. preprints.org [preprints.org]
- 2. accustandard.com [accustandard.com]
- 3. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpds.co.in [jpds.co.in]
- 7. Frontiers | Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment [frontiersin.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Sulcotrione Bioavailability Optimization
Product Category: HPPD Inhibitors / Triketone Herbicides
Support Level: Tier 3 (Method Development & In Vivo Optimization)
Introduction: The Chemical Challenge
Welcome to the technical support hub for Sulcotrione (2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione). If you are observing high inter-subject variability or low systemic exposure (
Sulcotrione is a lipophilic weak acid (pKa
-
In the Stomach (pH 1–2): It is un-ionized and lipophilic, favoring membrane permeability but suffering from poor aqueous solubility (risk of precipitation).
-
In the Intestine/Blood (pH > 6): It becomes ionized, increasing solubility but potentially limiting passive membrane transport unless specific transporters are engaged.
This guide addresses these specific failure points.
Module 1: Formulation & Vehicle Selection
FAQ: Why is my aqueous suspension showing inconsistent absorption?
Diagnosis: Crystal Ostwald ripening or gastric precipitation. In simple aqueous vehicles (e.g., 0.5% Methylcellulose), Sulcotrione may dissolve partially in the formulation but precipitate upon contact with low gastric pH, leading to erratic absorption dependent on gastric emptying rates.
Troubleshooting Protocol: Switch to a Lipid-Based Delivery System or a Buffered Solution depending on your dose requirement.
Comparative Vehicle Performance Table
| Vehicle Type | Recommended Composition | Mechanism of Action | Suitability |
| Lipid Solution | Corn Oil (100%) | Maintains compound in solubilized state; triggers bile release to aid absorption. | High (Preferred for Tox studies) |
| Buffered Aqueous | 0.1M NaHCO₃ (pH 8.0) | Forms the sodium salt (highly soluble); rapid transit to intestine. | Medium (Risk of stomach precipitation) |
| Suspension | 1% CMC + 0.1% Tween 80 | Increases wettability; relies on particle dissolution rate. | Low (High variability) |
Step-by-Step Protocol: Preparation of Stable Corn Oil Formulation
Use this protocol to ensure homogeneity and prevent settling.
-
Micronization: Grind Sulcotrione technical grade to a particle size of
using a mortar/pestle or ball mill. -
Wetting: Weigh the required amount of Sulcotrione into a glass vial. Add a minimal volume of acetone (solvent carrier) to dissolve the crystals completely.
-
Incorporation: Add the required volume of Corn Oil.
-
Evaporation: Place the vial under a nitrogen stream or in a vacuum oven at 40°C to remove the acetone completely. Crucial: Residual acetone invalidates tox results.
-
Validation: Vortex for 2 minutes. The result should be a clear, yellow oily solution (not a suspension) if the concentration is below the saturation limit (~50 mg/mL).
Module 2: Biological Factors & Administration
FAQ: The is delayed in my rat study. Is this a formulation error?
Diagnosis: Likely a Gastric Emptying issue, not a formulation error. Sulcotrione is an HPPD inhibitor. Because it is a weak acid, it is primarily absorbed in the stomach (where it is un-ionized) and the upper duodenum. If administered with food, the pH of the stomach rises, and gastric emptying slows, altering the ionization state and absorption window.
Scientific Logic:
-
Fasted State: Low pH
Un-ionized Sulcotrione Rapid gastric absorption. -
Fed State: Higher pH
Ionized Sulcotrione Slower absorption, dependent on transit to the intestine.
Visual Workflow: ADME Pathway & Logic
Figure 1: Disposition pathway of Sulcotrione. Note the critical absorption window in the stomach due to pKa characteristics.
Module 3: Troubleshooting Bioanalysis (PK Measurement)
FAQ: My plasma recovery is low, even after high dosing.
Diagnosis: Protein Binding or Instability during Extraction. Sulcotrione binds heavily to plasma proteins. Standard protein precipitation (PPT) with acetonitrile may trap the drug in the pellet if the pH is not adjusted.
Corrective Action: Acidified Extraction
-
Acidify Plasma: Add 10
of Formic Acid to 100 of plasma before adding the extraction solvent. This disrupts protein binding and ensures the molecule is in its neutral form for organic extraction. -
Solvent Choice: Use Acetonitrile:Methanol (50:50) rather than pure Methanol to improve recovery.
Module 4: Decision Matrix for Optimization
Use this logic flow to determine the next step in your experiment if bioavailability remains suboptimal.
Figure 2: Troubleshooting logic for optimizing Sulcotrione exposure.
References
- European Food Safety Authority (EFSA). (2008). *Conclusion regarding the
Technical Support Center: Sulcotrione Soil Binding & Availability
Topic: Effect of Organic Matter on Sulcotrione Adsorption
Document ID: TR-SULC-042 | Version: 2.1 | Status: Active
Introduction: The Physicochemical Context
Welcome to the technical guide for sulcotrione soil interaction studies. As a researcher, you are likely observing inconsistent recovery rates or variable distribution coefficients (
To troubleshoot these issues, you must first understand the molecular behavior of sulcotrione (2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione). It is a triketone herbicide that behaves as a weak acid with a pKa of approximately 3.12 .
The Core Conflict: In typical agricultural soils (pH 5.0 – 8.0), sulcotrione exists primarily as an anion . Soil Organic Matter (SOM) and clay surfaces are also negatively charged. Therefore, the primary interaction is governed by electrostatic repulsion , not attraction. However, as SOM increases, adsorption often increases despite this repulsion due to hydrophobic partitioning at lower pH micro-sites and cation bridging.
This guide provides the protocols and troubleshooting steps to decouple these variables.
Module 1: Experimental Design & Setup
Soil Matrix Selection
Do not select soils based solely on texture. You must characterize them by Organic Carbon (OC) and pH .[1]
-
Low OM / High pH: Expect high mobility (low
). -
High OM / Low pH: Expect moderate adsorption (higher
).
The "Calcium Bridge" Factor
Critical Insight: In high OM soils, anionic sulcotrione can bind to negatively charged humic acids via cation bridging . Polyvalent cations (Ca²⁺, Mg²⁺) act as a bridge between the anionic herbicide and the anionic SOM.
-
Protocol Requirement: Always use 0.01 M CaCl₂ as your background electrolyte solution, not distilled water. This standardizes the ionic strength and mimics the soil solution, stabilizing the cation bridges.
Module 2: Standardized Batch Equilibrium Protocol (OECD 106 Adapted)
This protocol is optimized for weak acids like sulcotrione to minimize pH-dependent variability.
Workflow Diagram
Figure 1: Optimized Batch Equilibrium Workflow for Sulcotrione.
Step-by-Step Protocol
-
Pre-Equilibration: Weigh 10g of soil into PTFE centrifuge tubes. Add 9 mL of 0.01 M CaCl₂. Shake for 12 hours without sulcotrione to equilibrate the soil pH.
-
Spiking: Add 1 mL of sulcotrione stock solution (in 0.01 M CaCl₂) to achieve target concentration (e.g., 1 mg/L).
-
Note: Keep organic solvent (methanol/acetonitrile) in the spike <0.1% v/v to prevent cosolvent effects.
-
-
Adsorption Phase: Shake for 24 hours at 20°C ± 2°C in the dark.
-
Separation: Centrifuge at 3000–5000 rpm for 20 minutes.
-
pH Check (Mandatory): Measure the pH of the supernatant immediately. If the pH drifted by >0.5 units from the starting soil pH, the
value will be invalid.
Module 3: Troubleshooting & FAQs
Issue 1: Low Recovery in High Organic Matter (Peat/Forest Soil)
Symptom: Mass balance is <90%. The compound is "missing." Root Cause: In high OM soils (OC > 2.5%), sulcotrione can become physically entrapped in the micropores of humic substances or form irreversible bound residues. Solution: Implement an Acidified Extraction .
-
Remove supernatant.
-
Add Acetonitrile:0.1N HCl (80:20 v/v) to the soil pellet.
-
Shake for 1 hour; sonicate for 15 minutes.
-
Why this works: The acid protonates the sulcotrione (driving it to neutral form), breaking the cation bridges and reducing ionic affinity to the matrix.
Issue 2: Values are Inconsistent Across Replicates
Symptom: High variability (RSD > 20%) in adsorption coefficients. Root Cause: pH Instability. Because the pKa is ~3.12, a small shift in soil pH (e.g., from 5.5 to 6.0) drastically changes the ratio of neutral-to-anionic species. Solution:
-
Monitor pH at start and end.
-
If drift is significant, consider using a buffered CaCl₂ solution (e.g., TRIS or MES buffer), provided the buffer does not interact with the soil surface (verify with a control).
Issue 3: Isotherms are Non-Linear (Freundlich 1/n ≠ 1)
Symptom: As concentration increases, adsorption does not increase linearly. Root Cause: Saturation of specific binding sites on the Organic Matter. Analysis:
-
1/n < 1 (L-type): Indicates high affinity sites are filling up first. Common in low-pH, high-OM soils.
-
1/n > 1 (S-type): Rare for sulcotrione, suggests cooperative binding.
Module 4: Mechanistic Visualization
Understanding the interplay between pH and Organic Matter is critical for data interpretation.
Figure 2: The "Adsorption Triangle" – How pH dictates the interaction between Sulcotrione and Organic Matter.
Module 5: Reference Data Table
Use these ranges to validate your experimental results.
| Parameter | Typical Range | Dependency | Source |
| pKa | 3.12 – 3.13 | Intrinsic | [1] |
| 30 – 150 mL/g | Varies by OM type (Humic vs Fulvic) | [2] | |
| DT50 (Soil) | 4.5 – 65 days | Faster in High OM (Microbial) | [3] |
| Solubility | 165 mg/L (pH 7) | Increases with pH | [1] |
References
-
Chaabane, H., Cooper, J.F., Azouzi, L., & Coste, C.M. (2005).[2] Influence of soil properties on the adsorption-desorption of sulcotrione and its hydrolysis metabolites on various soils. Journal of Agricultural and Food Chemistry, 53(10), 4091-4095.[2] Link
-
Dyson, J.S., Beulke, S., Brown, C.D., & Lane, M.C. (2002). Adsorption and degradation of the weak acid mesotrione in soil and environmental fate implications. Journal of Environmental Quality, 31(2), 613-618. (Note: Comparative mechanistic reference for triketones). Link
-
OECD. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals.[3][4][5] Link
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- 4. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 5. food.ec.europa.eu [food.ec.europa.eu]
Validation & Comparative
Sulcotrione vs. Mesotrione: A Comparative Analysis for Advanced Weed Management Strategies
In the landscape of modern agriculture, the targeted control of broadleaf and select grass weeds is paramount for ensuring crop yield and quality. Among the chemical tools available to researchers and agronomists, the triketone class of herbicides represents a significant advancement in selective weed management. This guide provides a detailed comparative analysis of two prominent members of this class: sulcotrione and mesotrione. Both compounds operate through the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in plastoquinone and tocopherol biosynthesis in plants. However, subtle differences in their chemical structure, efficacy, crop selectivity, and environmental profile dictate their optimal applications and research trajectories. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two herbicides to inform their work in crop protection and herbicide development.
At a Glance: Key Physicochemical and Herbicidal Properties
A foundational understanding of the physicochemical characteristics of sulcotrione and mesotrione is essential for interpreting their biological activity and environmental behavior. The following table summarizes their key properties.
| Property | Sulcotrione | Mesotrione |
| Chemical Structure | 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione | 2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione |
| Molecular Formula | C₁₄H₁₃ClO₅S | C₁₄H₁₃NO₇S |
| Molar Mass | 328.77 g/mol | 339.32 g/mol |
| Appearance | White solid | Yellow to tan solid |
| Mechanism of Action | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) |
| Application Timing | Pre- and post-emergence | Pre- and post-emergence |
| Primary Crop | Maize, Sweetcorn | Maize, Sweetcorn, Sorghum, Sugarcane |
Mechanism of Action: A Shared Pathway to Weed Control
Both sulcotrione and mesotrione exert their herbicidal effects by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This enzyme is a key catalyst in the biochemical pathway that converts tyrosine to plastoquinone and α-tocopherol. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis.
By inhibiting HPPD, these herbicides trigger a cascade of events within the plant:
-
Plastoquinone Depletion: The inhibition of HPPD leads to a deficiency in plastoquinone.
-
Carotenoid Synthesis Inhibition: Without sufficient plastoquinone, the activity of phytoene desaturase is hindered, leading to a halt in carotenoid production.
-
Photo-oxidative Damage: Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. Their absence leaves chlorophyll vulnerable to degradation by high-energy light.
-
Bleaching and Necrosis: The degradation of chlorophyll results in the characteristic "bleaching" or whitening of new plant tissues, followed by necrosis and eventual plant death.[3]
Caption: Mechanism of action of sulcotrione and mesotrione via HPPD inhibition.
Comparative Efficacy: A Nuanced Look at Weed Control Spectra
While both herbicides share a common mechanism, their effectiveness against different weed species can vary. Mesotrione is generally recognized for its broader spectrum of control, particularly at lower application rates.[4]
Broadleaf Weed Control: Both sulcotrione and mesotrione provide effective control of a wide range of broadleaf weeds.[2] Field studies have demonstrated that mesotrione, when applied post-emergence, delivers excellent control (>94% reduction in dry matter) of broadleaf weeds.[1] While sulcotrione is also effective, it often requires higher application rates to achieve comparable results.[4] For instance, the application rate for sulcotrione is typically in the range of 300 to 450 g a.i. ha⁻¹, whereas mesotrione is effective at rates of 70 to 150 g a.i. ha⁻¹ for post-emergence applications.[4]
Grass Weed Control: The control of grass weeds is a key differentiator between the two compounds. Mesotrione has demonstrated a suppressive effect on some annual grass weeds, a feature that is less pronounced with sulcotrione.[5] However, for robust grass weed control, both herbicides are often formulated or tank-mixed with other herbicides that have a different mode of action.[1][6]
Crop Selectivity and Phytotoxicity
The selective action of these herbicides in maize is a critical aspect of their utility. Maize possesses a metabolic pathway that allows it to rapidly detoxify these compounds, rendering it tolerant.[5]
Maize Tolerance: Field trials have consistently shown that maize exhibits good tolerance to mesotrione, with no significant phytotoxic symptoms observed at recommended application rates.[1][3] While maize is also tolerant to sulcotrione, some studies have noted temporary, slight injury under certain conditions.[7] The differential sensitivity of various maize cultivars to these herbicides is an area of ongoing research, with some sweet corn varieties showing higher sensitivity to mesotrione.[8]
Rotational Crop Safety: The soil persistence of these herbicides is a crucial consideration for rotational crops. Both sulcotrione and mesotrione exhibit similar behavior in soil, with a recognized potential for leaching.[9] Studies on the sensitivity of different plant species have shown that while crops like Italian rye-grass and fibre flax are tolerant, others such as sugar beet, red clover, and lettuce are extremely sensitive to residues of both herbicides.[7] Winter wheat has shown a higher degree of tolerance to mesotrione compared to sulcotrione.[7]
Environmental Fate and Toxicology: A Comparative Overview
The environmental impact and toxicological profile of herbicides are of paramount importance for their regulatory approval and sustainable use.
Environmental Fate: The degradation of sulcotrione and mesotrione in the environment is influenced by both biotic and abiotic factors. The half-life of sulcotrione in soil can range from 45 to 65 days.[9] Mesotrione is generally considered not persistent, though its degradates may exhibit greater persistence under certain conditions.[10] Both herbicides have a potential for leaching, which necessitates careful management to prevent groundwater contamination.[9]
Toxicology:
| Toxicological Endpoint | Sulcotrione | Mesotrione |
| Acute Oral LD₅₀ (rat) | >5000 mg/kg | >5000 mg/kg[5] |
| Ecotoxicity | Moderately toxic to birds and bees; moderately toxic to fish (chronic) | Practically non-toxic to birds, small mammals, fish, and daphnids; relatively non-toxic to bees[10] |
Sulcotrione has been shown to be more harmful to algae in some studies, while its degradation products can exhibit higher toxicity than the parent compound.[11][12] Mesotrione generally displays low acute toxicity across a range of non-target organisms.[10] However, as with sulcotrione, some of its degradation products can be more toxic than the parent molecule.[11]
Experimental Protocols for Comparative Assessment
To ensure robust and reproducible comparative data, standardized experimental protocols are essential. The following sections outline methodologies for key comparative assessments, drawing upon established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Dose-Response Bioassay for Herbicidal Efficacy
This protocol is designed to determine the median effective dose (ED₅₀) of each herbicide required to control 50% of a target weed population.
Caption: Workflow for a dose-response herbicide efficacy bioassay.
Step-by-Step Methodology:
-
Plant Material: Grow a uniform population of the target weed species (e.g., Amaranthus retroflexus, Chenopodium album) in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: Once the seedlings have reached the 2-4 true leaf stage, apply a range of concentrations of sulcotrione and mesotrione. A typical dose range would include 0, 0.1, 0.25, 0.5, 1, 2, and 4 times the recommended field application rate. Include an untreated control. Use a randomized complete block design with at least four replications for each treatment.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control for each treatment on a scale of 0% (no effect) to 100% (complete kill). Additionally, harvest the above-ground biomass, dry it to a constant weight, and record the dry weight.
-
Data Analysis: Analyze the data using a non-linear regression model, such as the four-parameter log-logistic model, to generate a dose-response curve. From this curve, calculate the ED₅₀ value for each herbicide.
Crop Phytotoxicity Assessment
This protocol evaluates the potential for sulcotrione and mesotrione to cause injury to the target crop, maize.
Step-by-Step Methodology:
-
Plant Material: Grow a selection of relevant maize cultivars in a weed-free environment under field or controlled greenhouse conditions.
-
Herbicide Application: At the V2-V4 growth stage of the maize plants, apply sulcotrione and mesotrione at 1x and 2x the recommended field application rates. Include an untreated control.
-
Phytotoxicity Assessment: At 7, 14, and 28 days after treatment, visually assess crop injury on a scale of 0% (no injury) to 100% (plant death). Symptoms to record include stunting, chlorosis (bleaching), and necrosis.
-
Growth and Yield Measurement: At the end of the observation period, measure plant height and harvest the above-ground biomass to determine any impact on growth. For field studies, carry the experiment through to harvest to assess any effects on grain yield.
-
Data Analysis: Analyze the visual injury data and biomass/yield data using analysis of variance (ANOVA) to determine if there are significant differences between the herbicide treatments and the untreated control. Calculate the GR₅₀ (the dose causing a 50% reduction in growth) if a sufficient range of doses is tested.
Soil Persistence and Dissipation Study
This protocol is designed to determine the half-life (DT₅₀) of sulcotrione and mesotrione in soil under controlled laboratory conditions.
Step-by-Step Methodology:
-
Soil Preparation: Use a well-characterized soil (e.g., sandy loam) with known physicochemical properties (pH, organic matter content, texture). Adjust the soil moisture to a specific level (e.g., 75% of field capacity).
-
Herbicide Application: Treat replicate soil samples with a known concentration of sulcotrione and mesotrione.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C).
-
Sampling and Analysis: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), collect soil samples from each replicate. Extract the herbicide residues from the soil using an appropriate solvent and analyze the concentration using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Data Analysis: Plot the concentration of the herbicide remaining in the soil against time. Use first-order kinetics to calculate the dissipation half-life (DT₅₀) of each herbicide in the soil.
Weed Resistance Management
The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes. While resistance to HPPD inhibitors is not as widespread as with other herbicide classes, it has been reported in some weed species, such as Amaranthus tuberculatus (waterhemp).[5] To mitigate the development of resistance, it is crucial to incorporate sulcotrione and mesotrione into integrated weed management programs that include:
-
Rotation of Herbicides: Alternate the use of HPPD inhibitors with herbicides that have different modes of action.
-
Tank-Mixing: Use tank-mixtures of herbicides with different modes of action to provide broader-spectrum control and reduce the selection pressure for resistance.[6]
-
Cultural Practices: Employ cultural practices such as crop rotation, cover cropping, and mechanical weed control to reduce reliance on herbicides.
Conclusion and Future Perspectives
Sulcotrione and mesotrione are both highly effective HPPD-inhibiting herbicides that play a significant role in modern weed management, particularly in maize. Mesotrione generally offers a broader spectrum of weed control at lower application rates and has a more favorable toxicological profile for non-target organisms. Sulcotrione remains a valuable tool, and its specific applications may be favored under certain conditions or in specific formulations.
Future research should continue to explore the nuances of their efficacy on a wider range of weed species and the differential tolerance of various crop cultivars. A deeper understanding of their environmental fate, including the behavior of their degradation products, is also essential for ensuring their long-term sustainability. The development of new formulations and tank-mix partners will further enhance their utility and help to manage the evolution of herbicide resistance. By employing these herbicides judiciously within integrated weed management systems, the agricultural research community can continue to leverage their benefits while minimizing potential risks.
References
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Bonnet, J. L., Bonnemoy, F., Dusser, M., & Bohatier, J. (2008). Toxicity assessment of the herbicides sulcotrione and mesotrione toward two reference environmental microorganisms: Tetrahymena pyriformis and Vibrio fischeri. Archives of environmental contamination and toxicology, 55(4), 576–583. [Link]
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James, T. K., Rahman, A., & Hicking, J. (2006). Mesotrione – a new herbicide for weed control in maize. New Zealand Plant Protection, 59, 242–249. [Link]
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Perrin-Ganier, C., Schiavon, M., & Portal, J. M. (2001). Photolysis of the herbicide sulcotrione: formation of a major photoproduct and its toxicity evaluation. Pest management science, 57(5), 443–448. [Link]
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Rouchaud, J., Neus, O., Eelen, H., & Bulcke, R. (2007). Behaviour of sulcotrione and mesotrione in two soils. Pest management science, 63(10), 1033–1039. [Link]
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KingAgro. (2024, July 30). Exploring the Benefits and Discounts of Sulcotrione and Mesotrione for Effective Weed Management. Insecticide Supplier|Herbicide Manufacturer|Fungicide. [Link]
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Armel, G. R., Hall, G. J., Wilson, H. P., & Cullen, N. (2003). Mesotrione, S-metolachlor, and atrazine mixtures preemergence in corn (Zea mays). Weed Technology, 17(2), 284–290. [Link]
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Jiang, W., Li, H., Liu, Y., Zhang, Y., & Li, M. (2024). Mechanisms Underlying the Differential Sensitivity to Mesotrione in Sweet Corn. Agronomy, 14(3), 555. [Link]
-
OECD. (2006). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]
-
U.S. Environmental Protection Agency. (2012). OCSPP 850.4100: Seedling Emergence and Seedling Growth. Ecological Effects Test Guidelines. [Link]
-
Ohmes, G. A., & Johnson, W. G. (2006). Comparison of Mesotrione Combinations with Standard Weed Control Programs in Corn. Weed Technology, 20(4), 933–939. [Link]
-
Lachaise, I., Nury, T., Defrance, F., Lhermitte, M., & Humbert, L. (2006). Triketone toxicity: a report on two cases of sulcotrione poisoning. Clinical toxicology (Philadelphia, Pa.), 44(4), 439–441. [Link]
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Wikipedia. (2023, December 14). Mesotrione. [Link]
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Senseman, S. A. (Ed.). (2007). Herbicide handbook (9th ed.). Weed Science Society of America. [Link]
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U.S. Environmental Protection Agency. (2001, June 4). Pesticides - Fact Sheet for Mesotrione. [Link]
-
University of Hertfordshire. (n.d.). Sulcotrione (Ref: SC 0051). Pesticide Properties DataBase. [Link]
-
Callens, D., Bulcke, R., & Verstraete, F. (2004). Soil activity and persistence of sulcotrione and mesotrione. Communications in agricultural and applied biological sciences, 69(3), 253–260. [Link]
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Comparing the efficacy of sulcotrione and nitisinone (NTBC)
<A Senior Application Scientist's Guide to Sulcotrione and Nitisinone (NTBC): A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy of sulcotrione and nitisinone (NTBC). Both are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), but their divergent paths—one as a widely used herbicide and the other as a life-saving orphan drug—offer a compelling case study in enzyme inhibition, selectivity, and application. We will dissect their mechanisms, compare their biochemical potency with experimental data, and provide validated protocols for their evaluation.
Introduction: Two Triketones, Two Destinies
Sulcotrione and nitisinone belong to the triketone class of chemicals. Their journey began in agrochemical research, aimed at developing new herbicides.[1] The herbicidal activity of these compounds stems from their ability to induce bleaching in plants.[2] This effect was traced to the potent inhibition of a critical enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3]
While sulcotrione was successfully developed as a commercial herbicide, nitisinone's development took a different turn. Early toxicological studies in rats revealed that nitisinone caused corneal lesions, a side effect linked to a massive elevation of plasma tyrosine.[2] This "side effect" proved to be the key to its therapeutic calling. Researchers recognized that this mechanism could be harnessed to treat Hereditary Tyrosinemia Type 1 (HT-1), a rare and fatal genetic disorder.[1][3]
HT-1 is caused by a deficiency in the final enzyme of the tyrosine catabolism pathway, fumarylacetoacetate hydrolase (FAH).[4] This deficiency leads to the accumulation of toxic metabolites, causing severe liver and kidney damage.[4][5] By inhibiting HPPD, an enzyme upstream of FAH, nitisinone prevents the formation of these toxins, effectively managing the disease.[4][6] This serendipitous discovery transformed nitisinone from a potential herbicide into Orfadin®, an FDA-approved treatment that has revolutionized the prognosis for HT-1 patients.[4][7]
Mechanism of Action: Targeting the Tyrosine Catabolic Pathway
Both sulcotrione and nitisinone are potent, reversible inhibitors of HPPD.[2] This non-heme Fe(II)-dependent oxygenase is the second enzyme in the tyrosine degradation pathway, responsible for converting 4-hydroxyphenylpyruvate (HPPA) into homogentisate (HGA).[7][8]
In plants , the pathway downstream of HGA is crucial for the synthesis of essential molecules like plastoquinone and tocopherol (Vitamin E).[8] Plastoquinone is a vital component of the photosynthetic electron transport chain. By inhibiting HPPD, sulcotrione starves the plant of plastoquinone, which disrupts photosynthesis, leading to the characteristic bleaching of leaves and eventual plant death.[9][10]
In humans , the inhibition of HPPD by nitisinone is therapeutic. In patients with HT-1, the metabolic pathway is blocked at the final step (FAH). This causes the upstream accumulation of fumarylacetoacetate (FAA) and maleylacetoacetate (MAA), which are converted into the pathognomonic toxin succinylacetone (SA).[4][11] SA is responsible for the devastating liver failure, renal dysfunction, and risk of hepatocellular carcinoma associated with untreated HT-1.[1][5] Nitisinone creates a pharmacological block higher up the pathway, preventing the production of HGA and, consequently, all downstream toxic metabolites.[1][4] This action has dramatically improved survival rates and quality of life for HT-1 patients.[5][12]
Comparative Efficacy: A Quantitative Analysis
The efficacy of enzyme inhibitors is most directly compared by their IC50 values—the concentration of inhibitor required to reduce enzyme activity by 50%.
A study comparing several HPPD inhibitors against the human enzyme found that sulcotrione was the most potent, followed by nitisinone.[13] This indicates that, at a purely biochemical level, sulcotrione has a slightly higher affinity for the human HPPD enzyme than nitisinone.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| Sulcotrione | Human HPPD | 0.187 ± 0.037 | [13] |
| Nitisinone (NTBC) | Human HPPD | 0.244 ± 0.071 | [13] |
| Nitisinone (NTBC) | Rat Liver HPPD | ~0.040 | [14] |
| Nitisinone (NTBC) | 4-HPPD | 0.173 | [15] |
Note: IC50 values can vary based on experimental conditions, such as enzyme source and assay methodology.
While sulcotrione shows higher in vitro potency, the clinical and practical efficacy of these compounds is determined by their application and physiological context.
-
Nitisinone's Clinical Efficacy: The success of nitisinone is not measured by its IC50 alone, but by its ability to reduce the accumulation of toxic metabolites in patients.[1] The therapeutic goal is to lower urinary and blood succinylacetone to undetectable levels, which serves as a direct biomarker of treatment efficacy.[11][16] Long-term studies have proven its effectiveness in preventing liver failure, renal disease, and hepatocellular carcinoma in HT-1 patients, especially when treatment is initiated early.[1][3][5]
-
Sulcotrione's Herbicidal Efficacy: For sulcotrione, efficacy is defined by its ability to control a broad spectrum of weeds without harming the target crop (e.g., maize).[9] Its effectiveness is a combination of its potent HPPD inhibition and its selective absorption, translocation, and metabolism within different plant species.[9][10]
Selectivity and Off-Target Effects
The primary "off-target" effect of inhibiting HPPD in mammals is the resultant hypertyrosinemia.[2]
-
Nitisinone: The elevated tyrosine levels are an expected consequence of nitisinone's mechanism of action.[2] While necessary for treating HT-1, this can lead to side effects, most notably ocular issues like corneal opacities and keratitis, as well as skin conditions such as hyperkeratotic plaques.[4][17] These effects are managed by restricting dietary intake of tyrosine and phenylalanine, keeping plasma tyrosine levels below a recommended threshold (typically <500 µmol/L).[1][4]
-
Sulcotrione: In cases of human poisoning by sulcotrione, the primary observed effect is also related to increased tyrosine levels.[18] However, as a herbicide, its environmental impact and selectivity between crops and weeds are the more relevant considerations.
Experimental Protocols for Efficacy Evaluation
Evaluating the efficacy of HPPD inhibitors requires robust and validated assays. Here we provide a foundational protocol for an in vitro enzyme inhibition assay and a workflow for a cell-based model.
Protocol 1: In Vitro HPPD Enzyme Inhibition Assay
This protocol measures the direct inhibitory effect of a compound on HPPD activity by monitoring the consumption of oxygen during the conversion of HPPA to HGA.
Causality Behind Experimental Choices:
-
Enzyme Source: Recombinant human HPPD is used for therapeutic relevance, while plant-derived HPPD (e.g., from Arabidopsis thaliana) is used for herbicidal applications.
-
Cofactors: HPPD is a non-heme Fe(II) enzyme. Ascorbate is included to maintain the iron in its reduced, active Fe2+ state. Catalase is added to quench any H2O2 produced, which could damage the enzyme.
-
Detection: An oxygen electrode allows for real-time, continuous measurement of enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.2.
-
Enzyme Solution: Prepare a stock solution of purified HPPD in assay buffer.
-
Substrate Solution: Prepare a 10 mM stock of 4-hydroxyphenylpyruvate (HPPA) in assay buffer.
-
Cofactor Solution: Prepare a solution containing 10 mM Ascorbate and 500 units/mL Catalase in assay buffer.
-
Inhibitor Stocks: Prepare serial dilutions of sulcotrione and nitisinone in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Calibrate a Clark-type oxygen electrode at 37°C with air-saturated assay buffer (100%) and sodium dithionite (0%).
-
To a 1 mL reaction vessel, add 900 µL of assay buffer, 50 µL of cofactor solution, and the desired volume of inhibitor stock solution (or solvent for control).
-
Add a specific amount of HPPD enzyme solution to the vessel and allow it to pre-incubate with the inhibitor for 3-5 minutes.
-
Initiate the reaction by adding 50 µL of the HPPA substrate solution.
-
Monitor the rate of oxygen consumption for 2-3 minutes. The rate is proportional to enzyme activity.
-
-
Data Analysis (Self-Validation):
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the solvent-only control.
-
Plot percent inhibition versus inhibitor concentration (on a log scale).
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Include a known potent inhibitor as a positive control to validate assay performance.
-
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity in Sulcotrione Detection
For researchers, environmental scientists, and professionals in drug and herbicide development, the accurate detection of small molecules like the herbicide sulcotrione is paramount. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for this purpose. However, the Achilles' heel of any immunoassay is the specificity of the antibody employed. This guide provides an in-depth technical comparison of antibody cross-reactivity for the detection of sulcotrione, offering insights into experimental design and data interpretation.
Sulcotrione and the Imperative for Specific Detection
Sulcotrione is a selective herbicide belonging to the triketone family.[1][2] Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis in susceptible plants.[2] The widespread use of sulcotrione necessitates robust monitoring methods to assess its environmental fate and ensure food safety.
Immunoassays for sulcotrione detection rely on antibodies that can specifically recognize and bind to the sulcotrione molecule. However, due to structural similarities with other triketone herbicides and its own metabolites, the potential for antibody cross-reactivity is a significant concern that can lead to inaccurate quantification and false-positive results.[3]
The Genesis of Specificity: A Tale of Two Antibodies
The specificity of an antibody is fundamentally determined by its origin and the immunogen used for its production. For small molecules like sulcotrione, which are not immunogenic on their own, a hapten-carrier conjugate is used to elicit an immune response. The design of the hapten and the choice of the carrier protein are critical steps that dictate the resulting antibody's affinity and specificity.[4]
-
Monoclonal Antibodies (mAbs): Produced by a single B-cell clone, monoclonal antibodies offer high specificity to a single epitope, ensuring lot-to-lot consistency and reproducible results.[5] This makes them ideal for quantitative assays where precision is critical.
-
Polyclonal Antibodies (pAbs): A heterogeneous mixture of antibodies produced by different B-cell clones, polyclonal antibodies can recognize multiple epitopes on the antigen. While this can sometimes lead to a more robust signal, it also increases the risk of cross-reactivity with structurally related molecules.[5]
The choice between monoclonal and polyclonal antibodies for sulcotrione detection depends on the specific application. For quantitative analysis requiring high accuracy, a well-characterized monoclonal antibody is generally preferred. For broader screening purposes where the detection of a class of related compounds might be acceptable, a polyclonal antibody could be considered.
Decoding Cross-Reactivity: A Comparative Analysis
The cross-reactivity of an antibody is typically expressed as a percentage, calculated from the concentration of the target analyte and the cross-reacting compound that cause a 50% inhibition of the signal in a competitive immunoassay (IC50). The formula is as follows:
Cross-Reactivity (%) = (IC50 of Sulcotrione / IC50 of Cross-Reactant) x 100
Below is a comparative table summarizing the cross-reactivity profiles of different antibodies relevant to sulcotrione detection, based on available data.
| Antibody | Type | Target Analyte | Cross-Reactant | IC50 (ppb) | Cross-Reactivity (%) | Reference |
| Anti-Sulcotrione (clone SUL) | Monoclonal | Sulcotrione | Sulcotrione | 10 | 100 | [6] |
| Mesotrione | 10 | 100 | [6] | |||
| Metabolite CMBA | 10 | 100 | [6] | |||
| Anti-Mesotrione | Not Specified | Mesotrione | Sulcotrione | - | 23 | [7] |
Analysis of the Data:
The data reveals critical insights into antibody specificity. The monoclonal anti-sulcotrione antibody (clone SUL) exhibits a high degree of cross-reactivity with mesotrione, another triketone herbicide, and its own metabolite, CMBA (2-chloro-4-mesylbenzoic acid).[6] This indicates that the antibody recognizes a common structural motif present in all three molecules. For applications requiring the specific quantification of sulcotrione in the presence of mesotrione or its primary metabolite, this antibody would be unsuitable.
Conversely, the anti-mesotrione antibody shows a significantly lower cross-reactivity of 23% with sulcotrione.[7] This suggests that while there is some structural recognition, the antibody has a clear preference for mesotrione. This highlights a crucial principle: the immunogen design dictates the fine specificity of the resulting antibody.
The lack of comprehensive public data on a wide range of anti-sulcotrione antibodies underscores the importance of in-house validation for any selected antibody.
Experimental Workflow: Assessing Sulcotrione Concentration and Antibody Cross-Reactivity via Competitive ELISA
The following protocol outlines a standard indirect competitive ELISA for the determination of sulcotrione and the assessment of antibody cross-reactivity.
Principle of Competitive ELISA
In a competitive ELISA for a small molecule like sulcotrione, the analyte in the sample competes with a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Figure 1: Workflow of an indirect competitive ELISA for sulcotrione detection.
Detailed Protocol
Materials:
-
96-well microtiter plates
-
Anti-sulcotrione antibody (primary antibody)
-
Sulcotrione standard
-
Coating antigen (e.g., sulcotrione-BSA conjugate)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Assay buffer (e.g., PBS)
Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare a series of sulcotrione standards and samples in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted primary antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Standard Curve: Plot the absorbance values against the corresponding concentrations of the sulcotrione standards. The resulting curve will be sigmoidal, with the signal decreasing as the concentration of sulcotrione increases.
-
Quantification: Determine the concentration of sulcotrione in the samples by interpolating their absorbance values from the standard curve.
-
Cross-Reactivity Assessment: To determine the cross-reactivity with an analogue (e.g., mesotrione), prepare a separate standard curve for the analogue using the same assay conditions. Calculate the IC50 values for both sulcotrione and the analogue. Use the formula provided in Section 3 to calculate the percentage of cross-reactivity.
Causality in Experimental Design: Mitigating Non-Specific Binding and Matrix Effects
The trustworthiness of an immunoassay is built upon a foundation of rigorous validation. The protocol described above is a self-validating system when key controls and considerations are implemented.
-
Blocking: The blocking step is crucial to prevent non-specific binding of the primary and secondary antibodies to the well surface, which would lead to a high background signal and reduced assay sensitivity.
-
Washing: Thorough washing between steps is essential to remove unbound reagents and reduce background noise.
-
Matrix Effects: Environmental and biological samples can contain substances that interfere with the antibody-antigen binding, leading to inaccurate results. To assess and mitigate matrix effects, spike-and-recovery experiments and linearity-of-dilution studies should be performed. Sample extracts may need to be diluted in assay buffer to minimize these interferences.
-
Hapten Design for the Coating Antigen: The choice of the hapten used for the coating antigen can significantly influence the assay's sensitivity and specificity. Using a hapten with a different linker arm or attachment point than the immunizing hapten (heterologous assay format) can sometimes improve assay performance by reducing the binding of antibodies that recognize the linker region.
Conclusion and Future Perspectives
The selection of an appropriate antibody is the cornerstone of a reliable immunoassay for sulcotrione detection. This guide has highlighted the critical importance of understanding and evaluating antibody cross-reactivity. The provided comparative data, though limited by public availability, demonstrates that even within the same class of compounds, antibody specificity can vary significantly.
For researchers and professionals in the field, it is imperative to:
-
Carefully consider the intended application when choosing between monoclonal and polyclonal antibodies.
-
Thoroughly validate any selected antibody for its cross-reactivity with relevant analogues and metabolites.
-
Implement rigorous experimental design and controls to ensure the accuracy and reliability of the immunoassay data.
The development of highly specific monoclonal antibodies through innovative hapten design strategies will continue to be a key area of research to improve the accuracy and reliability of immunoassays for sulcotrione and other small molecule contaminants.
References
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Teale, P., & Clough, J. (1991). Monoclonal vs Polyclonal Antibodies. Sino Biological. [Link]
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Chhabra, G., & Rijal, S. (2021). Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions. Frontiers in Allergy, 2, 635232. [Link]
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Benoit, L., et al. (2006). Triketone toxicity: a report on two cases of sulcotrione poisoning. Clinical Toxicology, 44(3), 307-310. [Link]
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White, J. C., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinical Biochemistry, 47(10-11), 954-961. [Link]
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Lee, N., & Kim, J. E. (2022). Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine. Molecules, 27(12), 3804. [Link]
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St John's Laboratory. (n.d.). Competitive ELISA protocol. [Link]
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Freitas, L. G., et al. (2004). Quantification of the new triketone herbicides, sulcotrione and mesotrione, and other important herbicides and metabolites, at the ng/l level in surface waters using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1028(2), 277-286. [Link]
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ResearchGate. (n.d.). Molecular structure of natural (leptospermone) and synthetic (sulcotrione, mesotrione, and tembotrione) β-triketone herbicides. [Link]
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Microbe Notes. (2023). Competitive ELISA Protocol and Animation. [Link]
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Kramer, K. (2002). Synthesis of a group-selective antibody library against haptens. Journal of Immunological Methods, 266(1-2), 145-155. [Link]
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DMAbio. (n.d.). RHA™ Mouse Anti-Sulcotrione monoclonal antibody, clone SUL (DMABB-JX472). [Link]
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ResearchGate. (n.d.). Proposed biodegradative pathways of sulcotrione described (A) at neutral and basic pH in soils. [Link]
-
Kakabakos, S. E., et al. (2003). Solid-phase fluoroimmunoassay for the determination of mesotrione—a novel triketone herbicide—in water with direct measurement of the fluorescence onto the solid support. The Analyst, 128(6), 747-752. [Link]
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Charles River. (n.d.). Tissue Cross-Reactivity Studies. [Link]
-
Li, Y., et al. (2024). First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione. International Journal of Molecular Sciences, 25(3), 1735. [Link]
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Wang, Y., et al. (2024). A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green. Frontiers in Immunology, 15, 1475732. [Link]
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Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(49), 17083-17090. [Link]
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ResearchGate. (n.d.). The HPPD inhibitors sulcotrione and mesotrione. [Link]
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Zhang, Q., et al. (2022). Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. Toxics, 11(1), 1. [Link]
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Wang, L., et al. (2020). Hapten synthesis and antibody production for the development of a paper immunosensor for lean meat powder zilpaterol. New Journal of Chemistry, 44(36), 15653-15660. [Link]
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Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]
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Comparative Genomics of Sulcotrione Resistance in Weeds: A Guide for Researchers
The escalating challenge of herbicide resistance in agricultural weeds necessitates a deeper understanding of the genetic mechanisms underpinning this phenomenon. Sulcotrione, a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, has been a valuable tool for weed management. However, the emergence of sulcotrione-resistant weed populations threatens its efficacy. This guide provides a comprehensive overview of the application of comparative genomics to unravel the complexities of sulcotrione resistance, offering researchers a roadmap to identify resistance mechanisms, develop molecular diagnostics, and inform sustainable weed management strategies.
The Molecular Battleground: Sulcotrione's Mode of Action and Weed Resistance Mechanisms
Sulcotrione disrupts a critical step in the biosynthesis of plastoquinones and tocopherols by competitively inhibiting the HPPD enzyme.[1] This inhibition leads to the bleaching of photosynthetic tissues and, ultimately, plant death in susceptible individuals. Weeds, however, have evolved sophisticated strategies to counteract this herbicidal pressure, broadly categorized into two main types of resistance:
-
Target-Site Resistance (TSR): This form of resistance arises from genetic mutations within the HPPD gene itself. These mutations alter the amino acid sequence of the HPPD enzyme, reducing its binding affinity for sulcotrione while maintaining its essential biological function. This diminished binding allows the enzyme to function even in the presence of the herbicide.
-
Non-Target-Site Resistance (NTSR): This is a more complex and often multifaceted form of resistance that does not involve alterations to the herbicide's target protein. Instead, NTSR mechanisms prevent the herbicide from reaching its target at a lethal concentration. For sulcotrione, the most prevalent NTSR mechanism is enhanced metabolic detoxification. This involves the upregulation of gene families encoding detoxifying enzymes, such as:
-
Cytochrome P450 monooxygenases (P450s): These enzymes often catalyze the initial hydroxylation of the herbicide molecule, rendering it less toxic.
-
Glutathione S-transferases (GSTs): GSTs conjugate glutathione to the herbicide or its metabolites, increasing their water solubility and facilitating their sequestration into the vacuole.
-
UDP-glucosyltransferases (UGTs): These enzymes attach sugar moieties to the herbicide, further increasing its solubility and aiding in its detoxification.[2]
-
A visual representation of the HPPD inhibition pathway and the points of resistance is provided below:
Caption: HPPD inhibition by sulcotrione and key resistance mechanisms.
A Comparative Genomics Workflow for Deciphering Resistance
The core principle of a comparative genomics approach is to contrast the genetic makeup of resistant and susceptible weed populations to pinpoint the specific genomic regions, genes, or mutations responsible for resistance. A typical workflow is outlined below:
Caption: A generalized workflow for comparative genomics of herbicide resistance.
Experimental Protocols: A Step-by-Step Guide
Plant Material and Phenotyping
Objective: To confirm the resistance phenotype and select individuals for genomic analysis.
Protocol: Whole-Plant Dose-Response Bioassay
-
Seed Germination: Germinate seeds from putative resistant and known susceptible populations in petri dishes or germination trays with appropriate growth media.
-
Transplanting: Once seedlings have reached the 2-3 leaf stage, transplant them into individual pots filled with a standardized soil mix.
-
Acclimatization: Grow plants in a controlled environment (greenhouse or growth chamber) with standardized temperature, humidity, and photoperiod for 1-2 weeks.
-
Herbicide Application: Prepare a dilution series of sulcotrione. Apply the herbicide to plants at the 4-6 leaf stage using a calibrated track sprayer to ensure uniform coverage. Include an untreated control for both populations.
-
Evaluation: Assess plant mortality and biomass reduction 14-21 days after treatment.
-
Data Analysis: Calculate the herbicide dose required to cause 50% mortality or growth reduction (LD₅₀ or GR₅₀) for each population. A significant increase in the LD₅₀ or GR₅₀ of the putative resistant population compared to the susceptible population confirms resistance.
Nucleic Acid Extraction
Objective: To isolate high-quality DNA and RNA for next-generation sequencing.
Protocol: High-Molecular-Weight DNA Extraction from Grassy Weeds
This protocol is adapted for recalcitrant plant tissues often found in weeds.
-
Tissue Collection: Harvest 1-2 grams of fresh, young leaf tissue from individual resistant and susceptible plants. Immediately freeze in liquid nitrogen and store at -80°C.
-
Grinding: Grind the frozen tissue to a fine powder in a liquid nitrogen-cooled mortar and pestle.
-
Lysis: Add the powdered tissue to a pre-warmed (65°C) CTAB extraction buffer and incubate at 65°C for 60 minutes with occasional mixing.
-
Purification: Perform two extractions with chloroform:isoamyl alcohol (24:1) to remove proteins and other cellular debris.
-
Precipitation: Precipitate the DNA with isopropanol and wash the pellet with 70% ethanol.
-
Resuspension: Air-dry the DNA pellet and resuspend it in TE buffer.
-
Quality Control: Assess DNA quality and quantity using a Nanodrop spectrophotometer and Qubit fluorometer. Verify high molecular weight by running an aliquot on a 0.8% agarose gel.
Protocol: RNA Extraction and RNA-Seq Library Preparation
-
RNA Extraction: Use a commercially available plant RNA extraction kit with in-column DNase treatment to isolate total RNA from flash-frozen leaf tissue.
-
Quality Control: Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) > 7 are suitable for library preparation.
-
Library Preparation: Utilize a standard RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA) to construct sequencing libraries from high-quality total RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
Objective: To identify genomic regions, genes, and mutations associated with sulcotrione resistance.
Protocol: RNA-Seq Data Analysis for NTSR
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trimming: Trim adapter sequences and low-quality bases from the reads using software such as Trimmomatic.
-
De Novo Transcriptome Assembly (if no reference genome is available): Assemble the trimmed reads into a reference transcriptome using a program like Trinity.
-
Read Mapping: Align the trimmed reads from each sample to the reference transcriptome (or a reference genome if available) using a splice-aware aligner like STAR or HISAT2.
-
Differential Gene Expression Analysis: Use a package like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated in the resistant population compared to the susceptible population.[3]
-
Functional Annotation: Annotate the differentially expressed genes by comparing their sequences to public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG) to infer their potential functions.
Protocol: SNP Calling for TSR
-
Read Mapping: Align whole-genome sequencing reads from resistant and susceptible individuals to a reference genome (if available) or the HPPD gene sequence using an aligner like BWA.
-
Variant Calling: Use a variant caller such as GATK or SAMtools to identify single nucleotide polymorphisms (SNPs) between the resistant and susceptible individuals.
-
Annotation: Annotate the identified SNPs to determine if they result in non-synonymous amino acid changes in the HPPD protein.
Candidate Gene Validation
Objective: To confirm the functional role of candidate genes in sulcotrione resistance.
Protocol: CRISPR/Cas9-Mediated Gene Knockout
-
Guide RNA Design: Design single-guide RNAs (sgRNAs) that target a candidate resistance gene (e.g., a specific P450) for knockout.
-
Vector Construction: Clone the designed sgRNAs into a plant transformation vector containing the Cas9 nuclease.
-
Plant Transformation: Introduce the CRISPR/Cas9 construct into a susceptible weed species using an appropriate transformation method (e.g., Agrobacterium-mediated transformation).
-
Validation of Editing: Sequence the target gene in the transformed plants to confirm the presence of mutations.
-
Phenotyping: Perform whole-plant bioassays on the edited plants to determine if the gene knockout alters their sensitivity to sulcotrione.
Protocol: In Vitro HPPD Enzyme Activity Assay
-
Protein Extraction: Extract total protein from the leaf tissue of resistant and susceptible plants.
-
Enzyme Assay: Measure the activity of the HPPD enzyme by monitoring the conversion of its substrate, p-hydroxyphenylpyruvate (HPPA), to homogentisate (HGA). This can be done spectrophotometrically.
-
Inhibition Assay: Perform the enzyme assay in the presence of a range of sulcotrione concentrations to determine the concentration required to inhibit 50% of the enzyme's activity (I₅₀). A higher I₅₀ value in the resistant population is indicative of target-site resistance.
Data Presentation and Interpretation
Table 1: Comparison of Phenotypic and Enzymatic Data
| Population | LD₅₀ (g a.i./ha) | Resistance Index (RI) | HPPD I₅₀ (µM) |
| Susceptible | 10 | 1.0 | 0.5 |
| Resistant | 150 | 15.0 | 5.0 |
Table 2: Top Upregulated Genes in the Resistant Population from RNA-Seq Analysis
| Gene ID | Putative Function | Log₂ Fold Change | p-value |
| Gene_001 | Cytochrome P450 | 8.5 | 1.2e-15 |
| Gene_002 | Glutathione S-transferase | 6.2 | 3.4e-12 |
| Gene_003 | UDP-glucosyltransferase | 5.8 | 7.1e-11 |
| Gene_004 | ABC Transporter | 4.9 | 2.5e-9 |
These tables, combined with the outputs from the bioinformatic pipelines and validation experiments, provide a powerful framework for identifying and characterizing the genetic basis of sulcotrione resistance.
Conclusion and Future Directions
The comparative genomics approaches outlined in this guide provide a robust framework for dissecting the genetic basis of sulcotrione resistance in weeds. By integrating whole-plant phenotyping, next-generation sequencing, and functional validation, researchers can identify the specific genes and mutations responsible for resistance. This knowledge is paramount for the development of molecular diagnostic tools to rapidly detect resistant individuals in the field and for designing novel weed management strategies that can mitigate the spread of resistance and preserve the utility of valuable herbicides like sulcotrione. Future research should focus on elucidating the regulatory networks that control the expression of NTSR genes and exploring the potential for gene drive and other innovative genetic technologies for weed control.[4]
References
-
Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri). Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Using RNA-seq to characterize responses to 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicide resistance in waterhemp (Amaranthus tuberculatus). BMC Genomics. Available at: [Link]
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First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione. MDPI. Available at: [Link]
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The Development of Herbicide Resistance Crop Plants Using CRISPR/Cas9-Mediated Gene Editing. MDPI. Available at: [Link]
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Omics in Weed Science: A Perspective from Genomics, Transcriptomics, and Metabolomics Approaches. BioOne Complete. Available at: [Link]
-
The Development of Herbicide Resistance Crop Plants Using CRISPR/Cas9-Mediated Gene Editing. PubMed. Available at: [Link]
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Evaluating the Cost-Effectiveness of Sulcotrione in Agriculture: A Comparative Guide for Researchers and Crop Protection Professionals
In the dynamic landscape of agricultural weed management, the pursuit of cost-effective and efficacious herbicide solutions is paramount. This guide provides a comprehensive technical evaluation of sulcotrione, a selective herbicide belonging to the triketone class. Designed for researchers, scientists, and professionals in drug development, this document delves into the performance of sulcotrione in comparison to other widely used herbicides, supported by experimental data and a robust framework for independent evaluation.
Introduction: The Role of Sulcotrione in Modern Weed Management
Sulcotrione is a post-emergence herbicide primarily used for the control of a broad spectrum of broadleaf weeds and some grasses in corn (maize) and sugarcane.[1][2] Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key component in the biochemical pathway responsible for carotenoid biosynthesis in susceptible plants.[2] This inhibition leads to the bleaching of new growth, followed by necrosis and eventual death of the weed. The global market for sulcotrione was valued at approximately $250 million in 2023, with projections indicating continued growth driven by the increasing need for effective weed control solutions.[3]
This guide will dissect the cost-effectiveness of sulcotrione by examining its performance against key competitors, analyzing the economic implications of its use, and providing detailed protocols for conducting comparative efficacy trials.
Comparative Efficacy and Crop Yield Performance
A critical aspect of evaluating any herbicide is its ability to control target weeds while ensuring the safety and maximizing the yield of the crop. The following sections present a comparative analysis of sulcotrione's performance based on available field trial data.
Performance in Corn (Maize)
Sulcotrione is a well-established herbicide for weed control in corn. It is often used in tank-mix combinations to broaden the spectrum of controlled weeds and manage herbicide resistance.
Table 1: Comparative Efficacy of Sulcotrione and Alternatives in Corn
| Herbicide Treatment | Application Rate (per hectare) | Key Weeds Controlled | Efficacy (%) | Corn Yield (t/ha) | Data Source(s) |
| Sulcotrione | 300-450 g a.i. | Amaranthus retroflexus, Chenopodium album, Solanum nigrum | 85-95 | 8.5 - 9.5 | [4],[5] |
| Sulcotrione + Atrazine | Varies by product | Broad spectrum of broadleaf weeds and grasses | 90-98 | 9.0 - 10.0 | [6],[7],[8] |
| Mesotrione | 70-150 g a.i. (post-emergence) | Similar spectrum to sulcotrione | 88-97 | 8.7 - 9.8 | [3],[9] |
| Nicosulfuron | 40-60 g a.i. | Annual and perennial grasses | 80-90 | 8.2 - 9.2 | [10],[11] |
| Atrazine | 1.12 kg a.i. | Broadleaf weeds and some grasses | 80-92 | 8.0 - 9.0 | [12],[13] |
| Weedy Check | N/A | N/A | 0 | 4.5 - 5.5 | [14] |
Note: Efficacy and yield data are compiled from multiple studies and can vary based on environmental conditions, weed pressure, and specific field management practices.
As the data indicates, sulcotrione, particularly when tank-mixed with atrazine, provides excellent control of key broadleaf weeds in corn, leading to significant yield protection compared to untreated plots.[6][7][8] Its performance is comparable to mesotrione, another HPPD inhibitor, though application rates for mesotrione are generally lower.[3][9]
Performance in Sugarcane
Sulcotrione is also a valuable tool for weed management in sugarcane, a long-duration crop where early-season weed competition can cause substantial yield losses.[2][15]
Table 2: Comparative Efficacy of Sulcotrione and Alternatives in Sugarcane
| Herbicide Treatment | Application Rate (per hectare) | Key Weeds Controlled | Efficacy (%) | Sugarcane Yield (t/ha) | Data Source(s) |
| Sulcotrione | Varies by formulation | Broadleaf weeds | 80-90 | 90 - 100 | [2],[16] |
| Mesotrione | 0.19 - 0.24 lb/A | Annual broadleaf weeds | 85-95 | 95 - 105 | |
| Atrazine | Varies | Broadleaf weeds and some grasses | 75-88 | 85 - 95 | [17] |
| Paraquat | 0.5 kg/ha | Broad-spectrum knockdown | 85-95 | 92 - 102 | [18],[19] |
| Hand Weeding | N/A | All weeds | 95-100 | 100 - 110 | [18] |
| Weedy Check | N/A | N/A | 0 | 50 - 60 | [15] |
Note: Efficacy and yield data are indicative and can be influenced by factors such as irrigation, soil type, and the specific weed spectrum.
In sugarcane, sulcotrione demonstrates effective control of broadleaf weeds.[2][16] While hand weeding provides the highest level of control, its cost and labor intensity often make it economically unfeasible on a large scale.[18] Herbicide options like sulcotrione and mesotrione offer a practical and effective alternative for protecting sugarcane yield.
Economic Analysis: A Cost-Effectiveness Framework
A comprehensive evaluation of a herbicide's utility extends beyond its biological efficacy to its economic viability. The cost-effectiveness of sulcotrione can be assessed by comparing the total cost of its application with the economic benefit derived from increased crop yield.
Herbicide and Application Costs
The cost of a herbicide program includes the price of the chemical itself, as well as any adjuvants, and the operational costs of application.[20] Herbicide prices can fluctuate based on manufacturer, formulation (branded vs. generic), and market demand.[21]
Table 3: Estimated Herbicide and Application Costs in Corn (per hectare)
| Herbicide | Estimated Chemical Cost (USD) | Estimated Application Cost (USD) | Total Estimated Cost (USD) |
| Sulcotrione | 25 - 40 | 15 - 25 | 40 - 65 |
| Mesotrione | 20 - 35 | 15 - 25 | 35 - 60 |
| Atrazine | 15 - 25 | 15 - 25 | 30 - 50 |
| Nicosulfuron | 20 - 30 | 15 - 25 | 35 - 55 |
| Sulcotrione + Atrazine | 35 - 55 | 15 - 25 | 50 - 80 |
Note: These are estimated costs and can vary significantly based on location, supplier, and specific product formulations. Application costs can also differ based on equipment and labor.
Calculating Cost-Effectiveness
The cost-effectiveness of a herbicide treatment can be quantified using the Benefit-Cost Ratio (BCR), which is calculated by dividing the gross returns from the treatment by the total cost of the treatment.[22]
Formula for Benefit-Cost Ratio (BCR):
BCR = (Yield with Herbicide - Yield of Weedy Check) * Crop Price / Total Herbicide Program Cost
A BCR greater than 1 indicates that the economic benefits of the herbicide application outweigh the costs.
Logical Flow for Cost-Effectiveness Analysis
Caption: A logical workflow for determining the most cost-effective herbicide treatment.
By applying this framework, researchers and growers can make data-driven decisions to optimize their weed management strategies from both an agronomic and an economic perspective.
Experimental Protocol for Comparative Herbicide Efficacy Trials
To ensure the trustworthiness and validity of comparative herbicide data, a standardized experimental protocol is essential. The following protocol outlines a robust methodology for conducting field trials to evaluate the efficacy and crop safety of sulcotrione against other herbicides.
Experimental Design and Setup
-
Site Selection: Choose a field with a uniform soil type and a known history of consistent weed pressure from the target species.
-
Experimental Design: Employ a Randomized Complete Block Design (RCBD) with a minimum of four replications to account for field variability.[13]
-
Plot Size: Establish individual plots of a sufficient size to minimize edge effects and allow for accurate yield measurements (e.g., 3 meters wide by 10 meters long).
-
Treatments:
-
Untreated (weedy) check.
-
Weed-free (hand-weeded) check.
-
Sulcotrione at the recommended application rate.
-
Sulcotrione at twice the recommended rate (for crop safety assessment).
-
Alternative herbicide 1 (e.g., mesotrione) at its recommended rate.
-
Alternative herbicide 2 (e.g., atrazine + nicosulfuron) at its recommended rate.
-
Tank-mix of sulcotrione with a partner herbicide (e.g., atrazine).
-
Application and Data Collection
-
Herbicide Application: Apply herbicides at the appropriate crop and weed growth stage using a calibrated research plot sprayer to ensure uniform coverage. Record all application parameters, including date, time, weather conditions, and equipment settings.
-
Weed Control Efficacy: Visually assess weed control at regular intervals (e.g., 14, 28, and 56 days after treatment) on a scale of 0% (no control) to 100% (complete control) for each weed species present.[23]
-
Weed Density and Biomass: At a key time point (e.g., 4-6 weeks after application), count the number of individual weeds per species within a designated quadrat in each plot. Collect the above-ground biomass of these weeds, dry them to a constant weight, and record the dry weight.
-
Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 28 days after treatment on a scale of 0% (no injury) to 100% (crop death).
-
Crop Yield: At maturity, harvest the center rows of each plot and determine the grain yield, adjusting for moisture content.[24]
Data Analysis
-
Statistical Analysis: Analyze the collected data (weed control ratings, weed biomass, crop yield) using Analysis of Variance (ANOVA) appropriate for an RCBD.[25]
-
Mean Separation: If the ANOVA indicates significant treatment effects, use a mean separation test (e.g., Tukey's HSD) to determine which treatment means are significantly different from each other.
-
Economic Analysis: Utilize the yield data and cost information to calculate the Benefit-Cost Ratio for each herbicide treatment as described in section 3.2.
Experimental Workflow Diagram
Caption: A streamlined workflow for conducting herbicide efficacy trials.
Conclusion and Future Perspectives
Sulcotrione is an effective herbicide for the management of broadleaf weeds in corn and sugarcane. Its cost-effectiveness is competitive, particularly when used in a well-planned integrated weed management program that may include tank-mixing with other herbicides to broaden the weed control spectrum and mitigate the development of herbicide resistance.
The decision to use sulcotrione should be based on a thorough analysis of the specific weed pressures in a given field, the prevailing crop prices, and the costs of alternative weed control strategies. The experimental protocol provided in this guide offers a framework for conducting site-specific evaluations to determine the most cost-effective approach.
Future research should continue to explore novel tank-mix partners for sulcotrione to further enhance its efficacy and address evolving weed challenges. Additionally, ongoing monitoring of its environmental fate and the development of stewardship programs will be crucial for its long-term sustainable use in agriculture.
References
- A Comparative Study of Some Soil Herbicides for Annual Weeds Control in Maize. (n.d.). Journal of Plant Protection, 10(2), 123-130.
- Mesotrione: A New Herbicide for Productivity and Profitability of Maize (Zea mays L.). (n.d.). Environment and Ecology, 39(4), 1835-1838.
- The effect of weed control using herbicide on soil bacteria, growth, and yield of sweet corn. (n.d.). Jurnal Agronomi Indonesia (Indonesian Journal of Agronomy), 49(1), 56-62.
- Soil activity and persistence of sulcotrione and mesotrione. (n.d.). Communications in Agricultural and Applied Biological Sciences, 69(2), 145-152.
- Photosynthetic and Physiological Responses of Different Maize Varieties to Mesotrione. (2024). Plants, 13(15), 2085.
- A statistical analysis of the effect of weeds control on maize yield. (n.d.). International Journal of Scientific & Engineering Research, 7(5), 112-118.
- 2024 Weed Control Field Test Data. (2024).
- Activity of mesotrione on resistant weeds in maize. (2002). Pest Management Science, 58(5), 477-483.
- Critical Time for Weed Removal in Corn as Influenced by Planting Pattern and PRE Herbicides. (2021). Agronomy, 11(7), 1345.
- Enhancing Weed Management: Leveraging Data Analytics for Sustainable Agriculture. (n.d.).
- Effect of weed management on weeds and yield of sugarcane (Saccharum Hy. sp.) under South Gujarat condition. (2024).
- Research Highlights Find Effective Weed Control, Compare Costs. (2025).
- Chapter 1 – Weed Control in Corn. (n.d.).
- Effect of Weed Management Practices on Weed Density, Weed Control Efficiency, Weed Index and Yield of Potato (Solanum tuberosum L.). (2017). International Journal of Current Microbiology and Applied Sciences, 6(12), 2345-2352.
- Top Agrochemicals for Crop Protection. (n.d.). Agriculture Chemical Solutions.
- PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. (n.d.). EPPO Bulletin, 44(3), 303-309.
- Cost-effectiveness analysis of weed management treatments in soybean cultivation. (n.d.). International Journal of Advanced Biochemistry Research, 6(1), 12-16.
- Sulcotrione: Characteristics and efficacy in controlling weeds in corn. (n.d.). Weed Technology, 12(4), 717-723.
- Evaluation of Phytotoxicity of Sulfantrazone 48% F to Sugarcane Saccharum officinarum L. (n.d.). Journal of Sugarcane Research, 5(1), 69-74.
- Critical period for weed control: the concept and data analysis. (2003). Weed Science, 51(2), 188-195.
- Analysing Farmers' Herbicide Use Pattern to Estimate the Magnitude and Field-Economic Value of Crop Diversific
- Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). Australian Pesticides and Veterinary Medicines Authority.
- Significance of Atrazine as a Tank-Mix Partner with Tembotrione. (n.d.). Weed Technology, 25(2), 203-208.
- Guidelines for Herbicide Registration Trials: Cotton. (n.d.). Department of Agriculture, South Africa.
- Cost Effectiveness of Pesticide Production and Application in Developing Countries. (n.d.). UNIDO.
- Research Methods in Weed Science: Statistics. (n.d.). Weed Science, 54(sp1), 130-141.
- Syngenta Corn Herbicide Portfolio. (n.d.). Syngenta.
- Effect of herbicides on weed control and yield of sugarcane. (2012). Indian Journal of Weed Science, 44(3), 173-175.
- Sugarcane Weed Management. (n.d.). LSU AgCenter.
- The relative contribution of herbicide costs, lost yield and operations... (n.d.). Pest Management Science, 76(1), 143-150.
- Herbicide Pesticide Atrazine 75% + Nicosulfuron 4% Wg/Wdg with Best Price. (n.d.). Sino Agro-Chemical Industry Ltd.
- Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). Agriculture and Agri-Food Canada.
- How to boost control for residual corn herbicides. (2024). Farm Progress.
- International Code of Conduct on the Distribution and Use of Pesticides Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. (n.d.). FAO.
- Use of the Premix of Atrazine, Bicyclopyrone, S-Metolachlor, and Mesotrione for Weed Control in Corn (Zea mays L.): Herbicides used in corn production in Texas. (2020). Weed Technology, 34(2), 224-230.
- Selectivity of herbicides for sugarcane Plene® system in pre and post-emergence. (n.d.). Revista Brasileira de Herbicidas, 13(3), 249-258.
- The effectiveness of atrazine 265 g/L and nicosulfuron 35 g/L for weed control in hybrid maize plants (Zea mays L.). (n.d.). Jurnal Perlindungan Tanaman Indonesia, 23(1), 1-7.
- Here's an Estimate Of Weed Control Costs In Long-Season Areas. (n.d.). Weeds Trees & Turf.
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- 2. agchemicalsolutions.com [agchemicalsolutions.com]
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- 20. downloads.unido.org [downloads.unido.org]
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- 25. classgist.com [classgist.com]
Sulcotrione's performance against glyphosate-resistant weeds
Topic: Sulcotrione's Performance Against Glyphosate-Resistant Weeds: A Technical Comparison Guide
Executive Summary
The proliferation of glyphosate-resistant (GR) biotypes, particularly within Amaranthus (pigweeds) and Conyza (horseweed) species, has necessitated a pivot toward alternative modes of action (MoA). Sulcotrione, a triketone herbicide and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, presents a critical tool for resistance management. Unlike glyphosate (Group 9), which targets amino acid biosynthesis, Sulcotrione (Group 27) disrupts pigment synthesis, leading to rapid photobleaching.
This guide objectively evaluates Sulcotrione’s efficacy against GR populations, quantifying its performance as a standalone agent versus its synergistic potential in tank mixtures (specifically with atrazine). Experimental data indicates that while Sulcotrione alone offers moderate control of GR broadleaves, its combination with Photosystem II (PSII) inhibitors restores control rates to >90%, overcoming metabolic resistance thresholds in specific biotypes.
Mechanistic Comparison: HPPD vs. EPSPS Inhibition
To understand the efficacy shift, one must analyze the target site divergence. Glyphosate resistance often stems from EPSPS gene amplification or sequestration. Sulcotrione bypasses this pathway entirely.
Mechanism of Action (MoA) Analysis
-
Glyphosate: Inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), halting aromatic amino acid production (tryptophan, tyrosine, phenylalanine).
-
Sulcotrione: Inhibits HPPD, preventing the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). HGA is a precursor to plastoquinone and tocopherols.
-
The Lethal Cascade: Plastoquinone is an essential cofactor for phytoene desaturase (PDS). Without plastoquinone, carotenoid synthesis halts. Without carotenoids, chlorophyll is destroyed by photo-oxidation, resulting in the characteristic "bleaching" symptomology.
-
Visualizing the Pathway
The following diagram illustrates the divergence in MoA and the downstream effects of HPPD inhibition.
Figure 1: Mechanism of Action. Sulcotrione blocks HPPD, depleting plastoquinone and causing chlorophyll destruction.
Comparative Efficacy Analysis
The following data synthesizes field and greenhouse trials comparing Sulcotrione (and the chemically similar Mesotrione) against Glyphosate on resistant biotypes.
Efficacy on Key Resistant Weeds[1][2]
Table 1: Control Rates (%) at 21 Days After Treatment (DAT) Note: Data represents mean values from multiple trials on 4-6 leaf stage weeds.
| Treatment | Rate (g ai/ha) | Amaranthus palmeri (GR) | Conyza canadensis (GR) | Amaranthus retroflexus |
| Glyphosate (Control) | 840 - 1260 | < 40% (Resistant) | < 30% (Resistant) | > 95% (Susceptible) |
| Sulcotrione (Solo) | 300 - 450 | 75 - 85% | 60 - 75% | 85 - 90% |
| Sulcotrione + Atrazine | 300 + 1000 | > 95% | > 90% | > 98% |
| Mesotrione (Reference) | 105 | 80 - 90% | 70 - 80% | > 90% |
The Synergy Factor: HPPD + PSII Inhibitors
Sulcotrione's performance is significantly amplified when tank-mixed with atrazine.
-
The Mechanism: HPPD inhibition depletes plastoquinone. Plastoquinone is a competitor for the D1 protein binding site (the target of atrazine). When plastoquinone is low, atrazine binds more effectively to the D1 protein.
-
Result: A synergistic increase in oxidative stress that overcomes the metabolic resistance mechanisms often found in Amaranthus species.
Experimental Protocols: Validating Resistance & Efficacy
To replicate these findings or screen new populations, use the following self-validating protocol. This workflow ensures statistical rigor and reproducibility.
Protocol: Whole-Plant Dose-Response Assay
Objective: Determine the GR50 (dose required to reduce growth by 50%) of a putative resistant population.
-
Seed Collection & Preparation:
-
Collect seeds from survivors in the field (F0 generation).
-
Clean and break dormancy (stratification at 4°C for 7 days if necessary).
-
Germinate in petri dishes; transplant to 10cm pots containing a peat/perlite mix.
-
-
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with 4 replications.
-
Treatments:
-
Untreated Control.
-
Sulcotrione doses: 0.25x, 0.5x, 1x, 2x, 4x, 8x of the labeled rate (e.g., 300 g ai/ha).
-
Standard: Glyphosate (to confirm resistance status).
-
-
-
Application Methodology (Critical Step):
-
Equipment: Stationary track sprayer or precision bench sprayer.
-
Nozzles: Flat-fan (e.g., TeeJet XR11002) to ensure medium droplet size.
-
Pressure: 200–275 kPa.
-
Volume: Calibrate to deliver 200 L/ha. Note: Inconsistent volume is the #1 cause of assay failure.
-
-
Assessment:
-
Timing: 21 Days After Treatment (DAT).[1]
-
Metrics: Visual injury (0-100%) and above-ground dry biomass (cut at soil line, dry at 60°C for 48h).
-
-
Data Analysis:
-
Fit data to a Log-Logistic Model (e.g., using the drc package in R).
-
Calculate GR50 and Resistance Factor (RF = GR50_Resistant / GR50_Susceptible).
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for validating herbicide resistance.
Resistance Management & Cross-Resistance Risks
While Sulcotrione is effective, researchers must be vigilant regarding Metabolic Cross-Resistance .
-
The Threat: Populations of Amaranthus tuberculatus (Waterhemp) and Amaranthus palmeri have demonstrated the ability to metabolize both HPPD inhibitors and PSII inhibitors via enhanced P450 cytochrome activity.
-
Mitigation:
-
Tank Mixing: Never apply Sulcotrione alone on high-risk populations. Always mix with Atrazine or a Group 15 herbicide (e.g., S-metolachlor).
-
Rotation: Rotate Group 27 (HPPD) with Group 10 (Glufosinate) or Group 4 (Auxins) in subsequent seasons.
-
References
-
Mechanism of Action of Sulcotrione. Photosynthetica. [Link]
-
Protocols for Robust Herbicide Resistance Testing. Journal of Visualized Experiments (JoVE). [Link]
-
Synergistic Effects of Atrazine and Mesotrione on Resistant Weeds. Weed Technology. [Link]
-
Response of Redroot Pigweed to Tank Mixtures. The Crop Journal. [Link]
-
Control of Conyza spp.[2][3][4] with Glyphosate - A Review. Plant Protection Science. [Link]
Sources
Safety Operating Guide
Mastering Safety: A Guide to Personal Protective Equipment for Handling Sulcotrione
Welcome to your essential guide on the safe handling of Sulcotrione. As researchers and innovators, your work's integrity is intrinsically linked to the safety and precision of your lab practices. This document moves beyond a simple checklist, offering a deep dive into the rationale behind personal protective equipment (PPE) protocols for Sulcotrione. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and data integrity.
Sulcotrione, a triketone herbicide, is an effective tool in agricultural research, but its chemical properties demand rigorous safety protocols. Understanding why each piece of PPE is necessary is the foundation of a robust safety culture.
Hazard Assessment: The "Why" Behind the Protocol
Before we handle any chemical, we must understand its inherent risks. The European Chemicals Agency (ECHA) provides a harmonised classification for Sulcotrione that forms the basis of our safety protocols.[1]
-
Skin Sensitization (H317): Sulcotrione can cause an allergic skin reaction upon contact.[1] This is a critical point; repeated exposure, even at low levels, can lead to sensitization, where subsequent contact triggers a more severe reaction. This causality is the primary driver for mandatory skin protection.
-
Organ Toxicity (H373): It may cause damage to organs through prolonged or repeated exposure.[1] This underscores the importance of minimizing chronic, low-level exposure over time, which effective PPE and handling practices prevent.
-
Reproductive Toxicity (H361d): The chemical is suspected of damaging the unborn child.[1] This hazard classification necessitates stringent controls to prevent exposure, particularly for researchers of child-bearing potential.
-
Eye and Skin Irritation: Safety Data Sheets (SDS) consistently warn that direct contact may cause local irritation to the skin and eyes.[2]
-
Aquatic Toxicity (H410): Sulcotrione is very toxic to aquatic life with long-lasting effects.[1] While not a direct human health hazard, this informs our disposal protocols to prevent environmental contamination.
The European Union has established an Acceptable Operator Exposure Level (AOEL) for Sulcotrione at 0.0006 mg/kg of body weight per day .[3] This value represents the maximum amount of substance to which a worker can be exposed daily without any appreciable health risk. All our PPE and handling protocols are designed to keep potential exposure well below this critical threshold.
Core Protective Equipment: Your First Line of Defense
Based on the hazard profile, a baseline of PPE is mandatory for all tasks involving Sulcotrione. The level of protection can be scaled up depending on the specific procedure.
Hand Protection: Chemical-Resistant Gloves
Gloves are arguably the most critical piece of PPE when handling Sulcotrione due to the significant risk of skin sensitization.
-
Causality: The primary route of exposure in a laboratory setting is dermal contact. Chemical-resistant gloves provide a necessary barrier to prevent Sulcotrione from contacting the skin, mitigating the risk of irritation and allergic sensitization.[1]
-
Material Selection: Sulcotrione is often dissolved in organic solvents for commercial formulations. While no specific glove resistance data for pure Sulcotrione is readily available, Nitrile gloves are a robust starting point, offering good resistance against a broad range of chemicals, including many solvents found in pesticide formulations.
-
Self-Validation: Always consult the Safety Data Sheet (SDS) for the specific Sulcotrione product you are using. The manufacturer is required to provide guidance on appropriate PPE, which will account for the specific solvents in their formulation. Never use latex gloves , as they offer poor protection against many organic solvents and can themselves cause allergic reactions.[3] Before use, always inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking.[4]
Body Protection: The Laboratory Coat and Beyond
-
Causality: To prevent accidental skin contact from splashes or spills, protective clothing is essential.[5]
-
Standard Protocol: A clean, buttoned laboratory coat should be worn at all times.
-
Enhanced Protocol: For tasks with a higher risk of splashing, such as mixing large volumes or preparing spray solutions, supplement your lab coat with a chemical-resistant apron and long-sleeved coveralls (e.g., Tyvek®).[6][7] Ensure sleeves are worn over the cuff of your gloves to prevent chemicals from running down into your glove.[6]
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Causality: The eyes are highly susceptible to chemical splashes, which can cause significant irritation or damage.
-
Standard Protocol: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement.[8]
-
Enhanced Protocol: When handling concentrated solutions, powders, or any situation with a risk of splashing, upgrade to chemical splash goggles .[8] For maximum protection, especially when mixing or transferring large quantities, a face shield worn over chemical splash goggles is the authoritative standard.[8]
Respiratory Protection: A Conditional Requirement
-
Causality: Inhalation of Sulcotrione, particularly as a dust or aerosolized mist, can lead to respiratory irritation and contribute to systemic exposure.[2]
-
Standard Protocol: Respiratory protection is generally not required when handling small quantities in a well-ventilated area, such as a certified chemical fume hood.[2]
-
Enhanced Protocol: If you are weighing solid Sulcotrione outside of a fume hood, or if ventilation is inadequate, a respirator is necessary. A NIOSH-approved air-purifying respirator with an N95, R95, or P95 particulate filter is recommended for powders.[9] For mists or vapors from solutions, an organic vapor cartridge may be required in addition to the particulate filter. Consult your institution's environmental health and safety (EHS) department for proper respirator selection and fit-testing.
PPE Selection Workflow
The following decision tree provides a logical pathway for selecting the appropriate level of PPE based on the task at hand. This workflow ensures that your safety measures are always commensurate with the risk.
Caption: PPE selection workflow for Sulcotrione handling.
Operational and Disposal Plans
A self-validating safety system extends to the entire lifecycle of the chemical in your lab, from donning PPE to final waste disposal.
Experimental Protocol: Donning and Doffing PPE
The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Protective Clothing: Don lab coat or coveralls.
-
Respirator (if required): Perform a seal check.
-
Eye and Face Protection: Put on safety glasses, goggles, or face shield.
-
Gloves: Don gloves last, ensuring cuffs go under the sleeves of your lab coat.[7]
Doffing (Taking Off) Sequence: This protocol is designed to contain contaminants.
-
Gloves: Remove gloves first using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated chemical waste container.
-
Protective Clothing: Remove lab coat or apron, turning it inside out as you remove it.
-
Eye and Face Protection: Remove from the back to the front.
-
Respirator (if used): Remove last.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[10]
Data Presentation: PPE Summary by Task
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Powder (in fume hood) | Nitrile Gloves | Lab Coat | Safety Glasses | Not Required |
| Weighing Powder (on benchtop) | Nitrile Gloves | Lab Coat | Safety Glasses | Required (N95) |
| Preparing Dilute Solutions (<100mL) | Nitrile Gloves | Lab Coat | Safety Glasses | Not Required (with good ventilation) |
| Mixing Concentrates / Large Volumes | Nitrile Gloves | Lab Coat + Chemical Apron | Splash Goggles + Face Shield | Recommended (use fume hood) |
| Cleaning Spills | Nitrile Gloves (or heavier duty) | Coveralls / Chemical Apron | Splash Goggles + Face Shield | Required |
Disposal Plan: A Critical Final Step
Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Contaminated PPE: All single-use PPE (gloves, disposable coveralls) must be disposed of as hazardous chemical waste.
-
Empty Containers: Do not reuse empty Sulcotrione containers for any purpose.[11] They must be triple-rinsed.[7]
-
Triple-Rinse Protocol:
-
Fill the empty container about one-quarter full with a suitable solvent (e.g., water or as specified on the label).
-
Secure the cap and shake for 30 seconds.
-
Pour the rinsate into a designated waste container or, if appropriate, into the spray tank for application.[7]
-
Repeat this process two more times.
-
-
-
Waste Sulcotrione: Unused or waste Sulcotrione and rinsate must be collected in a clearly labeled, sealed hazardous waste container and disposed of through your institution's EHS department or an approved waste disposal facility.[7] Do not pour down the drain.
By integrating these detailed protocols into your daily workflow, you build a system of safety that is both robust and intuitive. Your commitment to these practices is a direct reflection of your commitment to scientific excellence.
References
- Sulcozine SC - SAFETY DATA SHEET. (2019). Villa Crop Protection.
- SAFETY DATA SHEET - Mesotrione. (n.d.). Syngenta.
- Liquid Harvest Mesotrione - Safety D
- CHEMICAL GLOVE RESISTANCE GUIDE. (n.d.). Global Glove & Safety Mfg., Inc.
- SAFETY D
- Handling & Disposing Chemical Containers. (2022). Agtegra.
- EU Pesticides Database - Active substance: Sulcotrione. (n.d.). European Commission.
- CLP Annex VI - Harmonised - Sulcotrione. (n.d.). European Chemicals Agency (ECHA).
- Personal Protective Equipment for Pesticide Handlers. (2024). Citrus Industry Magazine.
- A few less obvious guidelines for handling plant protection products. (2023). SA Grain.
- Safety D
- Protective Clothing and Equipment for Pesticide Applicators. (n.d.).
- Landscaping - Pesticides - Personal Protective Equipment. (n.d.).
- SULCOTRIONE 250 SC WEB LABEL. (n.d.). Harvest Chemicals.
- Herbicide Personal Protective Equipment (PPE). (2022).
- Disposal of Pesticides. (n.d.). Environmental Protection Agency (EPA).
- Sulcozine SC - SAFETY D
- CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T. (2016). Centers for Disease Control and Prevention.
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- 5. Sulcotrione (Ref: SC 0051) [sitem.herts.ac.uk]
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- 8. glovesbyweb.com [glovesbyweb.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T [medbox.iiab.me]
- 10. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. Substance Information - ECHA [echa.europa.eu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
